Product packaging for Loracarbef hydrate(Cat. No.:CAS No. 121961-22-6)

Loracarbef hydrate

Cat. No.: B1675093
CAS No.: 121961-22-6
M. Wt: 367.78 g/mol
InChI Key: GPYKKBAAPVOCIW-HSASPSRMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LORACARBEF is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and is indicated for bacterial disease and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClN3O5 B1675093 Loracarbef hydrate CAS No. 121961-22-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYKKBAAPVOCIW-HSASPSRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048718
Record name Loracarbef monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121961-22-6
Record name Loracarbef monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121961-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loracarbef hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121961226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loracarbef monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORACARBEF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X11EVM5SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Loracarbef Hydrate's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Loracarbef and Penicillin-Binding Proteins

Loracarbef is a beta-lactam antibiotic belonging to the carbacephem class.[1] Its primary target within bacterial cells is a group of enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1] By interfering with the function of these enzymes, loracarbef disrupts cell wall formation, leading to cell lysis and bacterial death.[1]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The core mechanism of loracarbef's action is the irreversible acylation of the serine residue at the active site of PBPs. This covalent modification inactivates the transpeptidase and carboxypeptidase functions of these enzymes, which are crucial for the cross-linking of peptidoglycan chains.[1] The inhibition of this process weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately leading to its demise.

Signaling Pathway of Peptidoglycan Synthesis Inhibition

The interaction of loracarbef with PBPs is a direct enzymatic inhibition rather than a complex signaling cascade. The following diagram illustrates the simplified pathway of peptidoglycan synthesis and the point of inhibition by loracarbef.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic steps UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAM_pentapeptide->Lipid_II Translocation Transglycosylase Transglycosylase (PBP domain) Lipid_II->Transglycosylase Glycan_chain Nascent Peptidoglycan Chain Transglycosylase->Glycan_chain Elongation Transpeptidase Transpeptidase (PBP domain) Cross_linked_PG Cross-linked Peptidoglycan Transpeptidase->Cross_linked_PG Cross-linking Glycan_chain->Transpeptidase Substrate Loracarbef Loracarbef Loracarbef->Inhibition

Caption: Inhibition of peptidoglycan cross-linking by loracarbef.

Quantitative Data: Loracarbef Activity

While specific IC50 or Ki values for loracarbef against individual PBPs are not extensively reported in the literature, its antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) data. MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Susceptibility of Streptococcus pneumoniae to Loracarbef

Penicillin SusceptibilityLoracarbef Susceptibility (%)
Susceptible99.5%
Intermediate32.9%

Data derived from a study of 2,644 clinical isolates.[3]

Table 2: Clinical Efficacy of Loracarbef in Pneumonia

PathogenTreatment GroupFavorable Clinical Response (%)Pathogen Elimination (%)
S. pneumoniae & H. influenzaeLoracarbef100%97.4%
Amoxicillin/clavulanate92.3%92.3%

Data from a single-blind study of 134 patients.[4]

Experimental Protocols for PBP Binding Assays

The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of loracarbef for various PBPs.

Purification of Penicillin-Binding Proteins

Accurate determination of binding kinetics requires purified PBP preparations. A common method involves affinity chromatography.

Protocol: Affinity Purification of PBPs from E. coli

  • Membrane Preparation:

    • Grow E. coli cells to the desired optical density.

    • Harvest cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

    • Perform a low-speed centrifugation to remove cell debris.

    • Collect the supernatant and perform a high-speed centrifugation to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in buffer.

  • Affinity Chromatography:

    • Prepare an affinity column with a ligand that binds PBPs (e.g., ampicillin or another beta-lactam) covalently attached to a resin.

    • Solubilize the membrane preparation with a non-ionic detergent (e.g., Triton X-100).

    • Load the solubilized membrane fraction onto the affinity column.

    • Wash the column extensively with buffer to remove non-specifically bound proteins.

    • Elute the bound PBPs using a high concentration of a neutral hydroxylamine solution or a competing beta-lactam.

  • Protein Analysis:

    • Analyze the eluted fractions by SDS-PAGE to confirm the purity and identity of the PBPs.

Competitive Binding Assays

Competitive binding assays are used to determine the IC50 of a test compound (loracarbef) by measuring its ability to compete with a labeled ligand for binding to a PBP.

Protocol: Fluorescence Polarization (FP) Competition Assay

  • Reagents and Materials:

    • Purified PBP of interest.

    • Fluorescently labeled beta-lactam probe (e.g., BOCILLIN™ FL).

    • Loracarbef hydrate of known concentrations.

    • Assay buffer (e.g., phosphate-buffered saline).

    • Microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the purified PBP.

    • Add varying concentrations of loracarbef.

    • Add a fixed concentration of the fluorescent beta-lactam probe.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the loracarbef concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Radiolabeled Competitive Binding Assay

  • Reagents and Materials:

    • Purified PBP of interest.

    • Radiolabeled penicillin (e.g., [³H]-benzylpenicillin).

    • This compound of known concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Assay Procedure:

    • In reaction tubes, combine a fixed concentration of the purified PBP with varying concentrations of loracarbef.

    • Add a fixed concentration of radiolabeled penicillin.

    • Incubate the reactions to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixtures through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound radioligand against the logarithm of the loracarbef concentration.

    • Determine the IC50 value from the resulting competition curve.

Mandatory Visualizations

Experimental Workflow for PBP Binding Assay

The following diagram outlines the general workflow for a competitive PBP binding assay.

PBP_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_PBP Purify Penicillin- Binding Protein (PBP) Incubate Incubate PBP, Loracarbef, and Labeled Probe Purify_PBP->Incubate Prepare_Loracarbef Prepare Loracarbef Serial Dilutions Prepare_Loracarbef->Incubate Prepare_Probe Prepare Labeled Probe (Fluorescent/Radioactive) Prepare_Probe->Incubate Separate Separate Bound and Free Probe (Filtration) Incubate->Separate For Radiolabeled Assay Measure Measure Signal (Fluorescence/Radioactivity) Incubate->Measure For FP Assay Separate->Measure Plot_Data Plot Signal vs. Loracarbef Concentration Measure->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: General workflow for a competitive PBP binding assay.

Conclusion

This compound is an effective beta-lactam antibiotic that targets and inhibits bacterial penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent cell death. While specific quantitative data on its binding affinity to individual PBPs is limited, the experimental protocols detailed in this guide provide a clear path for researchers to determine these crucial parameters. A deeper understanding of the interactions between loracarbef and PBPs will aid in the development of novel and more potent antibacterial agents to combat the growing threat of antibiotic resistance.

References

An In-Depth Technical Guide to Loracarbef: A Synthetic Carbacephem Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef is a synthetic, orally administered carbacephem antibiotic, a class of β-lactam antibiotics structurally similar to second-generation cephalosporins.[1][2][3] Its unique carbacephem core, where a methylene group replaces the sulfur atom in the dihydrothiazine ring, confers greater chemical stability in solution compared to its cephalosporin analogue, cefaclor.[4][5] Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against common Gram-positive and Gram-negative pathogens responsible for a variety of community-acquired infections. This guide provides a comprehensive technical overview of loracarbef, including its mechanism of action, in vitro activity, pharmacokinetic profile, clinical efficacy, safety data, and a detailed look at its chemical synthesis and mechanisms of resistance.

Mechanism of Action

Loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[6] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, loracarbef blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[1] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[8]

The following diagram illustrates the mechanism of action of Loracarbef at the bacterial cell wall.

Loracarbef Mechanism of Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Transpeptidation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cross_linked_Peptidoglycan Inhibition Inhibition PBPs->Inhibition Leads to Cell_Lysis Cell Lysis (Bactericidal Effect) Cross_linked_Peptidoglycan->Cell_Lysis Weakened wall leads to Loracarbef Loracarbef Loracarbef->PBPs Binds to Inhibition->Cross_linked_Peptidoglycan Prevents formation of

Caption: Mechanism of Loracarbef action on bacterial cell wall synthesis.

In Vitro Activity

Loracarbef has demonstrated in vitro activity against a wide range of pathogens commonly associated with respiratory tract, urinary tract, and skin and soft tissue infections.[9][10]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values for loracarbef against various bacterial isolates.

Organismβ-Lactamase ProductionMIC50 (mg/L)MIC90 (mg/L)Reference(s)
Streptococcus pneumoniae--0.25 - 2.0[9]
Streptococcus pyogenes--≤0.06 - 1.0[9]
Staphylococcus aureus+-8.0[9]
Staphylococcus aureus--1.0 - 2.0[9]
Haemophilus influenzae+-0.5 - 16.0[9]
Haemophilus influenzae--0.25 - 8.0[9]
Moraxella catarrhalis+-0.5 - 8.0[9]
Moraxella catarrhalis--0.12 - 0.25[9]
Escherichia coli--1.0 - 25[9][11]
Klebsiella pneumoniae--0.25 - 8.0[9]
Proteus mirabilis--1.0 - 8.0[9]
Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity of loracarbef is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[12]

Broth Microdilution Method (per CLSI guidelines):

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Antibiotic Dilution: Serial twofold dilutions of loracarbef are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Microtiter plates containing the diluted antibiotic are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism.

The workflow for a typical antimicrobial susceptibility test is outlined below.

Antimicrobial Susceptibility Testing Workflow Start Start Isolate Isolate and identify bacterial strain Start->Isolate Inoculum Prepare standardized inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate microtiter plate Inoculum->Inoculate Dilution Prepare serial dilutions of Loracarbef Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read and record results Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC End End Determine_MIC->End Pharmacokinetic Study Logic Dosing Oral Administration of Loracarbef Absorption Absorption from GI Tract Dosing->Absorption Distribution Distribution into Systemic Circulation and Tissues Absorption->Distribution Metabolism Metabolism (Minimal for Loracarbef) Distribution->Metabolism Excretion Excretion (Primarily Renal) Distribution->Excretion Blood_Sampling Serial Blood Sampling Distribution->Blood_Sampling Urine_Collection Timed Urine Collection Excretion->Urine_Collection HPLC_Analysis HPLC-UV Analysis Blood_Sampling->HPLC_Analysis Urine_Collection->HPLC_Analysis PK_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->PK_Analysis Loracarbef_Synthesis_Pathway Starting_Materials Glycine & 4-Pentenaldehyde Enzymatic_Condensation Enzymatic Condensation (SHMT) Starting_Materials->Enzymatic_Condensation Chiral_Intermediate 2S,3S-2-amino-3-hydroxy -6-heptenoic acid Enzymatic_Condensation->Chiral_Intermediate Multi_Step_Transformation Multi-step Chemical Transformations Chiral_Intermediate->Multi_Step_Transformation Carbacephem_Nucleus Carbacephem Nucleus Multi_Step_Transformation->Carbacephem_Nucleus Acylation Acylation with Phenylglycyl Chloride Derivative Carbacephem_Nucleus->Acylation Loracarbef Loracarbef Acylation->Loracarbef Loracarbef_Resistance_Mechanisms cluster_cell Loracarbef_Ext Extracellular Loracarbef Porin Porin Channel Loracarbef_Ext->Porin Entry Bacterial_Cell Bacterial Cell Loracarbef_Int Intracellular Loracarbef Porin->Loracarbef_Int Altered_Porin Altered Porin (Reduced Permeability) PBP PBP Loracarbef_Int->PBP Target Binding Efflux_Pump Efflux Pump Loracarbef_Int->Efflux_Pump Export Beta_Lactamase β-Lactamase Loracarbef_Int->Beta_Lactamase Hydrolysis Cell_Wall_Inhibition Cell_Wall_Inhibition PBP->Cell_Wall_Inhibition Inhibits Cell Wall Synthesis Altered_PBP Altered PBP (Reduced Affinity) Efflux_Pump->Loracarbef_Ext Inactive_Metabolite Inactive_Metabolite Beta_Lactamase->Inactive_Metabolite

References

Chemical structure and properties of Loracarbef hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Loracarbef hydrate. It includes detailed experimental protocols and data presented for clarity and further research applications.

Chemical Identity and Structure

Loracarbef is a synthetic, orally administered carbacephem antibiotic.[1] It is structurally related to cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, which confers greater chemical stability in solution.[2] Loracarbef is typically used in its monohydrate form.[][4]

Chemical Structure:

Loracarbef_Hydrate_Structure cluster_loracarbef Loracarbef Molecule cluster_water Water Molecule (Hydrate) img water H₂O

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name (6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate[]
CAS Number 121961-22-6[]
Molecular Formula C₁₆H₁₈ClN₃O₅[]
Molecular Weight 367.78 g/mol [][4]
SMILES C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O[]
InChI InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1[]

Physicochemical Properties

This compound exists as a white to off-white solid.[] Its pH-solubility profile is U-shaped, which is characteristic of zwitterionic cephalosporins.[5] The compound exhibits significantly greater stability in solution compared to cefaclor and other therapeutically useful cephalosporins.[5]

Table 2: Physicochemical Data of this compound

PropertyValueCitation
Physical Appearance White to Off-white Solid[]
Melting Point >196°C (decomposition)[]
Solubility Slightly soluble in aqueous acid[]
Water Solubility 0.325 mg/mL[6]
LogP 0.5[2]
pKa (Strongest Acidic) 2.93[6]
pKa (Strongest Basic) 7.23[6]
Protein Binding 25%[1]

Mechanism of Action

As a β-lactam antibiotic, Loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4][7] This action is bactericidal.[8]

  • Target Binding: Loracarbef binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][8]

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4][7]

  • Cell Lysis: The disruption of the cell wall's structural integrity leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[8][9]

Caption: Mechanism of action of Loracarbef.

Experimental Protocols

The crystalline monohydrate form of Loracarbef can be prepared from various solvates, such as an isopropanolate or a bis(DMF)solvate.[10][11] A general procedure involves converting these solvates to an anhydrous form and then hydrating it.

Protocol for Conversion of Loracarbef Isopropanolate to Monohydrate:

  • Drying: Loracarbef isopropanolate wet cake is placed in a fluid bed dryer. The material is dried at a temperature of approximately 63°C to 65°C until the residual isopropanol content is minimal, resulting in crystalline loracarbef anhydrate.[11]

  • Hydration: The loracarbef anhydrate is then placed in a controlled humidity environment (e.g., a vacuum oven with a water source) at a relative humidity of approximately 100% and a temperature of 40-45°C.[11]

  • Final Drying: The resulting hydrated product is removed and placed in a vacuum oven at 40-45°C under a slight nitrogen sweep to remove excess surface water without affecting the water of hydration.[11]

Synthesis_Workflow Start Loracarbef bis(DMF) Solvate + Isopropanol + Water + HCl Dissolution Complete Dissolution (pH ~0.7-0.9) Start->Dissolution Carbon Add Activated Carbon (Stir for 1 hour) Dissolution->Carbon Filter1 Filter to Remove Carbon Carbon->Filter1 Precipitate Precipitate with Ammonia (Adjust pH) Filter1->Precipitate Filter2 Filter to Isolate Loracarbef Isopropanolate Precipitate->Filter2 Dry1 Dry in Fluid Bed Dryer (~65°C) -> Anhydrate Filter2->Dry1 Hydrate Hydrate in Controlled Humidity (~100% RH) Dry1->Hydrate Dry2 Final Vacuum Drying (40-45°C) Hydrate->Dry2 End Crystalline Loracarbef Monohydrate Dry2->End

Caption: Workflow for Loracarbef monohydrate synthesis.

HPLC is a standard method for the determination and quantification of Loracarbef in biological matrices like plasma, serum, and urine.[12]

Protocol for HPLC Analysis:

  • Sample Preparation (Plasma): Antibiotics are extracted from plasma using C18 solid-phase extraction cartridges.[12]

  • Sample Preparation (Urine): Urine samples are diluted with water and can be directly injected into the HPLC system.[12]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.), is used.[12]

    • Detection: UV detection is performed at a wavelength of 265 nm.[12]

  • Quantitation: The limit of quantitation is typically around 0.5 µg/mL for Loracarbef.[12]

A combination of analytical techniques is employed to characterize pharmaceutical hydrates like this compound.

  • X-Ray Diffraction (XRD): Single crystal (SCXRD) and powder (PXRD) X-ray diffraction are used to determine the crystal structure and confirm the crystalline form.[5][13]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, allowing for the determination of the water content in the hydrate.[13]

    • Differential Scanning Calorimetry (DSC): Detects heat flow associated with thermal events like dehydration and decomposition.[13]

  • Spectroscopy: Techniques like Fourier-transform infrared (FT-IR), Raman, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide information about the water molecules' environment within the crystal lattice.[13]

  • Gravimetric Analysis: Dynamic vapor sorption (DVS) is used to study the kinetics of water sorption and desorption, providing insights into the stability of the hydrate at different relative humidities.[13]

References

An In-Depth Technical Guide to the Synthesis of Loracarbef Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef, a synthetic carbacephem antibiotic, is structurally analogous to the second-generation cephalosporin, cefaclor. Its enhanced chemical stability, conferred by the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring, has made it a subject of significant interest in antibiotic research and development. This technical guide provides a comprehensive overview of a key enantioselective synthesis pathway for Loracarbef hydrate, detailing the critical transformations, key intermediates, and experimental protocols.

Core Synthesis Pathway: An Enantioselective Approach

A notable and efficient enantioselective synthesis of Loracarbef begins with the chiral starting material, (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA). This pathway leverages key chemical transformations, including a Mitsunobu reaction for azetidinone ring formation and a Dieckmann cyclization to construct the bicyclic carbacephem core. The final steps involve the introduction of the phenylglycyl side chain and purification to yield the desired this compound.

The synthesis can be conceptually divided into the following key stages:

  • Formation of the β-Lactam Ring: Protection of the amino and carboxylic acid functionalities of AHHA is followed by an intramolecular Mitsunobu reaction to yield the pivotal azetidinone (β-lactam) intermediate.

  • Construction of the Carbacephem Nucleus: Subsequent chemical modifications lead to a diester intermediate, which then undergoes an intramolecular Dieckmann cyclization to form the characteristic bicyclic core of Loracarbef.

  • Side Chain Acylation and Deprotection: The carbacephem nucleus is acylated with an activated derivative of D-phenylglycine to introduce the essential side chain. Finally, removal of protecting groups affords Loracarbef.

  • Formation of this compound: The final step involves the controlled crystallization of Loracarbef in the presence of water to produce the stable monohydrate form, which is often the desired solid-state form for pharmaceutical applications.

Key Intermediates

The synthesis of this compound involves several crucial intermediates, the structures of which are pivotal to the successful construction of the final molecule.

Intermediate NameStructureRole in Synthesis
(2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA)A chiral, non-proteinogenic amino acid that serves as the starting material, providing the necessary stereochemistry for the final product.
Protected AHHA DerivativeThe amino and carboxyl groups of AHHA are protected to prevent unwanted side reactions during subsequent steps. Common protecting groups include Boc for the amine and benzyl or silyl esters for the acid.
Azetidinone IntermediateA four-membered β-lactam ring formed via an intramolecular Mitsunobu reaction. This is a critical step in building the core structure of β-lactam antibiotics.
Diester Precursor for Dieckmann CyclizationA linear molecule containing two ester functionalities, strategically positioned to allow for intramolecular cyclization to form the six-membered ring of the carbacephem nucleus.
Carbacephem NucleusThe bicyclic core structure of Loracarbef, formed after the Dieckmann cyclization. This intermediate is then ready for the addition of the side chain.
Loracarbef Anhydrate/SolvatesThe final antibiotic molecule before the formation of the stable hydrate. It may exist as an anhydrous solid or as a solvate with solvents like isopropanol or dimethylformamide (DMF).[1]

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established methodologies. Specific reagents, conditions, and yields may vary depending on the exact protecting groups and reagents used.

Formation of the Azetidinone Intermediate via Mitsunobu Reaction
  • Protection of AHHA: The amino group of (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. The carboxylic acid is typically protected as a benzyl ester.

  • Mitsunobu Reaction: The protected AHHA derivative is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction results in the formation of the azetidinone ring with inversion of stereochemistry at the hydroxyl-bearing carbon.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to isolate the azetidinone intermediate.

Dieckmann Cyclization for Carbacephem Core Synthesis
  • Preparation of the Diester Precursor: The azetidinone intermediate from the previous step undergoes a series of transformations to introduce a second ester functionality at the appropriate position, creating the diester precursor for the Dieckmann cyclization. This may involve ozonolysis of a terminal alkene followed by esterification.

  • Intramolecular Cyclization: The diester is dissolved in an anhydrous, non-polar solvent like toluene or xylene. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise at an elevated temperature. The reaction is stirred under an inert atmosphere until the cyclization is complete.

  • Work-up and Purification: The reaction is quenched by the addition of a weak acid. The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester (the carbacephem nucleus) is then purified by chromatography or crystallization.

Side Chain Acylation and Deprotection
  • Acylation: The carbacephem nucleus is dissolved in a suitable solvent, and a protected D-phenylglycine derivative (e.g., the Dane salt) is added in the presence of a coupling agent.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups) to yield Loracarbef.

Preparation of Loracarbef Monohydrate

A common industrial practice involves the conversion of a Loracarbef solvate (e.g., isopropanolate or DMF solvate) to the monohydrate.[1]

  • Formation of a Solvate: Loracarbef can be crystallized from a solvent system containing an alcohol like isopropanol or from dimethylformamide to form a crystalline solvate.[1]

  • Conversion to Monohydrate: The isolated Loracarbef solvate is then exposed to a high-humidity environment at a controlled temperature. This process allows for the displacement of the solvent molecules from the crystal lattice by water molecules, resulting in the formation of the stable Loracarbef monohydrate.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of Loracarbef. It is important to note that these values are representative and can be influenced by the specific reaction conditions and scale of the synthesis.

Reaction StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
Mitsunobu Reaction Protected AHHATriphenylphosphine, Diisopropyl azodicarboxylateTHF0 to 2570-85
Dieckmann Cyclization Diester PrecursorSodium hydride or Potassium tert-butoxideToluene80-11060-75
Side Chain Acylation Carbacephem NucleusProtected D-phenylglycine, Coupling agentDichloromethane0 to 2580-90
Formation of Monohydrate from Solvate Loracarbef IsopropanolateWater vapor (high humidity)N/A50-60>95

Synthesis Pathway Diagram

Loracarbef_Synthesis AHHA (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA) Protected_AHHA Protected AHHA AHHA->Protected_AHHA Protection Azetidinone Azetidinone Intermediate Protected_AHHA->Azetidinone Mitsunobu Reaction Diester Diester Precursor Azetidinone->Diester Functional Group Manipulation Carbacephem_Core Carbacephem Nucleus Diester->Carbacephem_Core Dieckmann Cyclization Protected_Loracarbef Protected Loracarbef Carbacephem_Core->Protected_Loracarbef Side Chain Acylation Loracarbef Loracarbef Protected_Loracarbef->Loracarbef Deprotection Loracarbef_Hydrate This compound Loracarbef->Loracarbef_Hydrate Hydration

Caption: Enantioselective synthesis pathway of this compound from AHHA.

Logical Relationship Diagram

Experimental_Workflow cluster_0 Core Synthesis cluster_1 Final Product Formulation Start Start with Chiral AHHA Protection Protect Amino and Carboxyl Groups Start->Protection Mitsunobu Form Azetidinone Ring (Mitsunobu Reaction) Protection->Mitsunobu Dieckmann Form Bicyclic Core (Dieckmann Cyclization) Mitsunobu->Dieckmann Acylation Add Phenylglycyl Side Chain Dieckmann->Acylation Deprotection Remove Protecting Groups Acylation->Deprotection Solvate_Formation Crystallize as Solvate (e.g., Isopropanolate) Deprotection->Solvate_Formation Hydration Convert to Monohydrate Solvate_Formation->Hydration

Caption: Logical workflow for the synthesis and formulation of this compound.

References

In Vitro Antibacterial Spectrum of Loracarbef Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic, orally administered carbacephem antibiotic. Structurally similar to second-generation cephalosporins, it exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Loracarbef hydrate, including quantitative susceptibility data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Mechanism of Action

Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This binding acylates the PBPs, rendering them inactive and preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

Loracarbef_Mechanism_of_Action cluster_bacterium Bacterial Cell Loracarbef Loracarbef PBP Penicillin-Binding Proteins (PBPs) Loracarbef->PBP Binds to & Inactivates CellWall Bacterial Cell Wall (Peptidoglycan) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to CellWall->Lysis Weakened wall results in Precursors Peptidoglycan Precursors Precursors->PBP Substrate for Cell Wall Synthesis

Loracarbef's mechanism of action.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound is summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables present the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for Loracarbef against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of Loracarbef Against Common Respiratory Pathogens
Bacterial Speciesβ-lactamase StatusMIC90 (µg/mL)
Streptococcus pneumoniae-0.25 - 2.0[3]
Haemophilus influenzaeNegative0.25 - 8.0[3]
Positive0.5 - 16.0[3]
Moraxella catarrhalisNegative0.12 - 0.25[3]
Positive0.5 - 8.0[3]
Streptococcus pyogenes-≤0.06 - 1.0[3]
Table 2: In Vitro Activity of Loracarbef Against Common Urinary Tract Pathogens
Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli2.0 - 25[3]
Klebsiella pneumoniae0.25 - 8.0[3]
Proteus mirabilis1.0 - 8.0[3]
Table 3: In Vitro Activity of Loracarbef Against Common Skin and Soft Tissue Infection Pathogens
Bacterial Speciesβ-lactamase StatusMIC90 (µg/mL)
Staphylococcus aureusNegative1.0 - 2.0[3]
Positive8.0[3]
Streptococcus pyogenes-≤0.06 - 1.0[3]

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) of this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Broth Microdilution Method

This method involves preparing serial dilutions of Loracarbef in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[6][7]

1. Preparation of Loracarbef Stock Solution:

  • A stock solution of this compound is prepared at a concentration of at least 1000 µg/mL in a suitable solvent.[6]

2. Preparation of Dilution Series:

  • A two-fold serial dilution of the Loracarbef stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate to achieve the desired concentration range.[6][8]

3. Inoculum Preparation:

  • The bacterial inoculum is prepared by suspending colonies from an 18- to 24-hour agar plate in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9]

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

4. Inoculation and Incubation:

  • Each well containing the diluted Loracarbef and a positive control well (broth with inoculum but no antibiotic) are inoculated with the standardized bacterial suspension.[6][7] A negative control well (broth only) is also included.[7]

  • The plate is incubated at 35°C for 16-20 hours in ambient air.[10]

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of Loracarbef that completely inhibits visible bacterial growth.[6]

Broth_Microdilution_Workflow Start Start Prepare_Stock Prepare Loracarbef Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method

In this method, varying concentrations of Loracarbef are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then spot-inoculated with a standardized bacterial suspension.[11][12]

1. Preparation of Loracarbef-Agar Plates:

  • A series of two-fold dilutions of Loracarbef is prepared.

  • Each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed thoroughly, and poured into sterile petri dishes.[11] A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared to a turbidity matching a 0.5 McFarland standard.[9]

  • The final inoculum applied to the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[11]

3. Inoculation and Incubation:

  • A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates, starting from the lowest to the highest concentration of Loracarbef.

  • The plates are incubated at 35°C for 16-20 hours.[11]

4. Interpretation of Results:

  • The MIC is the lowest concentration of Loracarbef at which there is no visible growth of the test organism.[11]

Agar_Dilution_Workflow Start Start Prepare_Plates Prepare Agar Plates with Serial Dilutions of Loracarbef Start->Prepare_Plates Spot_Inoculate Spot Inoculate Plates with Bacterial Suspension Prepare_Plates->Spot_Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Spot_Inoculate Incubate Incubate at 35°C for 16-20 hours Spot_Inoculate->Incubate Read_Results Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for Agar Dilution MIC Testing.

Conclusion

This compound demonstrates a broad in vitro antibacterial spectrum against many common pathogens responsible for respiratory, urinary tract, and skin and soft tissue infections. The determination of its in vitro activity through standardized MIC testing protocols, such as broth microdilution and agar dilution, is crucial for its appropriate clinical application and for ongoing surveillance of antimicrobial resistance. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with this carbacephem antibiotic.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Loracarbef Hydrate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of loracarbef hydrate under acidic conditions, with a focus on its degradation pathways and the methodologies used for its analysis. Loracarbef, a synthetic carbacephem antibiotic, exhibits a U-shaped pH-stability profile, characteristic of many zwitterionic cephalosporins, with its maximum stability near its isoelectric point.[1] However, under acidic conditions, it undergoes degradation through several mechanisms. This document details the identified degradation products and the pathways leading to their formation.

Degradation Products of Loracarbef in Acidic Conditions

Forced degradation studies of loracarbef in moderately acidic aqueous solutions (pH range 2.7–4.3) have led to the isolation and characterization of ten primary degradation products.[2] These products arise from three main pathways: hydrolysis of the β-lactam ring with subsequent structural rearrangements, intermolecular reactions forming dimers, and oxidation of the primary amine.[2]

A summary of the degradation products identified by Skibic et al. (1993) is presented below.

Degradation Product CategoryNumber of Compounds IdentifiedGeneral Formation PathwayAnalytical Techniques Used for Characterization
β-Lactam Ring Hydrolysis Products5Hydrolysis of the β-lactam ring followed by structural changes in the six-membered heterocyclic ring.Preparative Reversed-Phase HPLC, Mass Spectrometry, Magnetic Resonance Spectroscopy.[2]
Dimeric Compounds4Intermolecular reactions of loracarbef leading to the formation of peptide linkages.Preparative Reversed-Phase HPLC, Mass Spectrometry, Magnetic Resonance Spectroscopy.[2]
Oxidation Product1Oxidation of the primary amine to a hydroxylamine.Preparative Reversed-Phase HPLC, Mass Spectrometry, Magnetic Resonance Spectroscopy.[2]

Experimental Protocols

The methodologies employed in studying the degradation of loracarbef are crucial for obtaining reliable and reproducible results. Below are detailed protocols, both specific to a key study on loracarbef and a general protocol for forced degradation studies.

Specific Protocol for Acidic Degradation of Loracarbef (Based on Skibic et al., 1993)

This protocol outlines the experimental procedure used to identify the degradation products of loracarbef in an acidic aqueous environment.

  • Preparation of Degradation Samples:

    • An aqueous solution of loracarbef is prepared.

    • The pH of the solution is adjusted to a moderately acidic range (e.g., pH 2.7–4.3) using a suitable acid.

    • The solution is then subjected to stress conditions, such as elevated temperature, to accelerate degradation.

  • Isolation of Degradation Products:

    • The stressed solution, containing a mixture of loracarbef and its degradation products, is subjected to preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[2]

    • Fractions corresponding to individual degradation products are collected.

  • Structure Elucidation:

    • The isolated degradation products are characterized using a combination of spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of the compounds.[2]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the degradation products.[2]

General Protocol for Forced Degradation Studies under Acidic Conditions

This protocol provides a general framework for conducting forced degradation studies on pharmaceutical substances under acidic conditions, in line with ICH guidelines.

  • Preparation of Stock Solution:

    • A stock solution of the drug substance is prepared in a suitable solvent. A concentration of 1 mg/mL is often recommended.

  • Acidic Stress Conditions:

    • The drug solution is treated with an acid, typically 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

    • The study is often initiated at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50–70°C) to accelerate the process.[4]

    • Samples are withdrawn at various time points to monitor the extent of degradation. A target degradation of 5-20% is generally considered optimal.[3]

  • Sample Neutralization:

    • After the desired level of degradation is achieved, the samples are neutralized with a suitable base (e.g., sodium hydroxide) to stop the reaction.

  • Analytical Method:

    • A stability-indicating analytical method, most commonly a reversed-phase HPLC method with UV or photodiode array (PDA) detection, is used to separate the drug from its degradation products.[5][6][7]

    • The method must be validated to ensure it is specific, accurate, and precise for the quantification of the drug and its degradants.

  • Peak Purity and Mass Balance:

    • Peak purity analysis is performed to ensure that the chromatographic peak of the active pharmaceutical ingredient (API) is not co-eluting with any degradation products.

    • Mass balance is calculated to account for the amount of drug degraded and the amount of degradation products formed.[8]

Degradation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), visualize the degradation pathways of loracarbef under acidic conditions and a typical experimental workflow for a forced degradation study.

Loracarbef This compound AcidicConditions Acidic Conditions (pH 2.7-4.3) Loracarbef->AcidicConditions BetaLactamHydrolysis β-Lactam Ring Hydrolysis Products (5) Dimerization Dimeric Products (4) Oxidation Oxidation Product (1) AcidicConditions->BetaLactamHydrolysis Hydrolysis & Rearrangement AcidicConditions->Dimerization Intermolecular Reaction AcidicConditions->Oxidation Oxidation of Primary Amine

Caption: Proposed degradation pathways of loracarbef under acidic conditions.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization DrugSubstance Drug Substance Mix Mix and Expose to Stress (e.g., Heat) DrugSubstance->Mix AcidSolution Acid Solution (e.g., 0.1M HCl) AcidSolution->Mix Neutralize Neutralize Sample Mix->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC DataAnalysis Data Analysis (Peak Purity, Mass Balance) HPLC->DataAnalysis Isolate Isolate Degradants (Preparative HPLC) HPLC->Isolate StructureElucidation Structure Elucidation (MS, NMR) Isolate->StructureElucidation

Caption: General experimental workflow for a forced degradation study.

References

The Pharmacokinetics and Oral Bioavailability of Loracarbef Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to cephalosporins, it is characterized by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, which confers increased chemical stability. Administered orally, loracarbef has demonstrated efficacy against a range of common pathogens responsible for respiratory, skin, and urinary tract infections. A thorough understanding of its pharmacokinetic profile and oral bioavailability is crucial for optimizing therapeutic regimens and for the development of future antimicrobial agents. This technical guide provides an in-depth overview of the pharmacokinetics of loracarbef hydrate, compiling quantitative data, detailing experimental methodologies, and visualizing key processes.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of loracarbef has been extensively studied in various populations, including adults, children, and individuals with renal impairment. The key parameters are summarized in the tables below.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of Loracarbef in Healthy Adults (Fasting State)

FormulationDoseCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (hr)
Capsule200 mg~8~1.2-~1.0
Capsule400 mg~14~1.232~1.0
Suspension400 mg~17~0.8-~1.0

Table 2: Single-Dose Pharmacokinetic Parameters of Loracarbef in Children (Fasting State)

FormulationDoseCmax (µg/mL)Tmax (hr)Half-life (hr)
Suspension7.5 mg/kg~130.7 - 1.0~1.0
Suspension15 mg/kg~19-20.30.7 - 1.0~1.0

Table 3: Effect of Food on Loracarbef Pharmacokinetics (400 mg Capsule in Adults)

StateCmax (µg/mL)Tmax (hr)AUC
Fasting~14~1.2Unchanged
Fed50-60% lowerDelayed by 30-60 minUnchanged

Table 4: Pharmacokinetics of Loracarbef in Renal Impairment (Single Dose)

Renal FunctionCreatinine Clearance (mL/min/1.73 m²)Half-life (hr)Mean AUC (µg·hr/mL)
Normal>80~1.032
Moderate Impairment10 - 49~5.6-
Severe Impairment<10~321085 (no dialysis) / 103 (dialysis)

Core Pharmacokinetic Processes

Loracarbef undergoes absorption, distribution, metabolism, and excretion (ADME) processes that determine its therapeutic efficacy and safety profile.

  • Absorption: Loracarbef is well-absorbed after oral administration, with approximately 90% of the dose being absorbed from the gastrointestinal tract[1][2]. The rate of absorption is influenced by the formulation and the presence of food. The suspension formulation leads to a higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax) compared to the capsule formulation[3][4]. The ingestion of food decreases the Cmax and delays the Tmax, although the total extent of absorption, as measured by the area under the curve (AUC), remains unchanged[1][3].

  • Distribution: Following absorption, loracarbef is distributed into various body tissues. Approximately 25% of circulating loracarbef is bound to plasma proteins[5]. The drug achieves concentrations in middle-ear fluid that are about 48% of the corresponding plasma concentrations, which is significant for the treatment of otitis media[5]. It also penetrates well into interstitial fluid[3].

  • Metabolism: There is no evidence of metabolism of loracarbef in humans[2][5]. The drug is excreted from the body unchanged.

  • Excretion: Loracarbef is primarily eliminated by the kidneys, with virtually all of an orally administered dose being excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion[2][3]. This renal excretion is rapid in individuals with normal renal function, with a half-life of approximately one hour[5].

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are outlines of typical experimental protocols used to assess the bioavailability and pharmacokinetics of loracarbef.

Bioequivalence and Pharmacokinetic Study in Healthy Adults
  • Study Design: A typical study would be a randomized, single-dose, two-period, crossover design. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least seven days is usually implemented between the two periods.

  • Subject Population:

    • Inclusion Criteria: Healthy adult male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range. Subjects would have to provide written informed consent and have unremarkable findings from a physical examination, medical history, and clinical laboratory tests.

    • Exclusion Criteria: History or presence of clinically significant renal, hepatic, cardiovascular, or gastrointestinal disease; history of hypersensitivity to β-lactam antibiotics; use of any prescription or over-the-counter medications within a specified period before the study; and consumption of alcohol or caffeine-containing products for a defined period before and during the study.

  • Drug Administration:

    • Fasting Study: Subjects would fast overnight for at least 10 hours before receiving a single oral dose of loracarbef with a standardized volume of water. The fast would continue for a specified period (e.g., 4 hours) post-dose.

    • Fed Study: Following an overnight fast, subjects would consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration. The drug is then administered with a standardized volume of water.

  • Blood Sampling: Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hour) and at multiple time points post-dose. A typical sampling schedule might be: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours after drug administration. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Plasma samples are typically prepared for analysis by solid-phase extraction.

    • Chromatographic Conditions: A high-performance liquid chromatographic (HPLC) method with ultraviolet (UV) detection is commonly used for the quantification of loracarbef in plasma. A reported method utilizes a Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column with UV detection at 265 nm[3]. The mobile phase composition would be optimized to achieve adequate separation of loracarbef from endogenous plasma components.

    • Method Validation: The analytical method is validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Study in Patients with Renal Impairment
  • Study Design: A single-dose, open-label, parallel-group study is often conducted. Subjects are stratified into groups based on their creatinine clearance (e.g., normal, mild, moderate, and severe renal impairment).

  • Subject Population: Subjects are recruited based on their degree of renal function. Key assessments include a thorough medical history, physical examination, and measurement of serum creatinine to estimate creatinine clearance.

  • Procedures: Following the administration of a single oral dose of loracarbef, serial blood and urine samples are collected over an extended period (e.g., 48-72 hours) to accurately characterize the prolonged elimination half-life in this population. Pharmacokinetic parameters are then calculated and correlated with the degree of renal impairment.

Mandatory Visualizations

Logical Relationships of Loracarbef Pharmacokinetics

OralAdmin Oral Administration of this compound GITract Gastrointestinal Tract OralAdmin->GITract Ingestion SystemicCirculation Systemic Circulation (Plasma) GITract->SystemicCirculation Absorption (~90%) Tissues Body Tissues (e.g., Middle Ear, Interstitial Fluid) SystemicCirculation->Tissues Distribution Kidney Kidney SystemicCirculation->Kidney Renal Filtration & Tubular Secretion PlasmaProtein Plasma Protein Binding (25%) SystemicCirculation->PlasmaProtein Reversible Binding Urine Urine (Unchanged Loracarbef) Kidney->Urine Excretion

Caption: ADME pathway of this compound.

Experimental Workflow for a Loracarbef Pharmacokinetic Study

cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Data Analysis Phase Protocol Protocol Design & IRB/EC Approval Recruitment Subject Recruitment & Informed Consent Protocol->Recruitment Screening Screening of Subjects (Inclusion/Exclusion Criteria) Recruitment->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (Fasting/Fed) Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Sample Processing (Plasma Separation & Storage) Sampling->Processing Analysis Bioanalysis of Plasma Samples (HPLC-UV) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Analysis->PK_Calc Stats Statistical Analysis (Bioequivalence Assessment) PK_Calc->Stats Report Final Study Report Stats->Report

Caption: Workflow of a typical pharmacokinetic clinical trial.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by good oral absorption, distribution to key infection sites, lack of metabolism, and rapid renal excretion of the unchanged drug. The predictability of its pharmacokinetics is advantageous in clinical practice. However, dosage adjustments are necessary for patients with moderate to severe renal impairment due to the significant increase in the elimination half-life. The information compiled in this technical guide provides a comprehensive resource for researchers and drug development professionals working with loracarbef and other β-lactam antibiotics. The detailed data and methodological outlines can serve as a valuable reference for the design and interpretation of future pharmacokinetic and bioequivalence studies.

References

Loracarbef Hydrate: A Technical Overview of its Discovery, Development, and Scientific Foundation

Author: BenchChem Technical Support Team. Date: November 2025

A Report for Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef, a synthetic carbacephem antibiotic, represents a notable chapter in the history of antibacterial agent development. As an analog of cefaclor, its structural modifications conferred enhanced chemical stability, a desirable attribute for an oral antibiotic. This document provides a comprehensive technical overview of the discovery and development history of loracarbef hydrate. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical evaluations, and outlines the experimental methodologies employed in its assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Introduction

Loracarbef is an orally administered, synthetic β-lactam antibiotic belonging to the carbacephem class.[1][2] Chemically, carbacephems are distinguished from the cephalosporin class by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring.[1] This structural alteration imparts greater chemical stability to the molecule in solution, allowing for storage at room temperature.[3] Developed by Eli Lilly, loracarbef was a significant achievement in the field of fully synthetic β-lactam antibacterials.[4] It was marketed under the trade name Lorabid.[1][3][5]

Discovery and Development History

The development of loracarbef was built upon earlier work on carbacephalosporins.[4] The kilogram-scale synthesis of loracarbef was a notable accomplishment, marking a leap forward in the complexity of antibacterial molecules that could be manufactured on an industrial scale through fully synthetic routes.[4] Loracarbef received FDA approval in December 1991.[6] The use of loracarbef was discontinued in the United States in 2006.[5][7]

Below is a logical diagram illustrating the key milestones in the discovery and development of this compound.

Loracarbef_Development_Timeline cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory_and_postmarket Regulatory & Post-Marketing Synthesis Initial Synthesis (Carbacephem Analog of Cefaclor) Preclinical_Studies Preclinical Studies (In vitro & In vivo) Synthesis->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Studies->Clinical_Trials FDA_Approval FDA Approval (December 1991) Clinical_Trials->FDA_Approval Marketing Marketed as Lorabid FDA_Approval->Marketing Discontinuation Discontinuation in U.S. (2006) Marketing->Discontinuation

Caption: Key milestones in the this compound development timeline.

Mechanism of Action

Similar to other β-lactam antibiotics, loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6][8] The primary target of loracarbef is a group of enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating PBPs, loracarbef disrupts the cross-linking of peptidoglycan chains.[2][3] This interference leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

The following diagram illustrates the signaling pathway of Loracarbef's mechanism of action.

Mechanism_of_Action Loracarbef Loracarbef PBP Penicillin-Binding Proteins (PBPs) Loracarbef->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Loracarbef->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Loss of integrity leads to

Caption: Mechanism of action of Loracarbef leading to bacterial cell death.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro activity of loracarbef has been evaluated against a wide range of bacterial pathogens. The following table summarizes the minimum inhibitory concentration (MIC90) values for several common pathogens.

PathogenMIC90 (µg/mL) Range
Streptococcus pneumoniae0.25 - 2.0
Moraxella catarrhalis (β-lactamase +)0.5 - 8.0
Moraxella catarrhalis (β-lactamase -)0.12 - 0.25
Haemophilus influenzae (β-lactamase +)0.5 - 16.0
Haemophilus influenzae (β-lactamase -)0.25 - 8.0
Escherichia coli2.0 - 25
Klebsiella pneumoniae0.25 - 8.0
Proteus mirabilis1.0 - 8.0
Streptococcus pyogenes≤0.06 - 1.0
Staphylococcus aureus (β-lactamase +)8.0
Staphylococcus aureus (β-lactamase -)1.0 - 2.0

Data sourced from a review of literature on loracarbef's in vitro activity.

Pharmacokinetic Properties

Loracarbef is well-absorbed after oral administration and is primarily excreted unchanged in the urine. The table below summarizes key pharmacokinetic parameters.

ParameterValue
Absorption ~90%
Protein Binding 25%
Half-life (t½) Approximately 1 hour
Time to Peak (Tmax) Varies with formulation (capsule vs. suspension)
Excretion Primarily renal, unchanged
Cmax (200 mg dose) 8 mcg/ml
Cmax (15 mg/kg suspension in children) 20.3 µg/mL

Data compiled from various pharmacokinetic studies.[7]

Clinical Efficacy

Clinical trials demonstrated the efficacy of loracarbef in treating a variety of infections. The following table presents a summary of comparative clinical trial results for the treatment of bacterial pneumonia.

Treatment GroupDosageClinical Success Rate
Loracarbef 400 mg twice daily97.6%
Amoxicillin/clavulanate 500 mg three times a day92.3%
Amoxicillin 500 mg three times a day95.0%

Data from a series of clinical trials on the efficacy and safety of loracarbef in the treatment of bacterial pneumonia.[9]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of loracarbef was determined using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Methodology: Broth microdilution or agar dilution methods were employed to determine the Minimum Inhibitory Concentration (MIC) of loracarbef against various bacterial isolates.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Incubation: The inoculated panels or plates were incubated under appropriate atmospheric conditions and temperatures for a specified duration (e.g., 18-24 hours).

  • MIC Determination: The MIC was recorded as the lowest concentration of loracarbef that completely inhibited visible growth of the organism. The MIC90 was then determined as the concentration at which 90% of the isolates were inhibited.

Clinical Trial Design: A Generalized Workflow

The clinical development of loracarbef involved numerous trials to establish its safety and efficacy. A generalized workflow for these comparative clinical trials is outlined below.

Clinical_Trial_Workflow cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol_Development Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Regulatory_Approval Regulatory & Ethics Committee Approval Protocol_Development->Regulatory_Approval Patient_Recruitment Patient Recruitment & Informed Consent Regulatory_Approval->Patient_Recruitment Randomization Randomization (e.g., Double-blind) Patient_Recruitment->Randomization Treatment_Administration Treatment Administration (Loracarbef vs. Comparator) Randomization->Treatment_Administration Data_Collection Data Collection (Clinical & Bacteriological Response, Adverse Events) Treatment_Administration->Data_Collection Data_Analysis Statistical Analysis of Efficacy & Safety Data Data_Collection->Data_Analysis Final_Report Final Report Generation & Submission Data_Analysis->Final_Report

References

An In-depth Technical Guide to the Carbacephem Class of Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbacephem class of beta-lactam antibiotics, with a primary focus on loracarbef, the most well-known member of this class. Carbacephems are synthetic analogues of cephalosporins, distinguished by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, which imparts greater chemical stability.[1][2][3] This structural modification has significant implications for the compound's stability and pharmacokinetic profile.[1]

Core Structure and Chemical Properties

Carbacephems are a unique class of beta-lactam antibiotics that bridge the structural features of penicillins and cephalosporins. The defining characteristic of a carbacephem is the replacement of the sulfur atom at position 1 of the cephem nucleus with a carbon atom.[2][4] This substitution to form a tetrahydropyridine ring results in a class of compounds with notable chemical stability, allowing for a wider range of structural modifications than is possible with the cephalosporin ring system.[1][3]

The increased stability of the carbacephem nucleus allows for the addition of highly electronegative side chains at the 3 or 3' position, which can enhance the microbiological activity of the compounds.[1] Loracarbef, the first clinically developed carbacephem, is structurally similar to cefaclor but possesses this characteristic carbacephem core.[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, carbacephems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.[7] The primary target of carbacephems is a group of enzymes known as penicillin-binding proteins (PBPs).[7]

The mechanism of action can be summarized in the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Carbacephems covalently bind to the active site of PBPs.[7] These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the glycan strands.

  • Inhibition of Transpeptidation: By forming a stable acyl-enzyme complex with the PBPs, carbacephems block their enzymatic activity.[7] This prevents the formation of the peptidoglycan cross-links that provide strength and rigidity to the cell wall.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. The internal osmotic pressure of the bacterium then exceeds the strength of the compromised cell wall, resulting in cell lysis and death.[7]

Carbacephem Mechanism of Action cluster_bacterium Bacterial Cell Carbacephem Carbacephem PBP Penicillin-Binding Proteins (PBPs) Carbacephem->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to Cell_wall Intact Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains

Mechanism of action of carbacephem antibiotics.

Spectrum of Activity

Loracarbef demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria commonly associated with community-acquired infections.[5][7]

Gram-Positive Aerobes:

  • Staphylococcus aureus (including penicillinase-producing strains, but not methicillin-resistant strains)[8][9]

  • Streptococcus pneumoniae[7][10]

  • Streptococcus pyogenes[7][10]

Gram-Negative Aerobes:

  • Escherichia coli[8][10]

  • Haemophilus influenzae (including beta-lactamase producing strains)[7][10]

  • Moraxella catarrhalis (including beta-lactamase producing strains)[7][10]

  • Klebsiella pneumoniae[10]

  • Proteus mirabilis[10]

Quantitative Data

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for loracarbef against various common pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

OrganismBeta-Lactamase StatusMIC90 (μg/mL) Range
Streptococcus pneumoniaeN/A0.25 - 2.0[10]
Streptococcus pyogenesN/A≤0.06 - 1.0[10]
Staphylococcus aureusPositive8.0[10]
Staphylococcus aureusNegative1.0 - 2.0[10]
Haemophilus influenzaePositive0.5 - 16.0[10]
Haemophilus influenzaeNegative0.25 - 8.0[10]
Moraxella catarrhalisPositive0.5 - 8.0[10]
Moraxella catarrhalisNegative0.12 - 0.25[10]
Escherichia coliN/A2.0 - 25[10]
Klebsiella pneumoniaeN/A0.25 - 8.0[10]
Proteus mirabilisN/A1.0 - 8.0[10]
Pharmacokinetic Parameters of Loracarbef

The pharmacokinetic profile of loracarbef has been extensively studied in healthy adult volunteers.

Parameter200 mg Capsule400 mg Capsule400 mg Suspension
Cmax (μg/mL) ~8[1]~14[1]~17[1]
Tmax (hours) ~1.2[1]~1.2[1]~0.8[1]
Plasma Half-life (hours) ~1.0[11]~1.0[11]~1.0[11]
AUC (μg·h/mL) Comparable across formulations[11]Comparable across formulations[11]Comparable across formulations[11]
Urinary Excretion (% of dose) >90% (unchanged)[11]>90% (unchanged)[11]>90% (unchanged)[11]
Protein Binding (%) ~25[1]~25[1]~25[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a carbacephem antibiotic against a bacterial isolate using the broth microdilution method.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of Carbacephem in Mueller-Hinton Broth (MHB) dispense_antibiotic Dispense antibiotic dilutions into 96-well microtiter plate prep_antibiotic->dispense_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum dispense_antibiotic->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate read_plate Visually inspect for turbidity (bacterial growth) incubate->read_plate determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the carbacephem antibiotic in an appropriate solvent.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Penicillin-Binding Protein (PBP) Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a carbacephem for a specific PBP.

PBP Binding Assay Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis prepare_reagents Prepare PBP, fluorescent beta-lactam tracer, and serial dilutions of Carbacephem add_to_plate Add PBP, tracer, and Carbacephem dilutions to 384-well plate prepare_reagents->add_to_plate incubate Incubate to reach binding equilibrium add_to_plate->incubate read_fp Measure fluorescence polarization incubate->read_fp plot_data Plot FP signal vs. Carbacephem concentration read_fp->plot_data calculate_ic50 Determine IC50 value plot_data->calculate_ic50

Workflow for PBP binding affinity assay.

Methodology:

  • Reagent Preparation:

    • Purify the target PBP.

    • Prepare a stock solution of a fluorescently labeled beta-lactam tracer (e.g., BOCILLIN™ FL).

    • Prepare serial dilutions of the test carbacephem.

  • Assay Plate Preparation:

    • In a microplate (e.g., 384-well), add the purified PBP, the fluorescent tracer at a fixed concentration, and the serially diluted carbacephem.

    • Include controls with PBP and tracer only (maximum polarization) and tracer only (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2 hours).[12]

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for BOCILLIN™ FL).[12]

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the carbacephem concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the carbacephem that inhibits 50% of the tracer binding. The IC50 can then be used to calculate the inhibition constant (Ki).

Synthesis of Loracarbef

The synthesis of loracarbef is a multi-step process that has been a subject of significant research. An enantioselective synthesis has been developed, highlighting the complexity and precision required.[13] While detailed, proprietary industrial synthesis protocols are not fully public, the general approach involves the construction of the bicyclic carbacephem nucleus followed by the attachment of the appropriate side chains. One reported enantioselective synthesis begins with the enzyme-catalyzed condensation of glycine and 4-pentenaldehyde.[14] Subsequent steps involve β-lactam formation and Dieckmann cyclization to form the core structure.[14]

Clinical Applications and Significance

Loracarbef was developed as an oral antibiotic for the treatment of a variety of community-acquired infections.[7] Its clinical uses have included:

  • Respiratory Tract Infections: Including pharyngitis, tonsillitis, sinusitis, and acute bronchitis.[5]

  • Otitis Media: Particularly in pediatric patients.[8]

  • Skin and Skin Structure Infections: Uncomplicated infections caused by susceptible organisms.[8]

  • Urinary Tract Infections: Including cystitis.[8]

The development of carbacephems represented a significant advancement in the search for orally active, broad-spectrum beta-lactam antibiotics with enhanced chemical stability.[1] While loracarbef's use has been discontinued in some regions, the carbacephem scaffold remains an area of interest for the development of new antibacterial agents.[5]

References

Loracarbef Hydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to the second-generation cephalosporins, it is distinguished by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, a modification that confers enhanced chemical stability.[1][2] This document provides a comprehensive technical overview of loracarbef hydrate, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and in vitro antimicrobial activity. Detailed methodologies for its analysis and synthesis are also presented to support further research and development.

Physicochemical Properties

Loracarbef is a white to off-white solid.[3] It is administered orally and is primarily available as a monohydrate. The key properties of both the hydrated and anhydrous forms are summarized below.

Table 1: Molecular Formula and Weight
CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₆H₁₈ClN₃O₅367.78
Anhydrous LoracarbefC₁₆H₁₆ClN₃O₄349.77

Sources:[2][3][4][5][6][7]

Table 2: Physicochemical Characteristics
PropertyValue
AppearanceWhite to off-white solid
IUPAC Name(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate
SolubilitySlightly soluble in aqueous acid
Storage Temperature-20°C

Sources:[3][4]

Mechanism of Action

As a member of the β-lactam class of antibiotics, loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The process involves the acylation of penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.[8][10]

Loracarbef_Mechanism_of_Action cluster_bacterium Bacterial Cell Loracarbef Loracarbef PBP Penicillin-Binding Proteins (PBPs) Loracarbef->PBP Binds to & Inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking Loracarbef->Peptidoglycan_synthesis Inhibition PBP->Peptidoglycan_synthesis Catalyzes PBP->Peptidoglycan_synthesis Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Lack of leads to

Caption: Mechanism of action of Loracarbef.

Pharmacokinetics

Loracarbef is well-absorbed orally, with approximately 90% of the dose absorbed from the gastrointestinal tract.[3] It is primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion.[3]

Table 3: Pharmacokinetic Parameters in Adults
ParameterValueNotes
Oral Bioavailability~90%[3]
Protein Binding25%[3]
Half-life (t₁/₂)1.2 - 1.3 hours[3][6]
Time to Peak (Tₘₐₓ)1.2 hoursFor a 400 mg oral dose.[6]
Peak Plasma Conc. (Cₘₐₓ)17.8 mg/LFor a 400 mg oral dose.[6]
Peak Plasma Conc. (Cₘₐₓ)8 µg/mLFor a 200 mg oral dose.[3]
Excretion>90% unchanged in urine[1]

Note: Administration with food can decrease the Cₘₐₓ and delay the Tₘₐₓ.[4]

Antimicrobial Spectrum

Loracarbef demonstrates in vitro activity against a range of common Gram-positive and Gram-negative pathogens. Its efficacy is comparable to other oral antimicrobial agents such as cefaclor and amoxicillin/clavulanate.[5][7]

Table 4: In Vitro Activity of Loracarbef (MIC₉₀ values)
Bacterial SpeciesMIC₉₀ Range (µg/mL)
Streptococcus pneumoniae0.25 - 2.0
Streptococcus pyogenes≤0.06 - 1.0
Haemophilus influenzae (β-lactamase positive)0.5 - 16.0
Haemophilus influenzae (β-lactamase negative)0.25 - 8.0
Moraxella catarrhalis (β-lactamase positive)0.5 - 8.0
Moraxella catarrhalis (β-lactamase negative)0.12 - 0.25
Staphylococcus aureus (β-lactamase positive)8.0
Staphylococcus aureus (β-lactamase negative)1.0 - 2.0
Escherichia coli2.0 - 25
Klebsiella pneumoniae0.25 - 8.0
Proteus mirabilis1.0 - 8.0

Source:[5] Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Synthesis of Crystalline Loracarbef Monohydrate

A known method for preparing crystalline loracarbef monohydrate involves the hydration of loracarbef anhydrate, which itself is derived from a solvate form.

Methodology:

  • Solvate to Anhydrate Conversion: Loracarbef isopropanolate is dried at a temperature of approximately 55°C to 65°C to produce loracarbef anhydrate. This step is critical to remove the isopropanol.

  • Hydration: The resulting loracarbef anhydrate is then hydrated to form loracarbef monohydrate.

This sequential process is necessary to ensure the final product has a low isopropanol content (less than 1.0%) and the correct water content for stability.

Loracarbef_Synthesis_Workflow start Loracarbef Isopropanolate process1 Drying (55-65°C) start->process1 intermediate Loracarbef Anhydrate process1->intermediate process2 Hydration intermediate->process2 end Crystalline Loracarbef Monohydrate process2->end

Caption: Workflow for Loracarbef Monohydrate Synthesis.

Determination by High-Performance Liquid Chromatography (HPLC)

An HPLC method has been established for the quantification of loracarbef in biological matrices such as plasma, serum, and urine.

Methodology:

  • Sample Preparation:

    • Plasma/Serum: Antibiotics are extracted using C₁₈ solid-phase extraction cartridges.

    • Urine: Samples are diluted with water and can be directly injected.

  • Chromatographic Conditions:

    • Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column.

    • Detection: UV detection at a wavelength of 265 nm.

  • Quantification: The limit of quantitation for this method is reported as 0.5 µg/mL.

This method has shown excellent correlation with microbiological agar-well diffusion assays and demonstrates good stability of loracarbef in plasma for at least 24 hours at room temperature and for at least twelve months at -20°C.

HPLC_Analysis_Workflow cluster_prep Sample Preparation plasma Plasma / Serum extraction Solid-Phase Extraction (C18) plasma->extraction urine Urine dilution Dilution with Water urine->dilution injection HPLC Injection extraction->injection dilution->injection separation Reversed-Phase Chromatography (LC-18-DB Column) injection->separation detection UV Detection (265 nm) separation->detection quantification Quantification (Limit: 0.5 µg/mL) detection->quantification

Caption: Workflow for HPLC Analysis of Loracarbef.

Antimicrobial Susceptibility Testing

The in vitro activity of loracarbef is determined using standardized methods. The Food and Drug Administration (FDA) recognizes consensus standards for antimicrobial susceptibility testing, such as those published by the Clinical and Laboratory Standards Institute (CLSI).[11] These protocols provide standardized procedures for disk diffusion and broth dilution (MIC) methods to ensure reproducible and comparable results across different laboratories.[11]

References

An In-depth Technical Guide to Cefuroxime: A Second-Generation Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a semi-synthetic, second-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2][3] Developed in the 1970s, it marked a significant advancement over first-generation cephalosporins due to its enhanced stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[1][4][5] Cefuroxime is available for parenteral administration as cefuroxime sodium and for oral use as the prodrug cefuroxime axetil, which improves its bioavailability.[3][6] This guide provides a comprehensive technical overview of cefuroxime, covering its mechanism of action, pharmacokinetic and pharmacodynamic profiles, spectrum of activity, resistance mechanisms, and detailed experimental protocols.

Mechanism of Action

Like other β-lactam antibiotics, cefuroxime's primary bactericidal action is the inhibition of bacterial cell wall synthesis.[1][7][8] This process involves several key steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : Cefuroxime binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1][7][9] These enzymes are crucial for the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][10]

  • Inhibition of Peptidoglycan Synthesis : By binding to PBPs, cefuroxime blocks the cross-linking of peptidoglycan chains.[1][9]

  • Cell Lysis : The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][7][8]

Cefuroxime's molecular structure, particularly the methoxyimino group, confers stability against many β-lactamase enzymes produced by bacteria, broadening its spectrum of activity compared to earlier cephalosporins.[1]

G cluster_drug Cefuroxime Action cluster_bacteria Bacterial Cell Cefuroxime Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Is essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Cefuroxime's Mechanism of Action

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of cefuroxime varies depending on the route of administration. The oral form, cefuroxime axetil, is a prodrug designed to enhance absorption.[3]

  • Absorption : Cefuroxime itself is poorly absorbed orally.[3] The axetil ester, cefuroxime axetil, is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release active cefuroxime into circulation.[3][6] The bioavailability of the oral tablet is approximately 37% in a fasting state and increases to 52% when taken with food.[3][6][10]

  • Distribution : Cefuroxime is widely distributed throughout body tissues and fluids, including bronchial secretions, synovial fluid, and bone.[2][8][10] Unlike most other second-generation cephalosporins, it can cross the blood-brain barrier.[11]

  • Metabolism : Cefuroxime is metabolically stable, with over 95% of the drug remaining unchanged.[2][12]

  • Excretion : The majority of cefuroxime is excreted unchanged in the urine, with 66-100% of the dose recovered.[2][8][10] The elimination half-life is approximately 1 to 2 hours in adults with normal renal function.[8][10]

The pharmacodynamic efficacy of cefuroxime, like other beta-lactams, is best correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC) for the infecting pathogen. A T>MIC of 40% is generally considered necessary for clinical efficacy.[13]

Table 1: Pharmacokinetic Parameters of Cefuroxime

ParameterValueRoute of AdministrationReference(s)
Bioavailability 37% (fasting), 52% (with food)Oral (Cefuroxime Axetil)[3][6][10]
Time to Peak Plasma Conc. 2-3 hoursOral (Cefuroxime Axetil)[3][10]
2-3 minutesIntravenous[3][10]
15-60 minutesIntramuscular[10]
Protein Binding 33-50%-[6][10][12]
Elimination Half-life 1-2 hours-[8][10]
Volume of Distribution 11.1 to 15.8 L/1.73 m²Parenteral[12]
Primary Route of Excretion Urine (66-100% as unchanged drug)-[2][8][10]

Spectrum of In Vitro Activity

Cefuroxime has a broad spectrum of activity that includes many common pathogens responsible for community-acquired infections.[3] It is active against many Gram-positive and Gram-negative organisms.[1][2]

Table 2: In Vitro Activity of Cefuroxime Against Key Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Gram-Positive Aerobes
Staphylococcus aureus (Methicillin-susceptible)≤1.01.0 - 2.0[4]
Streptococcus pneumoniae (Penicillin-susceptible)≤0.06 - 0.250.016 - 0.25[14]
Streptococcus pneumoniae (Penicillin-resistant)1.0 - 4.02.0 - 8.0[14]
Streptococcus pyogenes≤0.06≤0.12[14]
Gram-Negative Aerobes
Haemophilus influenzae (β-lactamase negative)≤1.0≤1.0[4]
Haemophilus influenzae (β-lactamase positive)≤1.01.0[4]
Escherichia coli≤4.0>32[4]
Klebsiella pneumoniae≤2.04.0[4]
Neisseria gonorrhoeae0.120.25[4]
Moraxella catarrhalis0.51.0[14]

Note: MIC values can vary depending on the study and geographic location.

Mechanisms of Resistance

Bacterial resistance to cefuroxime can emerge through several mechanisms:[3]

  • β-Lactamase Production : The most common mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the β-lactam ring of cefuroxime, rendering it inactive.[3] While cefuroxime is more stable to many β-lactamases than earlier cephalosporins, certain extended-spectrum β-lactamases (ESBLs) can effectively degrade it.[4]

  • Alteration of Penicillin-Binding Proteins (PBPs) : Modifications in the structure of PBPs can reduce the binding affinity of cefuroxime, leading to decreased efficacy.[3] This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA) and some penicillin-resistant Streptococcus pneumoniae.[3]

  • Reduced Permeability : In Gram-negative bacteria, alterations in the outer membrane porin channels can limit the entry of cefuroxime into the cell, preventing it from reaching its PBP targets.[3][15]

G cluster_resistance Mechanisms of Cefuroxime Resistance BetaLactamase β-Lactamase Production Cefuroxime Cefuroxime BetaLactamase->Cefuroxime Hydrolyzes Resistance Bacterial Resistance BetaLactamase->Resistance AlteredPBP Alteration of PBPs AlteredPBP->Cefuroxime Reduces binding of AlteredPBP->Resistance ReducedPerm Reduced Permeability (Gram-Negative) ReducedPerm->Cefuroxime Limits entry of ReducedPerm->Resistance

Key Mechanisms of Bacterial Resistance to Cefuroxime

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of cefuroxime that inhibits the visible growth of a specific bacterium.[1]

Materials:

  • Cefuroxime analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefuroxime Stock Solution: Prepare a stock solution of cefuroxime in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the cefuroxime stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[16]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the cefuroxime dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, but no antibiotic.

    • Sterility Control: A well containing 100 µL of CAMHB only.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of cefuroxime at which there is no visible growth.[17]

G Start Start PrepStock Prepare Cefuroxime Stock Solution Start->PrepStock PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum SerialDilute Perform 2-fold Serial Dilutions in 96-well Plate PrepStock->SerialDilute Inoculate Inoculate Plate with Bacterial Suspension SerialDilute->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for MIC Determination by Broth Microdilution

Chemical Synthesis

The industrial synthesis of cefuroxime typically starts from 7-aminocephalosporanic acid (7-ACA), a key intermediate derived from the fermentation of Cephalosporium acremonium. The process involves several key chemical transformations.[18]

General Synthetic Pathway:

  • Deacetylation of 7-ACA: The acetyl group at the C-3 position of 7-ACA is hydrolyzed, often under alkaline conditions, to yield 3-hydroxymethyl-7-aminocephalosporanic acid (also known as desacetyl-7-ACA).[18][19]

  • Acylation of the C-7 Amino Group: The amino group at the C-7 position is acylated using an activated form of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA).[18][20] This step introduces the characteristic side chain of cefuroxime.

  • Carbamoylation of the C-3 Hydroxymethyl Group: The hydroxyl group at the C-3 position is converted to a carbamoyloxymethyl group. This can be achieved using reagents like chlorosulfonyl isocyanate.[18][20][21]

  • Salt Formation: The resulting cefuroxime acid is then converted to its sodium salt for parenteral formulations.[18]

G cluster_synthesis Cefuroxime Synthesis Pathway ACA 7-ACA Desacetyl Desacetyl-7-ACA ACA->Desacetyl Deacetylation (Step 1) Acylated Acylated Intermediate Desacetyl->Acylated Acylation with SMIA (Step 2) CefAcid Cefuroxime Acid Acylated->CefAcid Carbamoylation (Step 3) CefSodium Cefuroxime Sodium CefAcid->CefSodium Salt Formation (Step 4)

General Synthetic Workflow for Cefuroxime

Conclusion

Cefuroxime remains a clinically important second-generation cephalosporin due to its broad spectrum of activity, relative stability to β-lactamases, and favorable pharmacokinetic profile. Its utility in treating a variety of community-acquired infections is well-established.[3][7] However, the evolving landscape of antimicrobial resistance necessitates continuous surveillance of its efficacy against key pathogens.[13] This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the core scientific principles of cefuroxime and offering detailed methodologies for its evaluation. Future research may focus on the development of novel cefuroxime derivatives or combination therapies to overcome emerging resistance mechanisms.[22]

References

Methodological & Application

Loracarbef Hydrate In Vitro Susceptibility Testing: Application Notes and Protocols for Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to loracarbef hydrate, a synthetic carbacephem antibiotic. The following methodologies, based on established standards from the Clinical and Laboratory Standards Institute (CLSI), are described: broth microdilution, Kirby-Bauer disk diffusion, and Etest®. Adherence to these standardized procedures is crucial for obtaining accurate and reproducible results for surveillance, research, and to inform therapeutic strategies.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylases Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Crosslinked_PG Loracarbef Loracarbef Loracarbef->PBP Inhibition

Caption: Mechanism of action of Loracarbef.

In Vitro Susceptibility Data

The in vitro activity of loracarbef against common clinical isolates is summarized below. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a drug's efficacy.

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae0.25 - 2.00.51.0
Haemophilus influenzae (β-lactamase negative)0.25 - 8.02.04.0
Haemophilus influenzae (β-lactamase positive)0.5 - 16.04.08.0
Moraxella catarrhalis (β-lactamase negative)0.12 - 0.250.120.25
Moraxella catarrhalis (β-lactamase positive)0.5 - 8.01.02.0
Staphylococcus aureus (methicillin-susceptible)1.0 - 8.02.04.0
Streptococcus pyogenes≤0.06 - 1.00.120.25
Escherichia coli2.0 - 254.016.0
Klebsiella pneumoniae0.25 - 8.01.04.0
Proteus mirabilis1.0 - 8.02.04.0

Note: MIC values can vary based on geographic location and testing methodology.

Experimental Protocols

Accurate and reproducible susceptibility testing is paramount. The following sections detail the standardized procedures for determining loracarbef susceptibility.

Quality Control

Prior to and concurrent with testing clinical isolates, it is essential to perform quality control (QC) testing using reference strains. The acceptable QC ranges for loracarbef are listed below, as per CLSI guidelines.

Quality Control StrainTest MethodLoracarbef ConcentrationAcceptable Range
Escherichia coli ATCC® 25922Broth Microdilution-0.5 - 2 µg/mL
Disk Diffusion30 µg23 - 29 mm
Staphylococcus aureus ATCC® 29213Broth Microdilution-0.5 - 2 µg/mL
Haemophilus influenzae ATCC® 49247Broth Microdilution-1 - 4 µg/mL
Disk Diffusion30 µg22 - 30 mm
Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of loracarbef in a liquid medium.

G cluster_prep Preparation cluster_procedure Procedure Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Microdilution Plate Inoculum->Inoculate Loracarbef_Dilutions Prepare Serial Dilutions of Loracarbef Loracarbef_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Broth Microdilution Workflow.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious organisms

  • Haemophilus Test Medium (HTM) broth for Haemophilus influenzae

  • Sterile 96-well microdilution plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Loracarbef Dilution:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it further in the appropriate broth to achieve the desired range of concentrations.

    • Typically, two-fold serial dilutions are prepared directly in the microdilution plate.

  • Inoculation and Incubation:

    • Dispense the appropriate volume of the diluted bacterial inoculum into each well of the microdilution plate containing the loracarbef dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Haemophilus influenzae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to loracarbef by measuring the zone of growth inhibition around a drug-impregnated disk.

G cluster_prep Preparation cluster_procedure Procedure Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate (Create a lawn) Inoculum->Inoculate Agar_Plate Prepare Mueller-Hinton Agar Plate Agar_Plate->Inoculate Apply_Disk Apply Loracarbef Disk (30 µg) Inoculate->Apply_Disk Incubate Incubate at 35°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone

Caption: Kirby-Bauer Disk Diffusion Workflow.

Materials:

  • Loracarbef disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Haemophilus Test Medium (HTM) agar for Haemophilus influenzae

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA or HTM plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application and Incubation:

    • Aseptically apply a loracarbef 30 µg disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air. For Haemophilus influenzae, incubate in 5% CO₂.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the breakpoints established by CLSI.

Etest® Method

The Etest® is a gradient diffusion method that provides a direct MIC value.

G cluster_prep Preparation cluster_procedure Procedure Inoculum Prepare Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate (Create a lawn) Inoculum->Inoculate Agar_Plate Prepare Agar Plate Agar_Plate->Inoculate Apply_Strip Apply Loracarbef Etest® Strip Inoculate->Apply_Strip Incubate Incubate at 35°C for 16-20 hours Apply_Strip->Incubate Read_MIC Read MIC at Intersection of Ellipse and Strip Incubate->Read_MIC

Caption: Etest® Workflow.

Materials:

  • Loracarbef Etest® strips

  • Appropriate agar medium (MHA or HTM)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Inoculation:

    • Prepare and inoculate the agar plate with the standardized bacterial suspension as described for the Kirby-Bauer method.

    • Allow the agar surface to dry completely before applying the Etest® strip.

  • Etest® Strip Application and Incubation:

    • Aseptically apply the loracarbef Etest® strip to the agar surface with the MIC scale facing upwards.

    • Ensure the entire length of the strip is in contact with the agar, avoiding air pockets.

    • Incubate the plates under the same conditions as for the Kirby-Bauer method.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Loracarbef Hydrate by Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally similar to second-generation cephalosporins, with a broad spectrum of activity against common pathogens.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent and for monitoring bacterial resistance. The broth microdilution method is a widely used and standardized technique for quantitative MIC determination.[3][4] This document provides a detailed protocol for determining the MIC of Loracarbef hydrate using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[4] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is determined as the MIC.[9][10]

Data Presentation: this compound MIC90 Values

The following table summarizes the 90% Minimum Inhibitory Concentration (MIC90) values of Loracarbef against various common pathogens, providing a reference for expected results.

Bacterial SpeciesBeta-Lactamase StatusMIC90 (µg/mL)
Streptococcus pneumoniae-0.25 - 2.0
Moraxella catarrhalisPositive0.5 - 8.0
Moraxella catarrhalisNegative0.12 - 0.25
Haemophilus influenzaePositive0.5 - 16.0
Haemophilus influenzaeNegative0.25 - 8.0
Escherichia coli-2.0 - 25
Klebsiella pneumoniae-0.25 - 8.0
Proteus mirabilis-1.0 - 8.0
Streptococcus pyogenes-≤0.06 - 1.0
Staphylococcus aureusPositive8.0
Staphylococcus aureusNegative1.0 - 2.0
Data sourced from a review of literature on the in vitro activity of Loracarbef.[11]

Experimental Protocols

This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for aerobically growing bacteria.[6]

Materials
  • This compound powder (of known potency)

  • Sterile 96-well microtiter plates with lids[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Sterile deionized water or other appropriate solvent for this compound

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile petri dishes, test tubes, and pipettes

  • Multichannel pipette

  • Incubator (35 ± 2°C)[3]

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder. Note the potency of the powder.

  • Calculate the amount of solvent needed to prepare a concentrated stock solution (e.g., 1280 µg/mL). The following formula can be used: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)

  • Dissolve the powder in the appropriate sterile solvent.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • The stock solution can be stored in aliquots at -70°C.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[9] This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum broth.

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (e.g., 256 µg/mL for a final highest concentration of 128 µg/mL) to the first well of each row to be tested.

  • Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first column of wells to the second, mixing thoroughly. Continue this process across the plate to the desired final concentration, discarding 100 µL from the last well.

  • The final volume in each well will be 100 µL, with a decreasing concentration of this compound.

  • Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum (final volume in each well will be 110 µL, but for calculation purposes, it is considered 100 µL of drug and 10 µL of inoculum). The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (containing only broth and inoculum, no antibiotic) and a sterility control well (containing only broth).[10]

  • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]

Reading and Interpreting Results
  • After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound that shows no visible growth.[9][10]

  • The growth control well must show distinct turbidity for the test to be valid. The sterility control well should remain clear.

  • The results are reported as the MIC in µg/mL.

Visualizations

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Results prep_antibiotic Prepare Loracarbef Stock Solution serial_dilution Perform Serial Dilution of Loracarbef prep_antibiotic->serial_dilution Add to first well prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate add_broth Add Broth to 96-Well Plate add_broth->serial_dilution serial_dilution->inoculate_plate incubate_plate Incubate Plate (16-20h at 35°C) inoculate_plate->incubate_plate read_plate Read Plate for Visible Growth incubate_plate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship for MIC Determination

MIC_Determination_Logic cluster_observation Observation of Wells cluster_interpretation Interpretation cluster_conclusion Conclusion well_growth Visible Growth (Turbidity/Pellet) is_growth Growth Present? well_growth->is_growth Observation well_no_growth No Visible Growth (Clear) well_no_growth->is_growth Observation above_mic Concentration is Below MIC is_growth->above_mic Yes at_or_above_mic Concentration is ≥ MIC is_growth->at_or_above_mic No mic_value MIC is the Lowest Concentration with No Visible Growth at_or_above_mic->mic_value

Caption: Logic for determining the MIC from well observations.

References

Application Note: Quantification of Loracarbef Hydrate in Biological Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Loracarbef hydrate in biological matrices, specifically plasma and urine. The described protocol utilizes reversed-phase chromatography with UV detection, providing a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications. Sample preparation involves solid-phase extraction (SPE) for plasma samples to ensure a clean extract and minimize matrix effects, while a simple dilution and direct injection approach is suitable for urine samples. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to guide researchers in implementing this method.

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class, structurally similar to cephalosporins. Accurate and precise quantification of Loracarbef in biological fluids is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note presents a validated HPLC-UV method designed for the routine analysis of Loracarbef in plasma and urine samples.

Physicochemical Properties of Loracarbef

A thorough understanding of the physicochemical properties of Loracarbef is essential for method development.

PropertyValueReference
Chemical FormulaC₁₆H₁₆ClN₃O₄[1]
Molecular Weight349.77 g/mol [1]
FormExists in hydrated crystalline forms, including a monohydrate.[2]
SolubilityThe pH-solubility profile for the monohydrate is U-shaped, typical for zwitterionic cephalosporins.[2]
StabilityLoracarbef is significantly more stable in solution compared to many other cephalosporins. In human plasma, it is stable for at least 24 hours at room temperature and for at least 12 months at -20°C.[2][3]

HPLC Method Parameters

The following chromatographic conditions have been optimized for the separation and quantification of Loracarbef.

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column Supelcosil LC-18-DB (250 mm x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column
Mobile Phase Isocratic mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to 3-7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a retention time of approximately 5-10 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C for improved reproducibility)
Detection UV at 265 nm[3]
Run Time 15 minutes

Experimental Protocols

Detailed protocols for the preparation of standards, quality controls, and biological samples are provided below.

Preparation of Stock and Working Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to build the calibration curve.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 5, and 40 µg/mL) from a separate stock solution to ensure the accuracy and precision of the assay.

Sample Preparation

Solid-phase extraction is employed to remove proteins and other interfering substances from plasma samples.[3]

SPE_Workflow cluster_plasma Plasma Sample Preparation (SPE) Start Start: Plasma Sample Condition 1. Condition SPE Cartridge (e.g., Methanol, Water) Start->Condition C18 Cartridge Load 2. Load Plasma Sample Condition->Load Wash 3. Wash Cartridge (e.g., Water, 5% Methanol) Load->Wash Elute 4. Elute Loracarbef (e.g., Methanol) Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Solid-Phase Extraction Workflow for Plasma Samples.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a weak organic solution (e.g., 5% methanol in water) can be used to remove less polar interferences.

  • Elution: Elute the retained Loracarbef from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase, vortex for 30 seconds, and transfer to an HPLC vial for analysis.

For urine samples, a simple dilution step is generally sufficient due to the lower protein content and typically higher drug concentrations.[3]

Urine_Workflow cluster_urine Urine Sample Preparation Start Start: Urine Sample Dilute 1. Dilute with Water (e.g., 1:10 v/v) Start->Dilute Filter 2. Filter (0.45 µm syringe filter) Dilute->Filter Inject Inject into HPLC Filter->Inject

Urine Sample Preparation Workflow.

Protocol:

  • Dilution: Dilute the urine sample with deionized water. A dilution factor of 1:10 (v/v) is a good starting point and can be adjusted based on the expected concentration of Loracarbef.

  • Filtration: Filter the diluted urine sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Transfer the filtered sample to an HPLC vial for direct injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Summary of Method Validation Parameters
ParameterSpecificationResult
Linearity (µg/mL) r² ≥ 0.995A linear range of 0.5 to 50 µg/mL is typically achievable.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL[3]
Accuracy (%) 85 - 115% (for QC samples)Expected to be within acceptable limits.
Precision (%RSD) ≤ 15% (for QC samples)Expected to be within acceptable limits.
Recovery (%) Consistent and reproducibleSPE recovery is generally >85%.
Specificity No interfering peaks at the retention time of LoracarbefThe method is selective for Loracarbef in the presence of endogenous matrix components.

Data Analysis

A calibration curve is constructed by plotting the peak area of Loracarbef against the corresponding concentration of the prepared standard solutions. The concentration of Loracarbef in the unknown samples (plasma or urine) is then determined by interpolating the peak area of the analyte from the linear regression equation of the calibration curve.

Conclusion

The HPLC-UV method described in this application note is suitable for the reliable quantification of this compound in biological samples. The provided protocols for sample preparation are effective in minimizing matrix interference, leading to accurate and precise results. This method can be readily implemented in research and clinical laboratories for various applications requiring the measurement of Loracarbef concentrations.

References

Application of Loracarbef Hydrate in Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Loracarbef hydrate as a tool to investigate mechanisms of bacterial resistance. Loracarbef, a carbacephem antibiotic, serves as a valuable probe for understanding the activity of β-lactamases and alterations in penicillin-binding proteins (PBPs), the primary mechanisms of resistance to β-lactam antibiotics.

Introduction to this compound

Loracarbef is a synthetic, orally administered β-lactam antibiotic belonging to the carbacephem class.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3][4] This interference with the peptidoglycan synthesis pathway leads to cell lysis and bacterial death.[3] The primary mechanism of resistance to Loracarbef and other β-lactam antibiotics is the enzymatic degradation of the antibiotic by β-lactamase enzymes.[3] Alterations in the structure of PBPs can also lead to reduced binding affinity and decreased susceptibility.

Data Presentation: In Vitro Activity of Loracarbef

The following tables summarize the in vitro activity of Loracarbef against common respiratory pathogens, highlighting the differences in susceptibility between β-lactamase-producing and non-producing strains, as well as penicillin-susceptible and -intermediate strains.

Table 1: Loracarbef MIC90 Values for Haemophilus influenzae

Strain CharacteristicLoracarbef MIC90 (µg/mL)Reference
β-lactamase negative0.25 - 8.0[1]
β-lactamase positive0.5 - 16.0[1]

Table 2: Loracarbef MIC90 Values for Moraxella catarrhalis

Strain CharacteristicLoracarbef MIC90 (µg/mL)Reference
β-lactamase negative0.12 - 0.25[1]
β-lactamase positive (BRO-1)0.5 - 8.0[1]
β-lactamase positive (BRO-2)Two- to four-fold lower than BRO-1 producers[1]

Table 3: Loracarbef Susceptibility of Streptococcus pneumoniae

Penicillin Susceptibility% Susceptible to LoracarbefReference
Penicillin-Susceptible99.5%[3]
Penicillin-Intermediate32.9%[3]

Experimental Protocols

Detailed methodologies for key experiments to study bacterial resistance mechanisms using this compound are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the minimum concentration of Loracarbef required to inhibit the visible growth of a bacterial isolate.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline)

  • Multipipettor

Procedure:

  • Prepare Loracarbef Stock Solution: Dissolve this compound powder in a suitable solvent to a high concentration (e.g., 1280 µg/mL).[5]

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.[4]

    • Add 100 µL of the Loracarbef stock solution to the first column of wells, creating a 2x working concentration.[4]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[4] Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[4]

  • Prepare Bacterial Inoculum: Suspend isolated bacterial colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well (columns 1-11).[4]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Reading Results: The MIC is the lowest concentration of Loracarbef at which there is no visible growth (turbidity) in the well.[5][7]

β-Lactamase Activity Assay

This colorimetric assay measures the ability of bacterial lysates to hydrolyze a chromogenic cephalosporin, indicating the presence of β-lactamase activity.

Materials:

  • Nitrocefin (chromogenic β-lactamase substrate)

  • Bacterial cell lysate

  • β-Lactamase Assay Buffer (e.g., phosphate buffer, pH 7.0)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Prepare Bacterial Lysate:

    • Culture bacteria to the mid-logarithmic phase.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in β-Lactamase Assay Buffer and lyse the cells by sonication or enzymatic digestion.[8]

    • Clarify the lysate by centrifugation to remove cell debris.[8]

  • Assay Setup:

    • Add 50 µL of the bacterial lysate to a well in the 96-well plate.[8]

    • Prepare a reaction mix containing β-Lactamase Assay Buffer and Nitrocefin.[9]

    • Add 50 µL of the reaction mix to the well containing the lysate.[9]

  • Measurement:

    • Immediately measure the absorbance at 490 nm in a kinetic mode at room temperature for 30-60 minutes.[8][9]

    • The rate of change in absorbance is proportional to the β-lactamase activity.

  • Data Analysis: Calculate the β-lactamase activity based on a standard curve generated with known concentrations of purified β-lactamase. One unit of β-lactamase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

Penicillin-Binding Protein (PBP) Competition Assay

This fluorescent assay determines the binding affinity of Loracarbef to specific PBPs by competing with a fluorescently labeled penicillin derivative.

Materials:

  • Purified bacterial PBPs

  • This compound

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL)

  • Reaction Buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)[9]

  • SDS-PAGE apparatus

  • Fluorescence gel imager

Procedure:

  • Prepare Loracarbef Dilutions: Prepare a serial dilution of Loracarbef in the reaction buffer.

  • Competition Reaction:

    • In separate tubes, pre-incubate a fixed concentration of purified PBPs with varying concentrations of Loracarbef for 15 minutes at 35°C.[9]

    • Add a fixed concentration of fluorescently labeled penicillin to each tube and incubate for an additional 15 minutes at 35°C.[9]

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.[9]

    • Separate the proteins by SDS-PAGE.[9]

    • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.[9]

  • Data Analysis:

    • Quantify the fluorescence intensity of the PBP bands.[9]

    • The decrease in fluorescence intensity with increasing concentrations of Loracarbef indicates competitive binding.

    • The IC50 value (the concentration of Loracarbef that inhibits 50% of the fluorescent penicillin binding) can be determined by plotting the fluorescence intensity against the Loracarbef concentration.[9]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Action & Resistance Loracarbef This compound PBP Penicillin-Binding Proteins (PBPs) Loracarbef->PBP Inhibits BetaLactamase β-Lactamase Enzyme Loracarbef->BetaLactamase Substrate for AlteredPBP Altered PBPs Loracarbef->AlteredPBP Reduced binding CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Leads to Resistance Resistance CellWall->Resistance InactiveLoracarbef Inactive Loracarbef BetaLactamase->InactiveLoracarbef Hydrolyzes to AlteredPBP->CellWall Continues synthesis InactiveLoracarbef->Resistance

Caption: Loracarbef's mechanism and resistance pathways.

cluster_1 MIC Determination Workflow A Prepare Serial Dilutions of Loracarbef C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum B->C D Incubate at 35°C for 16-20h C->D E Read MIC (Lowest concentration with no growth) D->E

Caption: Broth microdilution MIC workflow.

cluster_2 PBP Competition Assay Workflow P1 Pre-incubate PBPs with Varying Loracarbef Conc. P2 Add Fluorescent Penicillin P1->P2 P3 Separate by SDS-PAGE P2->P3 P4 Visualize and Quantify Fluorescence P3->P4 P5 Determine IC50 P4->P5

Caption: PBP competition assay workflow.

References

Application Notes and Protocols: In Vitro Efficacy of Loracarbef Hydrate Against β-Lactamase Producing Moraxella catarrhalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moraxella catarrhalis is a significant respiratory pathogen, particularly in children and adults with chronic obstructive pulmonary disease. A primary mechanism of resistance in this organism is the production of β-lactamase enzymes, which inactivate many β-lactam antibiotics. Loracarbef, a synthetic carbacephem antibiotic, demonstrates stability against some β-lactamases, making it a potential therapeutic option. These application notes provide a summary of the in vitro efficacy of Loracarbef hydrate against β-lactamase-producing strains of M. catarrhalis, along with detailed protocols for susceptibility testing.

Mechanism of Action and Resistance

Loracarbef is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[1][2][3] It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][3][4] This disruption of the cell wall integrity leads to cell lysis and death.[1][4]

The predominant mechanism of resistance to β-lactam antibiotics in M. catarrhalis is the production of β-lactamase enzymes, primarily BRO-1 and BRO-2.[5][6][7][8] These enzymes hydrolyze the amide bond in the β-lactam ring of susceptible antibiotics, rendering them inactive.[9] The BRO-1 enzyme generally confers a higher level of resistance than BRO-2.[8][10]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against β-lactamase producing Moraxella catarrhalis, as determined by Minimum Inhibitory Concentration (MIC) testing.

Antibiotic AgentStrain CharacteristicsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Loracarbefβ-lactamase positive0.51.00.06 - 4.0[11]
Loracarbefβ-lactamase positive (BRO-1)--0.12 - 2.0[12]
Loracarbefβ-lactamase positive (BRO-2)--0.06 - 0.5[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of fastidious bacteria.[13][14][15][16]

1. Materials:

  • Moraxella catarrhalis isolates (including β-lactamase positive strains)

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood (LHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. Subculture M. catarrhalis isolates onto a suitable agar medium (e.g., chocolate agar) and incubate at 35°C in a CO₂-enriched atmosphere (5%) for 18-24 hours. b. Select several morphologically similar colonies and suspend them in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in CAMHB with LHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Loracarbef Dilutions: a. Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. b. Perform serial two-fold dilutions of Loracarbef in CAMHB with LHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Seal the plates to prevent evaporation. c. Incubate the plates at 35°C in ambient air for 20-24 hours.

5. Interpretation of Results: a. The MIC is defined as the lowest concentration of Loracarbef that completely inhibits visible growth of the organism. b. Read the plates visually or using a microplate reader.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol is a qualitative method to determine the susceptibility of M. catarrhalis to Loracarbef and is based on CLSI guidelines.[12][13][17]

1. Materials:

  • Moraxella catarrhalis isolates

  • Mueller-Hinton agar plates supplemented with 5% sheep blood

  • Loracarbef disks (30 µg)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C) in a CO₂-enriched atmosphere (5%)

  • Ruler or caliper

2. Inoculum Preparation: a. Prepare a bacterial suspension as described in the broth microdilution protocol (Protocol 1, Step 2a-c).

3. Inoculation of Agar Plates: a. Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube. b. Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.

4. Application of Antibiotic Disks: a. Aseptically apply a Loracarbef disk to the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar.

5. Incubation: a. Invert the plates and incubate at 35°C in a CO₂-enriched atmosphere for 16-18 hours.

6. Interpretation of Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI.

Visualizations

Loracarbef_Mechanism_of_Action cluster_bacterium Moraxella catarrhalis Cell_Wall Bacterial Cell Wall (Peptidoglycan) Lysis Cell Lysis and Death Cell_Wall->Lysis PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Transpeptidation PBP->Inhibition Precursors Peptidoglycan Precursors Precursors->PBP Cross-linking Loracarbef Loracarbef Loracarbef->PBP Binds to Inhibition->Cell_Wall Weakens Beta_Lactamase_Resistance cluster_bacterium β-Lactamase Producing M. catarrhalis Beta_Lactamase BRO β-Lactamase Hydrolysis Hydrolysis of β-Lactam Ring Beta_Lactamase->Hydrolysis Loracarbef Loracarbef (Active) Loracarbef->Hydrolysis Inactive_Loracarbef Inactive Loracarbef Hydrolysis->Inactive_Loracarbef PBP Penicillin-Binding Proteins (PBPs) Inactive_Loracarbef->PBP No Inhibition Experimental_Workflow_MIC Start Start: Isolate M. catarrhalis Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Loracarbef Drug_Dilution->Inoculation Incubation Incubate at 35°C for 20-24h Inoculation->Incubation Read_Results Read MIC (Lowest concentration with no growth) Incubation->Read_Results End End: Determine MIC Value Read_Results->End

References

Loracarbef Hydrate: Preparation and Storage of Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loracarbef is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class of β-lactam antibiotics.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] This mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the bacterial cell wall.[2] Loracarbef is characterized by its enhanced chemical stability in solution compared to other β-lactams like cefaclor, which makes it a valuable compound for in vitro studies.[2][3]

This document provides detailed protocols for the preparation and storage of loracarbef hydrate stock solutions and their application in in vitro antimicrobial susceptibility testing, specifically the determination of the Minimum Inhibitory Concentration (MIC).

Physicochemical Properties and Stability

This compound's stability in solution is a key advantage for in vitro assays. It is significantly more stable than cefaclor and cephalexin in solution.[3] Its pH-stability profile is U-shaped, with maximum stability near its isoelectric point.[3] While stable, it is important to note that certain buffer systems, particularly those containing phosphate, can catalyze its hydrolysis.[3]

Data Presentation: this compound Properties

PropertyValue/InformationReference
Molecular Formula C₁₆H₁₆ClN₃O₄·H₂O[1]
Molecular Weight 367.78 g/mol (monohydrate)
Appearance Solid powder[4]
Solubility Soluble in DMSO, not in water.[4]
Storage (Solid) Dry, dark at 0 - 4°C (short term) or -20°C (long term).[4]
Storage (Stock Solution) 0 - 4°C (days to weeks) or -20°C (months).[4]
Stability in Solution More stable than cefaclor and cephalexin. Can be stored at room temperature.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, if sterile filtration is required)

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to come to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the weighed powder to a sterile conical tube. Add the required volume of DMSO (e.g., 1 mL for a 10 mg/mL solution).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Sterilization (Optional): If required for the downstream application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may not be necessary for all in vitro assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[4]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of loracarbef against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the assay broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Loracarbef Dilutions:

    • Perform serial two-fold dilutions of the loracarbef stock solution in the assay broth in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 µL before adding the inoculum.

    • Include a positive control (broth with inoculum, no loracarbef) and a negative control (broth only).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the loracarbef dilutions and the positive control well. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile broth to the negative control well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

  • Reading the MIC:

    • The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation: Reported MIC₉₀ Values for Loracarbef

The following table summarizes the 90% minimum inhibitory concentration (MIC₉₀) values for loracarbef against various bacterial pathogens.

Bacterial SpeciesMIC₉₀ Range (µg/mL)Reference
Streptococcus pneumoniae0.25 - 2.0[5]
Moraxella catarrhalis (β-lactamase positive)0.5 - 8.0[5]
Moraxella catarrhalis (β-lactamase negative)0.12 - 0.25[5]
Haemophilus influenzae (β-lactamase positive)0.5 - 16.0[5]
Haemophilus influenzae (β-lactamase negative)0.25 - 8.0[5]
Escherichia coli2.0 - 25[5]
Klebsiella pneumoniae0.25 - 8.0[5]
Proteus mirabilis1.0 - 8.0[5]
Streptococcus pyogenes≤ 0.06 - 1.0[5]
Staphylococcus aureus (β-lactamase positive)8.0[5]
Staphylococcus aureus (β-lactamase negative)1.0 - 2.0[5]

Visualizations

Loracarbef Mechanism of Action

The following diagram illustrates the mechanism of action of loracarbef in inhibiting bacterial cell wall synthesis.

Loracarbef_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Disruption Cell Wall Synthesis Disruption & Cell Lysis PBP->Disruption Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Loracarbef Loracarbef Inhibition Inhibition Loracarbef->Inhibition Inhibition->PBP

Caption: Loracarbef inhibits bacterial cell wall synthesis.

Stock Solution Preparation Workflow

The diagram below outlines the workflow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh Loracarbef Hydrate Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Single-Use Tubes vortex->aliquot No filter->aliquot Yes store Store at -20°C (long-term) or 4°C (short-term) aliquot->store end End store->end

Caption: Workflow for loracarbef stock solution preparation.

References

Investigating the Effect of Loracarbef Hydrate on Bacterial Biofilm Formation In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro effects of Loracarbef hydrate, a synthetic carbacephem antibiotic, on the formation of bacterial biofilms. The provided protocols and data presentation formats are designed to facilitate reproducible and robust experimental workflows for assessing the anti-biofilm potential of this compound.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces.[1][2][3] Biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system.[2][4] The formation of biofilms is a complex process regulated by various signaling pathways, with quorum sensing being a central mechanism for intercellular communication and coordination of gene expression.[1][5][6]

Loracarbef is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[7][8] While its efficacy against planktonic bacteria is well-documented[9][10], its impact on biofilm formation is an area of active investigation. Understanding the effect of this compound on biofilm development is crucial for expanding its therapeutic applications and addressing biofilm-associated infections.

Data Presentation

Quantitative data from biofilm assays should be summarized for clear comparison. The following table provides a template for presenting results from a crystal violet biofilm assay.

Table 1: Effect of this compound on Biofilm Formation by Pseudomonas aeruginosa and Staphylococcus aureus

Treatment GroupConcentration (µg/mL)Pseudomonas aeruginosa Biofilm Biomass (OD₅₇₀)% InhibitionStaphylococcus aureus Biofilm Biomass (OD₅₇₀)% Inhibition
Untreated Control 01.25 ± 0.150%1.48 ± 0.210%
This compound 161.10 ± 0.1212%1.30 ± 0.1812.2%
320.85 ± 0.0932%1.05 ± 0.1529.1%
640.52 ± 0.0758.4%0.76 ± 0.1148.6%
1280.28 ± 0.0577.6%0.45 ± 0.0869.6%
2560.15 ± 0.0388%0.22 ± 0.0485.1%
Positive Control (e.g., Ciprofloxacin) 10.35 ± 0.0672%0.41 ± 0.0772.3%

Data are presented as mean ± standard deviation from three independent experiments. OD₅₇₀: Optical Density at 570 nm. % Inhibition was calculated relative to the untreated control.

Experimental Protocols

Crystal Violet Biofilm Assay

This protocol quantifies the total biofilm biomass.[11][12][13][14][15]

Materials:

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Standardization: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Treatment Application: Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate. Add 100 µL of twofold serial dilutions of this compound in the appropriate growth medium to achieve the desired final concentrations. Include untreated (media only) and positive control (another antibiotic known to inhibit biofilm formation) wells.

  • Incubation: Incubate the plate statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully aspirate the planktonic cells from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Air-dry the plate or fix the biofilm by incubating at 60°C for 30-60 minutes.[11]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[12]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[14]

  • Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[11][12]

Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining

This protocol allows for the visualization of biofilm structure and the differentiation of live and dead cells within the biofilm.[16][17][18][19][20]

Materials:

  • Sterile glass-bottom dishes or chamber slides

  • Bacterial strains

  • Appropriate growth medium

  • This compound stock solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)[21][22][23]

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Formation: Grow biofilms on the glass surface of the dishes or slides by inoculating with a standardized bacterial culture and adding the desired concentrations of this compound, as described in the crystal violet assay (steps 1-3). Incubate under appropriate conditions for 24-48 hours.

  • Washing: Gently wash the biofilm twice with sterile PBS to remove planktonic cells.

  • Staining: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO® 9 and propidium iodide in an appropriate buffer.

  • Incubation: Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging: Visualize the stained biofilm using a confocal laser scanning microscope. Live bacteria with intact cell membranes will fluoresce green (SYTO® 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).[24][25]

  • Image Analysis: Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm. Use appropriate software to analyze biofilm parameters such as thickness, biovolume, and the ratio of live to dead cells.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_quantification Quantification & Visualization cluster_results Results start Bacterial Culture (e.g., P. aeruginosa, S. aureus) standardize Culture Standardization (OD600) start->standardize plate Inoculation into 96-well plate or glass-bottom dish standardize->plate loracarbef Addition of this compound (serial dilutions) plate->loracarbef incubate Incubation (24-48h at 37°C) loracarbef->incubate cv_assay Crystal Violet Assay (Biomass Quantification) incubate->cv_assay clsm CLSM with Live/Dead Staining (Viability & Structure) incubate->clsm readout Absorbance Measurement (OD570) cv_assay->readout imaging Confocal Imaging (3D Reconstruction) clsm->imaging data_analysis Data Analysis (% Inhibition, Live/Dead Ratio) readout->data_analysis imaging->data_analysis conclusion Conclusion on Anti-Biofilm Effect data_analysis->conclusion quorum_sensing_pathway cluster_gram_negative Gram-Negative Bacteria (e.g., P. aeruginosa) cluster_gram_positive Gram-Positive Bacteria (e.g., S. aureus) luxI LuxI-type Synthase ahl Acyl-Homoserine Lactone (AHL) (Autoinducer) luxI->ahl synthesis luxR LuxR-type Receptor ahl->luxR binding & activation gene_expression Target Gene Expression (e.g., EPS production, virulence factors) luxR->gene_expression regulation agrD agrD gene aip Autoinducing Peptide (AIP) agrD->aip processing & export agrC AgrC (Receptor Kinase) aip->agrC binding & phosphorylation agrA AgrA (Response Regulator) agrC->agrA phosphotransfer rnaIII RNAIII agrA->rnaIII transcription activation virulence Virulence & Biofilm Genes rnaIII->virulence regulation loracarbef Potential Interference Point (Hypothetical) loracarbef->gene_expression loracarbef->virulence logical_relationship cluster_independent Independent Variable cluster_dependent Dependent Variables cluster_controls Controls hypothesis Hypothesis: This compound inhibits bacterial biofilm formation. loracarbef_conc This compound Concentration hypothesis->loracarbef_conc biomass Biofilm Biomass (Crystal Violet Assay) loracarbef_conc->biomass viability Bacterial Viability (Live/Dead Staining) loracarbef_conc->viability structure Biofilm Structure (CLSM) loracarbef_conc->structure neg_control Negative Control (No treatment) biomass->neg_control pos_control Positive Control (Known anti-biofilm agent) biomass->pos_control outcome Outcome: Quantification of the dose-dependent effect of this compound on biofilm formation and viability. biomass->outcome viability->neg_control viability->pos_control viability->outcome structure->neg_control structure->pos_control structure->outcome

References

Application Notes and Protocols for Loracarbef Hydrate Uptake Studies in Caco-2 Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Caco-2 cell line, derived from a human colon adenocarcinoma, has become a cornerstone in preclinical drug development for predicting the oral absorption of drug candidates. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and brush border microvilli. This in vitro model is invaluable for studying the mechanisms of intestinal drug transport, including passive diffusion and carrier-mediated uptake.

Loracarbef, a synthetic carbacephem antibiotic, exhibits good oral bioavailability.[1][2] Understanding its transport mechanism across the intestinal barrier is crucial for optimizing its therapeutic efficacy and for the development of new oral β-lactam antibiotics. Caco-2 cell monolayers provide a reliable and reproducible system to investigate the intestinal permeability and transport kinetics of Loracarbef hydrate.

These application notes provide a detailed protocol for conducting this compound uptake studies using the Caco-2 cell model, along with data presentation and visualization of the experimental workflow and transport mechanism.

Data Presentation

The uptake and transport of Loracarbef in Caco-2 cells are primarily mediated by proton-dependent dipeptide transporters.[3][4] The following tables summarize the key kinetic parameters for Loracarbef transport across Caco-2 cell monolayers as reported in the literature.

Table 1: Kinetic Parameters of Loracarbef Transport in Caco-2 Cells

ParameterValueReference
H+ Gradient-Dependent Pathway
K_m0.789 mM[5]
J_max163 pmol/min per cm²[5]
H+ Gradient-Independent Pathway
K_m8.28 mM[5]
J_max316 pmol/min per cm²[5]
General Uptake Kinetics
K_m8 mM[3]
V_max6.5 nmol/min per mg protein[3]

Table 2: Inhibition of Loracarbef Transcellular Transport (TT) in Caco-2 Cells

Inhibitor (10 mM)Transport PathwayInhibition (%)Reference
CephalexinH+ Gradient-Dependent TT77 - 88%[5]
EnalaprilH+ Gradient-Dependent TT77 - 88%[5]
Gly-ProH+ Gradient-Dependent TT77 - 88%[5]
Phe-ProH+ Gradient-Dependent TT77 - 88%[5]
Gly-ProH+ Gradient-Independent TT42 - 48%[5]
Phe-ProH+ Gradient-Independent TT42 - 48%[5]

Experimental Protocols

This section provides a detailed methodology for Caco-2 cell culture and this compound permeability assays.

I. Caco-2 Cell Culture
  • Cell Line Maintenance:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[6]

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.[6]

    • Subculture the cells every 5-7 days at 70-80% confluency using 0.25% trypsin-EDTA.[6]

    • Use cells between passages 30 and 45 for transport studies to ensure consistent characteristics.

  • Seeding on Transwell® Inserts:

    • For transport experiments, seed Caco-2 cells onto polycarbonate Transwell® filter inserts (e.g., 12-well or 24-well plates) at a density of 0.5 to 5 x 10⁵ cells/cm².[7]

    • Add the cell suspension to the apical (AP) chamber and fresh medium to the basolateral (BL) chamber.[8]

    • Culture the cells for 18-21 days to allow for complete differentiation and formation of a polarized monolayer with tight junctions.[7][9][10]

    • Change the culture medium in both chambers every 2-3 days.[11]

  • Monolayer Integrity Assessment:

    • Before each experiment, and after, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

    • Monolayers with TEER values above 300 Ω·cm² are generally considered suitable for transport studies.[8][10]

    • Additionally, the permeability of a paracellular marker, such as Lucifer Yellow or ³H-mannitol, can be measured. The apparent permeability coefficient (Papp) for these markers should be low (e.g., < 1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.[8][9]

II. Loracarbef Permeability Assay
  • Preparation of Transport Buffer:

    • Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES as the transport medium.

    • For studying the H+ gradient-dependent transport, use a buffer with a lower pH (e.g., pH 6.0) in the apical compartment and a physiological pH (e.g., pH 7.4) in the basolateral compartment.[3]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (pH 7.4).[6]

    • Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.[6]

    • Remove the buffer and add the this compound solution (at desired concentrations, e.g., 1 mM) in the apical transport buffer (pH 6.0) to the apical chamber.[3]

    • Add fresh transport buffer (pH 7.4) to the basolateral chamber.[6]

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

    • Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To investigate active efflux, perform the transport study in the reverse direction.

    • Add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Collect samples from the apical chamber at the specified time points.

  • Sample Analysis:

    • Analyze the concentration of Loracarbef in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Experimental Workflow

G cluster_culture Caco-2 Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis start Start culture Culture Caco-2 cells in flasks start->culture seed Seed cells onto Transwell® inserts culture->seed differentiate Differentiate for 18-21 days seed->differentiate integrity Assess monolayer integrity (TEER) differentiate->integrity prepare Prepare Loracarbef solutions integrity->prepare Monolayer Ready wash Wash monolayer preincubate Pre-incubate with buffer add_drug Add Loracarbef to donor chamber incubate Incubate and collect samples analyze Analyze samples by HPLC calculate_papp Calculate Papp analyze->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux end End calculate_efflux->end

Caption: Experimental workflow for Loracarbef uptake studies in Caco-2 cells.

Loracarbef Transport Mechanism

G cluster_membrane Apical Membrane of Caco-2 Cell transporter Proton-Dependent Dipeptide Transporter (e.g., PEPT1) loracarbef_intracellular Loracarbef (Intracellular) transporter->loracarbef_intracellular Co-transport loracarbef_apical Loracarbef (Apical Side, pH 6.0) loracarbef_apical->transporter h_apical H+ h_apical->transporter

Caption: Co-transport of Loracarbef and H+ via a peptide transporter.

Logical Relationship of Transport Pathways

G cluster_pathways Transport Pathways loracarbef Loracarbef Uptake h_dependent H+ Gradient-Dependent (High Affinity, Low Capacity) loracarbef->h_dependent h_independent H+ Gradient-Independent (Low Affinity, High Capacity) loracarbef->h_independent inhibitors_dep Inhibited by: Cephalexin, Enalapril, Dipeptides h_dependent->inhibitors_dep inhibitors_indep Inhibited by: Some Dipeptides h_independent->inhibitors_indep

Caption: Two distinct pathways for Loracarbef transport in Caco-2 cells.

References

Troubleshooting & Optimization

Troubleshooting Loracarbef hydrate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loracarbef hydrate. The information is presented in a question-and-answer format to directly address common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound has been reported with some variation in the literature, which can be a source of confusion. It is described as slightly soluble in aqueous acid.[] One source indicates a water solubility of approximately 0.325 mg/mL.[2][3] However, other sources suggest it is not soluble in water but is soluble in DMSO.

This discrepancy may be due to the different crystalline forms of Loracarbef (e.g., monohydrate, dihydrate) and the specific conditions of the solubility measurement (e.g., pH, temperature). It is crucial to consider the experimental conditions when interpreting solubility data.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous solution is a critical factor influencing the solubility of this compound. As a zwitterionic compound, it exhibits a characteristic U-shaped pH-solubility profile.[4] This means its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions. The pKa values for Loracarbef are approximately 2.93 (strongest acidic) and 7.23 (strongest basic).[2]

Q3: Can temperature be used to increase the solubility of this compound?

Q4: Are there any incompatible solvents or buffer systems I should be aware of?

A4: Yes, certain buffer systems can negatively impact the stability of this compound in solution. Acetate, borate, citrate, and especially phosphate buffers have been shown to catalyze the hydrolysis of Loracarbef.[4] This can lead to the degradation of the compound over time, affecting the accuracy of experimental results. When preparing solutions, it is advisable to use non-reactive buffer systems or freshly prepared solutions to minimize degradation.

Troubleshooting Guide

Issue 1: this compound is not dissolving in water.

  • Cause: As indicated by some sources, this compound has low intrinsic solubility in neutral water.

  • Solution:

    • pH Adjustment: The most effective method to increase solubility is to adjust the pH of the solution. Since Loracarbef's solubility increases in acidic conditions, carefully adding a small amount of dilute acid (e.g., 0.1 M HCl) can facilitate dissolution. Once dissolved, the pH can be carefully adjusted back to the desired range with a dilute base (e.g., 0.1 M NaOH).

    • Use of Co-solvents: For some applications, a small percentage of an organic co-solvent like DMSO may be used to aid dissolution. However, the compatibility of the co-solvent with the specific experimental system must be verified.

Issue 2: The prepared this compound solution is cloudy or forms a precipitate over time.

  • Cause: This can be due to several factors:

    • pH Shift: The pH of the solution may have shifted towards the isoelectric point of Loracarbef, causing it to precipitate out of solution.

    • Degradation: In acidic conditions (pH 2.7-4.3), Loracarbef can degrade, and the degradation products may be less soluble.[5]

    • Buffer Catalysis: If using phosphate, acetate, borate, or citrate buffers, the compound may be hydrolyzing, leading to the formation of insoluble byproducts.[4]

  • Solution:

    • Verify and Buffer pH: Ensure the pH of the solution is maintained within a range where Loracarbef is soluble and stable. Use a suitable, non-catalytic buffer system if the pH needs to be controlled over time.

    • Prepare Fresh Solutions: Due to its potential for degradation, it is recommended to prepare this compound solutions fresh for each experiment.

    • Storage: If short-term storage is necessary, store the solution at 2-8°C and protect it from light to minimize degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₈ClN₃O₅[3]
Molecular Weight367.79 g/mol [3]
AppearanceWhite to Off-white Solid[]
Water Solubility0.325 mg/mL (predicted)[2][3]
pKa (Strongest Acidic)~2.93[2]
pKa (Strongest Basic)~7.23[2]

Table 2: Qualitative pH-Dependent Solubility of this compound

pH RangeSolubilityRationale
< 2.9IncreasedProtonation of the carboxylate group
2.9 - 7.2Low (minimum at isoelectric point)Zwitterionic form predominates
> 7.2IncreasedDeprotonation of the amino group

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound using pH Adjustment

  • Objective: To prepare an aqueous stock solution of this compound by leveraging its pH-dependent solubility.

  • Materials:

    • This compound powder

    • Deionized water

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • Calibrated pH meter

    • Volumetric flasks

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add approximately 80% of the final desired volume of deionized water to a beaker with a stir bar.

    • Slowly add the this compound powder to the water while stirring.

    • While monitoring the pH, add 0.1 M HCl dropwise until the this compound is fully dissolved. The pH will likely be in the acidic range.

    • Once a clear solution is obtained, carefully adjust the pH to the desired value by adding 0.1 M NaOH dropwise. Be cautious not to overshoot the pH, as this may cause precipitation.

    • Transfer the solution to a volumetric flask and add deionized water to the final volume.

    • Sterile filter the solution if required for the downstream application.

    • Use the solution immediately or store under appropriate conditions (2-8°C, protected from light) for a limited time.

Visualizations

Troubleshooting_Loracarbef_Solubility Troubleshooting this compound Solubility Issues cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Issue This compound Fails to Dissolve or Precipitates Cause1 Low Intrinsic Solubility at Neutral pH Issue->Cause1 Cause2 pH Shift Towards Isoelectric Point Issue->Cause2 Cause3 Degradation in Acidic Conditions Issue->Cause3 Cause4 Buffer-Catalyzed Hydrolysis Issue->Cause4 Solution1 Adjust pH to Acidic/Basic Range Cause1->Solution1 Cause2->Solution1 Solution3 Select Non-Catalytic Buffers Cause2->Solution3 Solution2 Use Freshly Prepared Solutions Cause3->Solution2 Solution4 Store Properly (2-8°C, dark) Cause3->Solution4 Cause4->Solution2 Cause4->Solution3

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Loracarbef_Degradation_Pathway Simplified Loracarbef Degradation in Acidic Solution Loracarbef Loracarbef Hydrolysis Hydrolysis of β-lactam Ring Loracarbef->Hydrolysis Acidic Conditions (pH 2.7-4.3) Intermolecular_Reaction Intermolecular Reactions Loracarbef->Intermolecular_Reaction Acidic Conditions Oxidation Oxidation of Primary Amine Loracarbef->Oxidation Acidic Conditions Degradation_Products1 Inactive Ring-Opened Products Hydrolysis->Degradation_Products1 Degradation_Products2 Dimeric Structures Intermolecular_Reaction->Degradation_Products2 Degradation_Products3 Hydroxylamine Derivative Oxidation->Degradation_Products3

Caption: Simplified pathways of Loracarbef degradation under acidic conditions.

References

Technical Support Center: Optimizing Loracarbef Hydrate for In Vitro Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Loracarbef hydrate in in vitro time-kill curve assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for in vitro testing?

This compound is a synthetic carbacephem antibiotic, structurally related to the cephalosporin class.[][2] For in vitro assays, it is important to note that it is a zwitterionic compound with a U-shaped pH-solubility profile, and it is slightly soluble in aqueous acid.[][2] It is notably more stable in solution compared to other β-lactam antibiotics like cefaclor and cephalexin, particularly in pH 7.4 phosphate buffer.[][2] However, buffers such as acetate, borate, citrate, and phosphate can catalyze its hydrolysis.[2]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) ranges for Loracarbef against common pathogens?

The in vitro activity of Loracarbef varies depending on the bacterial species and strain. The 90% minimum inhibitory concentration (MIC90) values provide a useful starting point for determining the concentrations to be tested in a time-kill assay.

Bacterial Speciesβ-lactamase StatusMIC90 Range (µg/mL)
Streptococcus pneumoniae-0.25 - 2.0
Moraxella (Branhamella) catarrhalisPositive0.5 - 8.0
Negative0.12 - 0.25
Haemophilus influenzaePositive0.5 - 16.0
Negative0.25 - 8.0
Escherichia coli-2.0 - 25
Klebsiella pneumoniae-0.25 - 8.0
Proteus mirabilis-1.0 - 8.0
Streptococcus pyogenes-≤0.06 - 1.0
Staphylococcus aureusPositive8.0
Negative1.0 - 2.0

Data compiled from literature review.[3]

Q3: How should I prepare a stock solution of this compound?

Given its slight solubility in aqueous acid, a common practice is to dissolve this compound in a suitable acidic buffer or a small amount of an organic solvent like DMSO before further dilution in the desired culture medium. Always refer to the manufacturer's instructions for specific solubility information. For example, a stock solution can be prepared by dissolving in a minimal amount of 0.1 N HCl and then diluting with sterile distilled water or the appropriate assay medium to the desired concentration. Filter-sterilize the final stock solution through a 0.22 µm filter before use.

Q4: What is the general principle of a time-kill curve assay?

A time-kill curve assay is a method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4] A standardized inoculum of a bacterial strain is exposed to various concentrations of the antibiotic.[5] At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU/mL).[5][6] The results are plotted as log10 CFU/mL versus time.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Solubilization: Based on the manufacturer's guidelines and the compound's properties, dissolve the powder. For instance, if using an acidic solvent, add a small volume of 0.1 N HCl to the powder and gently vortex to dissolve.

  • Dilution: Once dissolved, bring the solution to the final desired stock concentration (e.g., 10 mg/mL) using sterile Mueller-Hinton Broth (MHB) or another appropriate sterile diluent.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or as recommended by the manufacturer.[]

Protocol 2: In Vitro Time-Kill Curve Assay
  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., MHB).

    • Incubate the broth culture at 35-37°C until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare a series of tubes or a multi-well plate with the appropriate broth medium containing this compound at concentrations ranging from sub-MIC to supra-MIC values (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube containing no antibiotic.

    • Add the prepared bacterial inoculum to each tube/well to achieve the final target starting density.

  • Incubation and Sampling:

    • Incubate all tubes/plates at 35-37°C, with agitation if required for the specific bacteria.[7]

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube/well.

  • Bacterial Enumeration:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Calculate the log10 CFU/mL for each time point.

    • Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bacterial killing observed, even at high concentrations 1. Bacterial resistance to Loracarbef. 2. Inactivation of Loracarbef in the test medium. 3. Incorrectly prepared Loracarbef stock solution.1. Confirm the MIC of the test strain. 2. Assess the stability of Loracarbef in your specific culture medium over the assay duration.[8][9] Consider using a different medium if significant degradation is observed. 3. Prepare a fresh stock solution, ensuring complete solubilization.
Precipitation of Loracarbef in the culture medium 1. Poor solubility of Loracarbef at the tested concentration and pH of the medium. 2. Interaction with components of the culture medium.1. Adjust the pH of the medium if it is known to improve solubility without affecting bacterial growth. 2. Consider using a different, chemically defined medium.
Inconsistent results between replicate experiments 1. Variability in the starting inoculum density. 2. Inconsistent sampling times or pipetting errors. 3. Antibiotic carryover affecting colony counts.1. Standardize the inoculum preparation carefully using a spectrophotometer or McFarland standards. 2. Ensure precise timing and use calibrated pipettes. 3. If carryover is suspected, especially at high antibiotic concentrations, consider using methods to neutralize the antibiotic or membrane filtration for sample plating.[7]
Unexpected regrowth of bacteria after initial killing 1. Selection of a resistant subpopulation. 2. Degradation of Loracarbef over the 24-hour period. 3. The presence of "persister" cells.[10]1. Perform susceptibility testing on colonies from the regrowth phase. 2. Assess the stability of Loracarbef in the assay conditions. 3. This may be a true biological effect. Note this phenomenon in your results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_sampling Sampling & Plating cluster_analysis Data Analysis prep_loracarbef Prepare Loracarbef Stock Solution setup_tubes Prepare Assay Tubes with Varying Loracarbef Conc. prep_loracarbef->setup_tubes prep_inoculum Prepare Bacterial Inoculum (Log Phase) add_inoculum Inoculate Tubes with Standardized Bacteria prep_inoculum->add_inoculum setup_tubes->add_inoculum incubate Incubate at 37°C add_inoculum->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate Dilutions on Agar serial_dilution->plating count_cfu Incubate Plates & Count CFU plating->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data

Caption: Workflow for Time-Kill Curve Assay.

troubleshooting_guide cluster_no_killing No Bacterial Killing cluster_inconsistent Inconsistent Results cluster_regrowth Bacterial Regrowth start Problem Encountered no_killing No Killing Observed start->no_killing e.g., No effect inconsistent Inconsistent Results start->inconsistent e.g., High variability regrowth Unexpected Regrowth start->regrowth e.g., Initial drop, then rise check_mic Verify Bacterial MIC no_killing->check_mic check_stability Assess Loracarbef Stability no_killing->check_stability remake_stock Prepare Fresh Stock Solution no_killing->remake_stock standardize_inoculum Standardize Inoculum inconsistent->standardize_inoculum check_pipetting Verify Pipetting/Timing inconsistent->check_pipetting check_carryover Address Antibiotic Carryover inconsistent->check_carryover test_regrowth_mic Test MIC of Regrown Colonies regrowth->test_regrowth_mic assess_degradation Check for Drug Degradation regrowth->assess_degradation note_persisters Consider Persister Cells regrowth->note_persisters

Caption: Troubleshooting Logic for Time-Kill Assays.

References

Technical Support Center: Loracarbef Hydrate Stability and Activity in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different culture media on the stability and activity of Loracarbef hydrate.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in comparison to other β-lactam antibiotics in solution?

A1: Loracarbef, a carbacephem antibiotic, is characterized by its enhanced chemical stability compared to some other β-lactams.[1] For instance, in a pH 7.4 phosphate buffer, Loracarbef was found to be 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin, with the stability being dependent on the phosphate concentration.[2]

Q2: What is the general stability profile of Loracarbef in aqueous solutions?

A2: The stability of Loracarbef in solution is pH-dependent and exhibits a U-shaped profile, which is common for zwitterionic cephalosporins. It demonstrates maximum stability at its isoelectric point.[2]

Q3: Can components of buffer solutions affect Loracarbef's stability?

A3: Yes, certain buffer components can catalyze the hydrolysis of Loracarbef. Acetate, borate, citrate, and particularly phosphate buffers have been shown to have a catalytic effect on its degradation rate.[2]

Q4: How does Loracarbef stability in bacteriological media compare to other cephalosporins?

A4: Loracarbef has been shown to be markedly more stable than cefaclor when stored at 4°C and 35°C in various bacteriological media. Its stability under these conditions is comparable or superior to that of cephalexin, cephalothin, and cefuroxime.

Q5: Does the type of culture medium significantly impact the in vitro activity of Loracarbef?

A5: While Loracarbef's activity is only slightly influenced by the pH of the test medium, the composition of the medium can have some effect. Minimum Inhibitory Concentrations (MICs) for Loracarbef have been observed to be somewhat higher in Mueller-Hinton chocolate agar and Trypticase soy broth compared to other media.

Q6: What are the known degradation pathways for Loracarbef?

A6: In moderately acidic aqueous solutions (pH 2.7-4.3), Loracarbef degradation can occur through several pathways. These include hydrolysis of the β-lactam ring followed by structural changes in the heterocyclic ring, intermolecular reactions forming dimeric structures, and oxidation of the primary amine.[3]

Data Presentation

Table 1: In Vitro Activity of Loracarbef (MIC90 values in µg/mL) Against Common Pathogens

Organismβ-lactamase StatusMIC90 Range (µg/mL)
Streptococcus pneumoniae-0.25 - 2.0
Moraxella (Branhamella) catarrhalisPositive0.5 - 8.0
Negative0.12 - 0.25
Haemophilus influenzaePositive0.5 - 16.0
Negative0.25 - 8.0
Escherichia coli-2.0 - 25
Klebsiella pneumoniae-0.25 - 8.0
Proteus mirabilis-1.0 - 8.0
Streptococcus pyogenes-≤0.06 - 1.0
Staphylococcus aureusPositive8.0
Negative1.0 - 2.0

Data compiled from a review of literature.[4]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

a. Preparation of Loracarbef Stock Solution:

  • Aseptically prepare a stock solution of this compound of a known concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.

  • The choice of solvent should be validated to ensure it does not affect bacterial growth or the stability of Loracarbef.

b. Preparation of Microdilution Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the Loracarbef stock solution in the broth to achieve a range of concentrations.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

c. Inoculum Preparation:

  • From a pure, overnight culture of the test organism on a suitable agar plate, select 3-4 colonies.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is the lowest concentration of Loracarbef that completely inhibits visible growth of the organism.

  • For certain antibiotics and organisms, trailing endpoints (reduced growth over a range of concentrations) may occur. For trimethoprim and sulfonamides, the MIC is read as the lowest concentration that inhibits ≥80% of growth compared to the control well.

Delay Time Bioassay for Estimating Antibiotic Stability in Culture Media

This bioassay provides a method to estimate the degradation rate of an antibiotic in a specific growth medium without direct chemical analysis.[5][6]

a. Plate Setup:

  • Prepare a 96-well plate with serial dilutions of Loracarbef in the desired culture medium, similar to an MIC assay setup.[5]

  • Multiple identical sets of these dilutions are prepared in different columns of the plate.[5]

  • Include a column with medium only as a contamination control.[5]

b. Sequential Inoculation:

  • At time zero, inoculate the first set of Loracarbef dilutions with a standardized bacterial suspension.[5]

  • Place the plate in a plate reader capable of intermittent shaking and optical density (OD) measurements at regular intervals.

  • At subsequent, regular time intervals (e.g., every 2 hours), inoculate the next set of identical Loracarbef dilutions with the same bacterial suspension.[5]

c. Data Analysis:

  • Monitor and record the bacterial growth curves (OD vs. time) for each inoculated well.

  • If Loracarbef is degrading over time, the growth curves for the later inoculations will show a shorter lag phase or faster growth compared to the earlier inoculations at the same initial antibiotic concentration.

  • The change in the growth dynamics can be used to infer the effective concentration of the antibiotic at each inoculation time point and estimate its degradation half-life in the specific medium.[5]

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results

Troubleshooting_MIC cluster_Inoculum Inoculum Issues cluster_Media Media & Reagent Issues cluster_Procedure Procedural Errors start Inconsistent MIC Results inoculum_density Check Inoculum Density (0.5 McFarland) start->inoculum_density inoculum_purity Verify Inoculum Purity (Subculture on agar) inoculum_density->inoculum_purity If density is correct media_pH Verify Media pH inoculum_purity->media_pH If inoculum is pure cation_conc Check Cation Concentration (Ca2+, Mg2+) media_pH->cation_conc If pH is correct antibiotic_prep Review Antibiotic Stock Preparation & Storage cation_conc->antibiotic_prep If cations are correct incubation Check Incubation Time & Temperature antibiotic_prep->incubation If antibiotic prep is correct reading Standardize Endpoint Reading (Trailing, skipped wells) incubation->reading If incubation is correct end Consistent MIC Results reading->end If procedure is correct

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue Potential Cause Troubleshooting Steps
MICs are consistently too high Inoculum is too heavy.Ensure the inoculum is standardized to a 0.5 McFarland standard.[7]
Loracarbef has degraded.Prepare fresh stock solutions. Check storage conditions. Consider the stability of Loracarbef in the specific medium being used.
Incorrect cation concentration in Mueller-Hinton Broth.Verify the concentration of Ca²⁺ and Mg²⁺ in the broth.[7]
MICs are consistently too low Inoculum is too light.Re-standardize the inoculum to a 0.5 McFarland standard.[7]
Skipped wells (growth in higher concentration wells but not in lower ones) Contamination of the well.Check the sterility of the media and reagents. Review aseptic technique.
Inaccurate pipetting during dilution.Verify pipette calibration and technique.
Precipitation of Loracarbef at higher concentrations.Check the solubility of Loracarbef in the test medium.
Trailing endpoints (reduced growth over a range of concentrations) This can be a characteristic of the drug-organism combination.Follow CLSI or EUCAST guidelines for reading endpoints. For some bacteriostatic agents, the MIC is defined as the concentration causing 80% growth inhibition.

Factors Influencing Loracarbef Stability and Activity in Culture Media

Loracarbef_Factors cluster_Media_Composition Culture Medium Composition cluster_Experimental_Conditions Experimental Conditions cluster_Microorganism Microorganism Factors loracarbef Loracarbef Stability & Activity pH pH loracarbef->pH influences buffers Buffer Salts (e.g., Phosphate) loracarbef->buffers influences metal_ions Divalent Cations (Ca2+, Mg2+) loracarbef->metal_ions influences nutrients Peptones, Yeast Extract loracarbef->nutrients influences temperature Incubation Temperature loracarbef->temperature influences incubation_time Incubation Time loracarbef->incubation_time influences storage Storage of Media & Stock Solutions loracarbef->storage influences inoculum_size Inoculum Size loracarbef->inoculum_size influences beta_lactamase β-lactamase Production loracarbef->beta_lactamase influences

Caption: Factors impacting Loracarbef stability and activity.

References

Addressing variability in Loracarbef hydrate susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Loracarbef hydrate antimicrobial susceptibility testing (AST). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address and mitigate variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Loracarbef susceptibility testing?

Variability in Minimum Inhibitory Concentration (MIC) results for Loracarbef can arise from several factors. The specific test method employed is a significant variable, particularly with fastidious organisms like Haemophilus influenzae.[1] Key experimental parameters that must be tightly controlled include the bacterial inoculum density, the composition of the growth medium, and the stability of the this compound in solution.[2][3][4] Adherence to standardized protocols from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring reproducibility.[5][6]

Q2: How does the bacterial inoculum size affect Loracarbef MIC values?

The "inoculum effect" is a well-documented phenomenon where the density of the initial bacterial population significantly influences the MIC value.[3][7] For many β-lactam antibiotics, including cephalosporins related to Loracarbef, an increase in inoculum density above the standard (typically ~5 x 10⁵ CFU/mL) can lead to a significant elevation in the observed MIC.[3][8][9] This is often pronounced in bacteria that produce β-lactamase enzymes.[7] Even minor deviations from the standardized inoculum range can have a dramatic effect on MIC determination.[7][8]

Q3: Can the growth medium composition alter test results?

Yes, the composition of the culture medium can significantly impact the apparent susceptibility of an organism.[4] Factors such as pH and the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) can affect the activity of the antimicrobial agent.[4][10] For Loracarbef, which is a zwitterionic cephalosporin, its stability is pH-dependent, with maximum stability near its isoelectric point.[2] Furthermore, certain buffer components, particularly phosphate, can catalyze the hydrolysis of Loracarbef, reducing its effective concentration over the incubation period.[2] Therefore, using a standardized, recommended medium like Mueller-Hinton Broth/Agar is critical.[4][11]

Q4: What are the stability considerations for this compound in solution?

Loracarbef is a carbacephem antibiotic noted for its enhanced chemical stability compared to related cephalosporins like cefaclor.[2][12] However, like all β-lactams, it is susceptible to hydrolysis. The pH of the solution is a critical factor; its pH-stability profile is U-shaped, and certain buffer salts (acetate, borate, citrate, and phosphate) can accelerate its degradation.[2] It is essential to prepare stock solutions fresh and handle them according to standardized procedures to ensure the tested concentration is accurate.

Q5: Why are my results for Haemophilus influenzae particularly variable?

Haemophilus influenzae is a fastidious organism requiring a specialized medium, Haemophilus Test Medium (HTM), for reliable susceptibility testing.[13] The results of Loracarbef susceptibility tests are known to be particularly dependent on the specific method used for this organism.[1] Following revised interpretive criteria for disk diffusion and MIC testing on HTM is essential for accurate results with H. influenzae.[13]

Troubleshooting Guide

Unexpected variability or inconsistent results can derail a study. This guide helps identify and resolve common issues encountered during Loracarbef susceptibility testing.

TroubleshootingWorkflow start Inconsistent or Unexpected Loracarbef MIC Results qc_check Are Quality Control (QC) strain results within range? start->qc_check inoculum Verify Inoculum Preparation qc_check->inoculum No media Assess Medium & Reagents qc_check->media No drug Check Loracarbef Stock qc_check->drug No procedure Review Test Procedure qc_check->procedure No end_good System is Validated. Variability is likely inherent to test isolates. qc_check->end_good Yes inoculum_density Standardize to 0.5 McFarland (~5x10^5 CFU/mL final) inoculum->inoculum_density inoculum_age Use fresh, log-phase culture inoculum->inoculum_age media_ph Confirm medium pH is correct (e.g., MHB pH 7.2-7.4) media->media_ph media_supplements Ensure correct supplements (e.g., for fastidious organisms) media->media_supplements media_storage Use properly stored, unexpired media media->media_storage drug_prep Prepare stock solution fresh drug->drug_prep drug_storage Verify storage of powder & solution (temperature, light) drug->drug_storage incubation Check incubation time, temperature, and atmosphere procedure->incubation reading Ensure consistent endpoint reading (e.g., complete inhibition of growth) procedure->reading end_bad Address identified deviation and re-run experiment. inoculum_density->end_bad inoculum_age->end_bad media_ph->end_bad media_supplements->end_bad media_storage->end_bad drug_prep->end_bad drug_storage->end_bad incubation->end_bad reading->end_bad

Caption: Troubleshooting workflow for variable Loracarbef MIC results.
Q: My MIC values are consistently higher than the published ranges. What should I investigate?

  • Inoculum Density: An inoculum that is too heavy is a primary cause of falsely elevated MICs (inoculum effect).[3][7] Ensure you are accurately standardizing your inoculum to a 0.5 McFarland standard, which corresponds to a final concentration of approximately 5 x 10⁵ CFU/mL in the well.[8]

  • Loracarbef Stability: Degradation of the Loracarbef stock solution will result in a lower effective concentration and thus a higher apparent MIC. Ensure the stock solution is prepared fresh and that the diluents used do not contain catalytic buffers like high concentrations of phosphate.[2]

  • Quality Control: Verify that your MIC for a standard QC strain (e.g., E. coli ATCC 25922) is within the acceptable range. If the QC strain also shows a high MIC, it points to a systemic issue with the drug, media, or inoculum.

Q: I am seeing poor reproducibility (e.g., >1 two-fold dilution difference) between runs. What is the cause?
  • Procedural Consistency: Minor variations in procedure are a common source of poor reproducibility. This includes inconsistencies in inoculum preparation, incubation time, and the method of endpoint reading.[14] Ensure all steps are performed identically in each run.

  • Media Batch Variation: Different batches of media can have slight variations in composition, which may affect results.[4] Running a QC strain with each batch can help identify and normalize for this variability.

  • Endpoint Reading: Subjectivity in determining the MIC endpoint (the lowest concentration with no visible growth) can lead to inter-run differences. Establish a strict, objective criterion for reading the results.

Data Presentation

Table 1: Loracarbef MIC₉₀ Ranges for Common Pathogens

The following table summarizes the concentration of Loracarbef required to inhibit 90% of isolates (MIC₉₀) for several common pathogens, as compiled from literature reviews. These values can serve as a general reference for expected activity.

PathogenBeta-Lactamase StatusMIC₉₀ Range (µg/mL)Citation
Streptococcus pneumoniae-0.25 - 2.0[1]
Streptococcus pyogenes-≤0.06 - 1.0[1]
Haemophilus influenzaeNegative0.25 - 8.0[1]
Haemophilus influenzaePositive0.5 - 16.0[1]
Moraxella catarrhalisNegative0.12 - 0.25[1]
Moraxella catarrhalisPositive0.5 - 8.0[1]
Staphylococcus aureusNegative1.0 - 2.0[1]
Staphylococcus aureusPositive8.0[1]
Escherichia coli-2.0 - 25[1]
Klebsiella pneumoniae-0.25 - 8.0[1]
Proteus mirabilis-1.0 - 8.0[1]
Table 2: Recommended Quality Control (QC) Strains for AST

Using standard, well-characterized QC strains is mandatory for validating test performance. The acceptable MIC ranges are published by standards organizations like CLSI.

QC StrainRationale for Use
Escherichia coli ATCC® 25922™Recommended for non-fastidious Gram-negative bacteria.[11][15][16]
Staphylococcus aureus ATCC® 29213™Recommended for non-fastidious Gram-positive bacteria.[11]
Haemophilus influenzae ATCC® 49247™Recommended for testing fastidious organisms on HTM.
Streptococcus pneumoniae ATCC® 49619™Recommended for testing fastidious Gram-positive bacteria.

Note: Researchers must consult the most recent CLSI M100 supplement for the current acceptable QC ranges for Loracarbef.[17]

Experimental Protocols

Broth Microdilution MIC Assay Protocol (CLSI-based)

This protocol outlines the standard method for determining the MIC of Loracarbef.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_media 1. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_drug 2. Prepare fresh Loracarbef stock solution in appropriate solvent prep_media->prep_drug prep_inoculum 3. Prepare 0.5 McFarland standard bacterial suspension prep_drug->prep_inoculum dilute_drug 4. Perform serial two-fold dilutions of Loracarbef across a 96-well plate prep_inoculum->dilute_drug inoculate 5. Inoculate wells with standardized bacterial suspension to ~5x10^5 CFU/mL dilute_drug->inoculate controls 6. Include sterility (media only) and growth (no drug) controls inoculate->controls incubate 7. Incubate plate at 35°C ± 2°C for 16-20 hours in ambient air controls->incubate read_mic 8. Read MIC: Lowest concentration with complete inhibition of visible growth incubate->read_mic

Caption: Standard workflow for a broth microdilution MIC assay.

Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. The final pH should be between 7.2 and 7.4. For fastidious organisms, use the appropriate recommended medium (e.g., HTM for H. influenzae).

  • Drug Solution Preparation: Weigh this compound powder and dissolve in a recommended solvent (e.g., water or a buffer with non-catalytic components) to create a high-concentration stock solution. This should be done on the day of the assay.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

    • Make a final dilution of this suspension into the test broth to achieve the target final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the Loracarbef stock solution to the first well and perform serial two-fold dilutions across the plate.

    • The final volume in each well before inoculation should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step dilutes both the drug and the bacteria by a factor of two.

  • Controls: Include a positive control well (inoculum, no drug) and a negative/sterility control well (broth, no inoculum).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air (or appropriate atmosphere for the organism).

  • Result Interpretation: The MIC is the lowest concentration of Loracarbef at which there is no visible growth, as observed from the bottom of the plate.[18][19]

Factors Influencing MIC Outcomes

The final MIC value is a result of the interplay between the drug, the bacteria, and the test environment. Understanding these relationships is key to controlling variability.

LogicalRelationships cluster_drug Drug Factors cluster_bacterial Bacterial Factors cluster_env Environmental Factors mic Observed MIC Value drug_stability Chemical Stability (pH, Temp, Buffer) drug_conc Accurate Concentration drug_conc->mic inoculum Inoculum Density inoculum->mic Inoculum Effect growth_phase Growth Phase growth_phase->mic resistance Resistance Mechanisms (e.g., β-lactamase) resistance->mic media_comp Media Composition (Cations, pH) media_comp->mic incubation Incubation Time & Atmosphere incubation->mic

References

Loracarbef Hydrate Degradation Product Analysis by Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of loracarbef hydrate degradation products by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways of loracarbef under acidic conditions?

A1: Under moderately acidic conditions (pH 2.7-4.3), loracarbef undergoes degradation through three primary pathways. These include hydrolysis of the β-lactam ring, intermolecular reactions leading to dimeric structures, and oxidation of the primary amine to a hydroxylamine.[1] A study has identified a total of ten degradation products resulting from these pathways.[1] Five of these products originate from the hydrolysis of the β-lactam ring, which is a common degradation route for cephalosporin-related antibiotics.[1] Four other degradation products are formed through intermolecular reactions where two loracarbef molecules combine to form dimers with peptide linkages.[1] Lastly, one degradation product is the result of the oxidation of the primary amine group.[1]

Q2: What are some common issues encountered during the LC-MS analysis of loracarbef and its degradation products?

A2: Common issues in the LC-MS analysis of cephalosporins like loracarbef include poor peak shape (tailing or fronting), retention time shifts, and low signal intensity. Poor peak shape can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase. Retention time shifts may indicate problems with the column, mobile phase composition, or the LC system itself. Low signal intensity could be due to ion suppression from matrix components or suboptimal mass spectrometry source conditions.

Q3: How can I improve the separation of loracarbef from its degradation products?

A3: To improve chromatographic separation, consider optimizing the mobile phase composition, including the organic modifier and the pH. A gradient elution is often necessary to resolve the parent drug from its various degradation products, which can have a wide range of polarities. The choice of a suitable C18 column with good end-capping is also crucial to minimize peak tailing. Additionally, adjusting the column temperature can influence selectivity and peak shape.

Q4: What ionization mode is best for the analysis of loracarbef and its degradation products by mass spectrometry?

A4: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of loracarbef and its degradation products. The presence of amine groups in the loracarbef structure allows for efficient protonation and formation of [M+H]⁺ ions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) for Loracarbef and/or Degradation Products

Possible Cause Suggested Solution
Secondary Interactions with Residual Silanols Use a high-purity, end-capped C18 column. Consider using a mobile phase with a competitive amine additive, such as triethylamine, at a low concentration (e.g., 0.1%) to block active sites on the stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure consistent ionization of the analytes. For loracarbef, a slightly acidic mobile phase (e.g., pH 3-4 with formic acid) is often a good starting point.
Column Overload Reduce the injection volume or the concentration of the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.

Issue 2: Inconsistent Retention Times

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Use a mobile phase degasser to prevent bubble formation.
Column Degradation If retention times consistently decrease and peak shapes worsen, the column may be degrading. Replace the column with a new one of the same type.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Issue 3: Low Signal Intensity or Ion Suppression

Possible Cause Suggested Solution
Suboptimal MS Source Parameters Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, to maximize the signal for loracarbef and its degradation products.
Matrix Effects If analyzing samples in a complex matrix (e.g., biological fluids, formulation excipients), implement a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
In-source Fragmentation High source temperatures or cone voltages can cause the analyte to fragment in the source before mass analysis. Reduce these parameters to minimize in-source fragmentation and enhance the parent ion signal.

Data Presentation

Table 1: Known Degradation Products of Loracarbef under Acidic Conditions

Degradation Product Category Number Identified General Structure/Modification Expected m/z Change from Loracarbef
Hydrolysis Products5Opening of the β-lactam ring+18 Da (addition of H₂O)
Dimeric Products4Intermolecular reaction of two loracarbef moleculesApproximately double the mass of loracarbef
Oxidation Product1Oxidation of the primary amine to a hydroxylamine+16 Da (addition of an oxygen atom)

Note: Specific m/z values and detailed structures are reported in the publication by Skibic et al. (1993) in the Journal of Pharmaceutical Sciences.[1]

Experimental Protocols

Protocol 1: Forced Degradation of this compound (Acidic Conditions)

  • Preparation of Loracarbef Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for LC-MS analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture without the addition of acid and subject it to the same temperature and incubation times.

Protocol 2: LC-MS/MS Analysis of Loracarbef and its Degradation Products

  • Liquid Chromatography (LC) System:

    • Column: A high-quality C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan (e.g., m/z 100-1000) to detect all potential degradation products.

    • Product Ion Scan (MS/MS): For structural elucidation, perform product ion scans on the parent ions of loracarbef and the detected degradation products.

    • Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 30 V.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • Cone Gas Flow: 50 L/hr.

      • Desolvation Gas Flow: 800 L/hr.

Note: These are starting parameters and should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Standard stock Prepare Stock Solution (1 mg/mL) start->stock acid Acidic Stress (0.1 M HCl, 60°C) stock->acid neutralize Neutralize with NaOH acid->neutralize dilute Dilute for Analysis neutralize->dilute lc Liquid Chromatography (C18 Column, Gradient Elution) dilute->lc ms Mass Spectrometry (ESI+, Full Scan) lc->ms msms MS/MS Fragmentation (Product Ion Scan) ms->msms identify Identify Degradation Products (Based on m/z) msms->identify elucidate Elucidate Structures (Fragmentation Patterns) identify->elucidate pathway Propose Degradation Pathways elucidate->pathway

Caption: Experimental workflow for loracarbef degradation analysis.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_dimerization Intermolecular Reaction cluster_oxidation Oxidation Loracarbef Loracarbef Hydrolysis_Products 5 Hydrolysis Products (β-Lactam Ring Opening) Loracarbef->Hydrolysis_Products H₂O / H⁺ Dimeric_Products 4 Dimeric Products Loracarbef->Dimeric_Products Intermolecular Reaction Oxidation_Product 1 Oxidation Product (Hydroxylamine) Loracarbef->Oxidation_Product [O]

Caption: Major degradation pathways of loracarbef.

References

Overcoming matrix effects in Loracarbef hydrate HPLC analysis of plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Loracarbef hydrate in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly those related to matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in plasma samples.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My Loracarbef peak is exhibiting tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC and can significantly affect the accuracy of quantification. For a compound like Loracarbef, the primary causes often involve secondary interactions with the stationary phase or issues with the mobile phase.

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in Loracarbef, leading to peak tailing.

      • Solution:

        • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.

        • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites.

        • Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can reduce the availability of free silanol groups.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

      • Solution: Whenever possible, dissolve the final extracted sample in the initial mobile phase.

    • Column Degradation: Over time, the column can develop voids or become contaminated, leading to poor peak shape.

      • Solution: If mobile phase adjustments do not resolve the issue, try replacing the guard column first. If the problem persists, replacing the analytical column may be necessary.

Issue 2: Inconsistent or Low Analyte Recovery

  • Question: I am experiencing low and variable recovery of Loracarbef from plasma samples. How can I improve this?

  • Answer: Low and inconsistent recovery is often a direct consequence of matrix effects, where endogenous components of plasma interfere with the extraction process. The choice of sample preparation technique is critical in mitigating these effects.

    • Suboptimal Sample Preparation: The chosen extraction method may not be efficient for Loracarbef in a plasma matrix.

      • Solution: Evaluate different sample preparation techniques. While protein precipitation is quick, it may result in lower recovery and significant matrix effects. Solid-Phase Extraction (SPE) is often more effective at removing interfering components and improving recovery. A comparison of typical recovery rates for cephalosporin antibiotics using different methods is provided in the table below.

    • Analyte Stability: Loracarbef may be degrading during sample processing or storage.

      • Solution: Ensure that plasma samples are processed promptly after collection. Stability studies have shown that Loracarbef in human plasma is stable for at least 24 hours at room temperature and for at least twelve months at -20°C[1]. If processing is delayed, keep samples on ice and store them at -20°C or lower.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., phospholipids, salts, and other endogenous substances in plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.

Q2: How can I evaluate the extent of matrix effects in my Loracarbef assay?

A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of Loracarbef in a solution prepared by spiking the analyte into the extracted blank plasma matrix to the peak area of Loracarbef in a neat solution (e.g., mobile phase) at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) * 100

A value significantly different from 100% indicates the presence of matrix effects (ion suppression if <100% or ion enhancement if >100%).

Q3: Which sample preparation method is best for minimizing matrix effects for Loracarbef in plasma?

A3: While the optimal method can be matrix and analyte-dependent, Solid-Phase Extraction (SPE) is generally considered a highly effective technique for removing matrix interferences for the analysis of drugs in plasma. Specifically, a C18 SPE cartridge has been successfully used for the extraction of Loracarbef from plasma[1]. Protein precipitation (PPT) is a simpler and faster method, but it is less selective and may result in a higher degree of matrix effects. Liquid-Liquid Extraction (LLE) can also be effective but requires careful optimization of the extraction solvent and pH.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Cephalosporin Antibiotics in Plasma

Sample Preparation MethodTypical Recovery Rate (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70 - 85Fast, simple, and inexpensive.Less effective at removing matrix components, potential for analyte co-precipitation.
Liquid-Liquid Extraction (LLE) 75 - 90Good for removing non-polar interferences, can provide a clean extract.Can be labor-intensive, requires solvent optimization, may have emulsion formation issues.
Solid-Phase Extraction (SPE) > 90Highly selective, provides the cleanest extracts, high recovery rates, and can be automated.More expensive and requires method development for sorbent and solvent selection.

Note: The recovery rates presented are typical for cephalosporin antibiotics and serve as a general guide. Actual recovery for Loracarbef should be experimentally determined.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Loracarbef from Plasma

This protocol is based on a validated method for the determination of Loracarbef in human plasma[1].

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • To 1 mL of plasma sample, add an internal standard (if used).

    • Load the plasma sample onto the conditioned C18 SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Further wash with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute Loracarbef from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume of the reconstituted sample into the HPLC system.

Protocol 2: Protein Precipitation (PPT) of Loracarbef from Plasma

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add an internal standard (if used).

  • Precipitation:

    • Add 600 µL of cold acetonitrile (ACN) to the plasma sample (a 3:1 ratio of ACN to plasma).

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Analysis:

    • Inject the reconstituted sample or the supernatant directly into the HPLC system.

Protocol 3: Liquid-Liquid Extraction (LLE) of Loracarbef from Plasma

  • Sample Preparation:

    • Pipette 500 µL of plasma into a glass extraction tube.

    • Add an internal standard (if used).

  • pH Adjustment (Optional):

    • Adjust the sample pH to enhance the extraction of Loracarbef into the organic phase. As Loracarbef is an acidic compound, adjusting the pH to be 2 units below its pKa will ensure it is in its non-ionized form.

  • Extraction:

    • Add 3 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex the mixture for 5-10 minutes to facilitate the transfer of Loracarbef into the organic layer.

  • Phase Separation:

    • Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (PPT) plasma->ppt lle Liquid-Liquid Extraction (LLE) plasma->lle spe Solid-Phase Extraction (SPE) plasma->spe hplc HPLC Separation ppt->hplc Supernatant lle->hplc Reconstituted Extract spe->hplc Reconstituted Eluate detection UV Detection hplc->detection data Data Acquisition & Quantification detection->data troubleshooting_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1a Lower Mobile Phase pH cause1->solution1a Yes solution1b Add Competing Base (e.g., TEA) cause1->solution1b solution1c Use End-capped Column cause1->solution1c cause2 Incompatible Sample Solvent? cause1->cause2 No end Peak Shape Improved solution1a->end solution1b->end solution1c->end solution2 Dissolve in Mobile Phase cause2->solution2 Yes cause3 Column Degradation? cause2->cause3 No solution2->end solution3a Replace Guard Column cause3->solution3a Yes solution3b Replace Analytical Column solution3a->solution3b solution3b->end

References

Technical Support Center: Refinement of Loracarbef Hydrate Dosage for In Vivo Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of Loracarbef hydrate dosage for in vivo murine infection models. Given the limited published data on the specific dosage of this compound in mice, this guide offers a comprehensive approach to determining an effective dose, alongside troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is there a standard, universally accepted dosage of this compound for murine infection models?

A: Currently, there is no single, universally accepted dosage of this compound for murine infection models published in peer-reviewed literature. The optimal dosage can vary significantly depending on the mouse strain, the type of infection (e.g., systemic, localized), the pathogen's susceptibility (Minimum Inhibitory Concentration - MIC), and the specific experimental endpoints. Therefore, it is crucial for researchers to perform initial dose-finding and pharmacokinetic studies to determine the most appropriate regimen for their specific model.

Q2: How can I estimate a starting dose for this compound in mice?

A: A common and accepted method for estimating a starting dose in mice is through allometric scaling from the known human dose. This method accounts for the differences in metabolic rates and body surface area between species. The Human Equivalent Dose (HED) can be converted to a Mouse Equivalent Dose (MED) using a conversion factor. For a typical adult human dose of 400 mg, a starting point for mice can be calculated. It is important to note that this is an estimation, and further refinement is necessary.[1][2][3]

Q3: What are the key pharmacokinetic parameters I should consider when refining the dosage?

A: The most critical pharmacokinetic (PK) parameters to consider for an antibiotic like Loracarbef, which is a beta-lactam, are:

  • Time above MIC (T>MIC): For beta-lactams, the efficacy is often correlated with the cumulative percentage of time over a 24-hour period that the free drug concentration remains above the MIC for the target pathogen.[4]

  • Maximum Concentration (Cmax): The peak plasma concentration achieved after administration.

  • Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

A pilot PK study in your mouse strain is highly recommended to determine these parameters for your estimated starting dose.

Q4: What is the recommended route of administration for this compound in mice?

A: Oral gavage is the recommended route for precise dosing of this compound in mice.[5] Administering antibiotics in drinking water can lead to variable intake due to taste aversion, resulting in inconsistent dosing and potentially sub-therapeutic levels of the drug.[6][7] Loracarbef is well-absorbed after oral administration.[8][9]

Q5: How stable is this compound in solution for dosing?

A: Loracarbef has been shown to be remarkably stable in solution, significantly more so than the structurally related cephalosporin, cefaclor.[10] This provides a good window of time for preparing and administering the dosing solutions without significant degradation. However, it is always good practice to prepare fresh solutions for each experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Efficacy (No reduction in bacterial load) 1. Sub-therapeutic dosage: The plasma concentration of Loracarbef may not be reaching or staying above the MIC of the pathogen. 2. Poor oral bioavailability in your mouse strain: Absorption may be lower than expected. 3. Rapid clearance: The drug might be eliminated too quickly. 4. Bacterial resistance: The pathogen may have developed resistance to Loracarbef.1. Conduct a pilot pharmacokinetic study to measure plasma drug concentrations. Increase the dose or dosing frequency if T>MIC is insufficient. 2. Confirm the MIC of your bacterial strain against Loracarbef in vitro. 3. Consider a different route of administration if oral bioavailability is confirmed to be low, although this is less likely for Loracarbef.
High Variability in Treatment Response 1. Inconsistent dosing: If using administration in drinking water, intake can be highly variable. 2. Variability in mouse metabolism: Individual differences in drug metabolism and clearance. 3. Inconsistent infection establishment: The initial bacterial load may vary between animals.1. Switch to oral gavage for precise and consistent dosing. 2. Increase the number of animals per group to improve statistical power. 3. Refine your infection protocol to ensure a consistent starting inoculum.
Adverse Events in Mice (e.g., weight loss, lethargy) 1. Toxicity from high dosage: While generally well-tolerated, very high doses may cause adverse effects. 2. Dehydration: Mice may reduce water intake if the drug is administered in drinking water due to taste. 3. Gavage-related stress or injury: Improper oral gavage technique can cause stress or physical harm.[11]1. Reduce the dose and re-evaluate efficacy. A study on the general pharmacology of loracarbef in animals used oral doses of 100, 1000, and 2000 mg/kg to assess pharmacological effects, suggesting a wide therapeutic window.[12] 2. If using drinking water administration, monitor water intake and consider switching to oral gavage. 3. Ensure personnel are properly trained in oral gavage techniques.
Unexpected Pharmacokinetic Profile 1. Mouse strain differences: Different strains of mice can have different metabolic rates. 2. Fasting state: The presence of food can affect the absorption of some oral drugs.[9] 3. Formulation issues: Improper dissolution or suspension of the drug.1. Be consistent with the mouse strain used throughout your studies. 2. Standardize the fasting period before drug administration. 3. Ensure the this compound is fully dissolved or homogenously suspended in the vehicle before administration.

Data Presentation

Table 1: In Vitro Susceptibility of Key Pathogens to Loracarbef

PathogenMIC90 (µg/mL) Range
Streptococcus pneumoniae0.25 - 2.0
Haemophilus influenzae (β-lactamase negative)0.25 - 8.0
Haemophilus influenzae (β-lactamase positive)0.5 - 16.0
Moraxella catarrhalis (β-lactamase negative)0.12 - 0.25
Moraxella catarrhalis (β-lactamase positive)0.5 - 8.0
Staphylococcus aureus (methicillin-susceptible)1.0 - 8.0
Escherichia coli2.0 - 25
Data compiled from published literature.[13] It is highly recommended to determine the MIC of your specific strain in-house.

Table 2: Pharmacokinetic Parameters of Cefaclor in Mice (as a reference for Loracarbef)

ParameterValue
Route of Administration Oral
Bioavailability Good
Time to Peak Concentration (Tmax) 30-60 minutes
Half-life (t1/2) ~0.8 hours
Excretion Primarily renal
Cefaclor is structurally similar to Loracarbef and these parameters can provide a preliminary estimate for experimental design.[14] Actual parameters for Loracarbef in your mouse model should be determined experimentally.

Experimental Protocols

Protocol 1: Estimation of Starting Dose using Allometric Scaling
  • Identify the Human Dose: The typical human dose of Loracarbef is 400 mg twice daily for a 60 kg adult. This is approximately 6.67 mg/kg.

  • Use the Body Surface Area (BSA) Conversion Factor: To convert a human dose to a mouse dose, a common conversion is to multiply the human mg/kg dose by 12.3.[2]

  • Calculate the Mouse Equivalent Dose (MED):

    • MED (mg/kg) = Human dose (mg/kg) x Conversion Factor

    • MED (mg/kg) = 6.67 mg/kg x 12.3 ≈ 82 mg/kg

    Therefore, a starting dose of approximately 80-85 mg/kg for mice is a reasonable estimation.

Protocol 2: Pilot Pharmacokinetic Study in Mice
  • Animal Model: Use the same strain, age, and sex of mice as in your planned efficacy studies (n=3-5 mice per time point).

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or saline). Loracarbef is stable in solution.[10]

  • Administration: Administer the calculated starting dose (e.g., 82 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at multiple time points post-administration. Suggested time points based on the expected rapid absorption of oral cephalosporins in mice could be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, and 6 hrs.

  • Plasma Analysis: Process the blood to obtain plasma and store at -80°C until analysis. Analyze the plasma concentrations of Loracarbef using a validated method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time to determine Cmax, Tmax, and t1/2. Calculate the Area Under the Curve (AUC).

Protocol 3: Murine Thigh Infection Model for Efficacy Testing
  • Neutropenia Induction (Optional but recommended for consistent infection): Render mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Bacterial Culture Preparation: Grow the pathogen of interest (e.g., S. aureus) to mid-log phase, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10^6 CFU/mL).

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.

  • Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound via oral gavage at the refined dosage. Administer at a frequency determined by your pilot PK study (e.g., every 8 or 12 hours).

  • Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial load quantification (CFU/gram of tissue) by plating on appropriate agar.

  • Comparison: Compare the bacterial load in the treated groups to a vehicle-treated control group.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: Pilot Pharmacokinetics cluster_2 Phase 3: Dose Refinement & Efficacy Testing a Identify Human Dose b Allometric Scaling a->b c Calculate Starting Mouse Dose b->c d Administer Starting Dose to Mice c->d e Collect Blood Samples at Time Points d->e f Analyze Plasma Concentrations e->f g Determine Cmax, Tmax, t1/2 f->g h Compare Plasma Levels to Pathogen MIC g->h i Adjust Dose/Frequency h->i j Conduct Murine Infection Model Study i->j k Assess Bacterial Load j->k

Caption: Experimental workflow for refining this compound dosage.

Troubleshooting_Workflow start Lack of Efficacy Observed q1 Is the pathogen's MIC confirmed? start->q1 action1 Determine MIC of the specific strain in vitro q1->action1 No q2 Are plasma drug concentrations known? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Conduct a pilot PK study q2->action2 No q3 Is T>MIC sufficient? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Increase dose or dosing frequency q3->action3 No end Re-evaluate efficacy in infection model q3->end Yes a3_yes Yes a3_no No action3->q2

Caption: Troubleshooting flowchart for lack of efficacy.

Signaling_Pathway loracarbef Loracarbef pbp Penicillin-Binding Proteins (PBPs) loracarbef->pbp Inhibits cell_wall Peptidoglycan Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Bacterial Death cell_wall->lysis Inhibition leads to

References

Navigating the Nuances of Loracarbef Hydrate Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Loracarbef hydrate throughout experimental procedures is paramount to obtaining accurate and reproducible results. This technical support center provides a comprehensive resource for troubleshooting common degradation issues and offers detailed guidance on maintaining the integrity of this carbacephem antibiotic.

Loracarbef, a synthetic β-lactam antibiotic, is structurally analogous to cefaclor, with a key modification: the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring. This change confers significantly greater chemical stability in solution compared to many cephalosporins.[1][2][3] However, like all β-lactam antibiotics, this compound is susceptible to degradation under certain experimental conditions. Understanding and mitigating these degradation pathways is crucial for its effective use in research and development.

This guide offers in-depth FAQs, troubleshooting advice, and detailed experimental protocols to address the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of this compound in solution?

The stability of this compound in an aqueous environment is primarily influenced by pH, temperature, and the composition of the buffer system.[1][4][5]

  • pH: Loracarbef exhibits a characteristic U-shaped pH-stability profile, with its maximum stability observed at its isoelectric point.[1] Degradation accelerates in both acidic and alkaline conditions. Under moderately acidic conditions (pH 2.7-4.3), degradation proceeds through hydrolysis of the critical β-lactam ring and through intermolecular reactions that can form dimeric structures.[6]

  • Temperature: As with most chemical reactions, the rate of this compound degradation increases with temperature.[4][5] Therefore, maintaining cool conditions is crucial, especially for long-term storage of stock solutions.

  • Buffer Composition: The choice of buffer can significantly impact stability. Acetate, borate, citrate, and particularly phosphate buffers have been shown to catalyze the hydrolysis of Loracarbef.[1] When buffered solutions are necessary, it is essential to select a system that minimizes catalytic effects.

Q2: What are the recommended storage conditions for this compound?

To ensure its long-term stability, this compound should be stored at temperatures below -15°C.[6] When in use, it is advisable to keep stock solutions on ice and to prepare fresh working solutions daily. Solid this compound should be stored in tightly sealed containers in a cool, dry place, away from oxidizing agents.[7][8]

Q3: How can I monitor the degradation of this compound during my experiments?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of this compound. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of its purity over time.

Q4: What are the expected degradation products of this compound?

Under acidic conditions, the primary degradation pathways involve the opening of the β-lactam ring. This can be followed by further structural changes to the six-membered heterocyclic ring. Additionally, intermolecular reactions can occur, leading to the formation of dimers. One of the known degradation products results from the oxidation of the primary amine to a hydroxylamine.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution - Inappropriate pH: The pH of the solution may be too acidic or too alkaline.- Catalytic Buffer: The buffer system (e.g., phosphate) may be accelerating hydrolysis.- Elevated Temperature: The solution may be stored or used at a temperature that is too high.- Adjust the pH of the solution to be closer to the isoelectric point of this compound.- If possible, use a non-catalytic buffer or an unbuffered aqueous solution.- Prepare solutions fresh and keep them on ice. For longer-term storage, aliquot and freeze at -20°C or below.
Appearance of unexpected peaks in HPLC chromatogram - Degradation: The new peaks are likely degradation products.- Contamination: The sample or solvent may be contaminated.- Confirm the identity of the new peaks by comparing with a stressed sample (e.g., acid-treated).- Review the experimental conditions (pH, temperature, buffer) to identify the cause of degradation.- Ensure the purity of all solvents and reagents.
Precipitation of this compound from solution - Supersaturation: The concentration of this compound may exceed its solubility in the given solvent or buffer.- pH Shift: A change in pH can alter the solubility of the zwitterionic Loracarbef.- Ensure that the concentration is within the solubility limits for the specific conditions.- Gently warm the solution to aid dissolution, but be mindful of potential degradation at higher temperatures.- Verify and maintain the pH of the solution.
Inconsistent results between experiments - Inconsistent Solution Preparation: Variations in pH, buffer concentration, or age of the solution.- Variable Storage Conditions: Differences in temperature or light exposure between batches.- Standardize the protocol for solution preparation, including pH measurement and buffer composition.- Ensure all solutions are stored under identical, controlled conditions (e.g., protected from light, consistent temperature).

Quantitative Data on Loracarbef Stability

While specific degradation kinetics for this compound are not extensively published, its stability relative to other β-lactam antibiotics highlights its enhanced resilience.

Compound Condition Relative Stability Reference
Loracarbef pH 7.4 Phosphate Buffer130-150 times more stable than cefaclor[1]
Loracarbef pH 7.4 Phosphate Buffer10-12 times more stable than cephalexin[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of this compound.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., ammonium acetate) at a pH that provides good separation and stability. A starting point could be a gradient from 5% to 60% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Sample Preparation: Dilute the this compound solution in the initial mobile phase to a suitable concentration (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method to observe the degradation products and the decrease in the parent compound.

Visualizing Degradation and Experimental Workflows

To better understand the processes involved in this compound degradation and analysis, the following diagrams illustrate key pathways and workflows.

cluster_degradation This compound Degradation Pathways Loracarbef This compound Acid Acidic Conditions (e.g., pH < 4) Loracarbef->Acid Base Alkaline Conditions (e.g., pH > 8) Loracarbef->Base Oxidation Oxidizing Agents (e.g., H₂O₂) Loracarbef->Oxidation Light Light Exposure Loracarbef->Light Heat Elevated Temperature Loracarbef->Heat Degradation_Products Degradation Products (e.g., Hydrolyzed β-lactam, Dimers) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Light->Degradation_Products Heat->Degradation_Products

Caption: Factors leading to the degradation of this compound.

cluster_workflow Experimental Workflow for Stability Testing Prep Prepare Loracarbef Hydrate Solution Stress Apply Stress Condition (pH, Temp, Light) Prep->Stress Sample Collect Samples at Time Points Stress->Sample HPLC Analyze by Stability-Indicating HPLC Sample->HPLC Data Quantify Degradation and Identify Products HPLC->Data

Caption: Workflow for assessing this compound stability.

cluster_troubleshooting Troubleshooting Logic Problem Unexpected Degradation Observed Check_pH Verify pH of Solution Problem->Check_pH Check_Temp Check Temperature Control Problem->Check_Temp Check_Buffer Review Buffer Composition Problem->Check_Buffer Check_Light Assess Light Exposure Problem->Check_Light Solution Adjust Experimental Parameters Check_pH->Solution Check_Temp->Solution Check_Buffer->Solution Check_Light->Solution

References

No Documented Interference of Loracarbef Hydrate in Non-Target Biological Assays Found

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have not yielded any specific, documented instances of loracarbef hydrate causing interference in non-target biological assays. While the potential for any small molecule to interfere with biological assays exists, there is currently no scientific evidence to suggest that this compound is a common or known perpetrator of such off-target effects.

This finding precludes the creation of a detailed technical support center with troubleshooting guides and FAQs as requested, due to the absence of specific interference scenarios to address. The scientific literature on loracarbef primarily focuses on its intended antibacterial mechanism, clinical efficacy, and patient-related drug interactions.

What the Data Shows: The Primary Role of Loracarbef

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class.[1][2] Its well-established mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in bacteria.[1][2] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1]

The primary focus of research and clinical data on loracarbef revolves around:

  • Antimicrobial Spectrum: Its effectiveness against various Gram-positive and Gram-negative bacteria, particularly those causing respiratory tract, skin, and urinary tract infections.

  • Pharmacokinetics: How the drug is absorbed, distributed, metabolized, and excreted in the human body.

  • Drug-Drug Interactions: The potential for other medications to affect the concentration and efficacy of loracarbef, or to increase the risk of adverse effects such as nephrotoxicity when used in combination with other drugs.

The Concept of Assay Interference and Promiscuous Inhibitors

In drug discovery and biological research, it is recognized that some small molecules can produce false-positive results in high-throughput screening assays. These compounds are often termed "promiscuous inhibitors". Their mechanism of interference can include:

  • Aggregation: The formation of colloidal aggregates that sequester and non-specifically inhibit enzymes.[3][4]

  • Chemical Reactivity: Direct, non-specific reaction with assay components.

  • Interference with Readouts: Affecting the detection method of an assay (e.g., fluorescence, absorbance).

While this is a known phenomenon in drug screening, there is no published data from the comprehensive searches conducted that identifies this compound as a compound prone to such behavior.

Conclusion for Researchers

For scientists and drug development professionals using this compound in their experiments, the lack of documented non-target assay interference is noteworthy. While it is always prudent to be aware of the potential for assay artifacts with any compound, there are no specific, known issues with this compound that would necessitate predefined troubleshooting protocols for off-target effects.

Should a researcher suspect that this compound is interfering with a non-target biological assay, the general principles of troubleshooting assay interference should be applied. These may include:

  • Dose-Response Curve Analysis: Examining the shape and steepness of the inhibition curve.

  • Detergent Sensitivity: Testing whether the addition of a non-ionic detergent (like Triton X-100) mitigates the observed inhibition, which can be indicative of aggregation-based interference.

  • Enzyme Concentration Dependence: Determining if the inhibitory potency (e.g., IC50) changes with varying enzyme concentrations.

  • Use of Orthogonal Assays: Confirming the biological activity in a different assay format that uses an alternative detection method.

A logical workflow for investigating suspected assay interference is outlined below.

G cluster_0 cluster_1 cluster_2 cluster_3 A Unexpected Activity Observed in Assay B Is the result reproducible? A->B C Perform Dose-Response Experiment B->C Yes D Does the dose-response curve look unusual (e.g., steep, non-saturating)? C->D E Test for Aggregation: Add 0.01% Triton X-100 D->E Yes H Proceed with further orthogonal validation D->H No F Is inhibition abolished or significantly reduced? E->F G Likely Aggregation-Based Interference F->G Yes F->H No

References

Strategies to minimize Loracarbef hydrate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Loracarbef hydrate in cell culture media. It offers troubleshooting strategies and frequently asked questions (FAQs) to minimize precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

Loracarbef is a synthetic beta-lactam antibiotic of the carbacephem class. In cell culture, it is primarily used to prevent or treat bacterial contamination. Its high stability in solution compared to other beta-lactam antibiotics, such as cefaclor, makes it a viable option for long-term experiments.[1]

Q2: What are the key factors influencing this compound solubility and stability in cell culture media?

The solubility and stability of this compound are significantly influenced by several factors:

  • pH: Loracarbef, like many zwitterionic cephalosporins, exhibits a U-shaped pH-solubility and pH-stability profile. This means it is more soluble and stable in acidic and alkaline conditions and least soluble and stable at its isoelectric point.[1]

  • Temperature: While specific quantitative data is limited, temperature can affect the solubility of most compounds. It is generally recommended to prepare stock solutions at room temperature and store them at low temperatures (4°C for short-term, -20°C for long-term).

  • Concentration: Preparing highly concentrated stock solutions can increase the risk of precipitation upon dilution into the cell culture medium.

  • Media Composition: The various components of cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.

Q3: My this compound solution precipitated after adding it to the cell culture medium. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • High Concentration: The final working concentration of this compound in the medium may have exceeded its solubility limit under the specific pH and temperature conditions of your culture system.

  • pH Shift: The addition of a concentrated this compound stock solution, which might have a different pH, could have locally shifted the pH of the medium to the isoelectric point of the antibiotic, causing it to precipitate.

  • Improper Dissolution: The initial stock solution may not have been fully dissolved.

  • Interaction with Media Components: Components in the media, such as divalent cations or proteins in fetal bovine serum (FBS), could be interacting with the antibiotic, leading to precipitation.

  • Temperature Shock: Adding a cold stock solution directly to warm media can sometimes cause less soluble compounds to precipitate.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. 1. Stock solution is too concentrated.2. pH of the stock solution or local pH at the point of addition is unfavorable.3. "Salting out" effect due to high salt concentration in the media.1. Prepare a less concentrated stock solution.2. Adjust the pH of the stock solution to be slightly acidic (e.g., using sterile HCl) or basic (e.g., using sterile NaOH) before adding to the media. Perform a small-scale test to determine the optimal pH.3. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.
Precipitate forms over time in the incubator. 1. The working concentration is too high for long-term stability at 37°C.2. Degradation of this compound.3. Interaction with secreted cellular metabolites.1. Lower the working concentration of this compound if experimentally permissible.2. Prepare fresh media with this compound more frequently.3. This is less likely to be the primary cause but consider media changes if the issue persists.
Cloudiness or fine particles observed in the prepared media. 1. Incomplete dissolution of the this compound powder.2. Contamination of the stock solution or media.1. Ensure the this compound is completely dissolved in the initial solvent before filter sterilization. Gentle warming or vortexing may aid dissolution.2. Visually inspect the stock solution for any signs of contamination before use. Always use sterile techniques.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1 M HCl

  • Sterile 1 M NaOH

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

  • (Optional) If you suspect pH is a critical factor for your specific cell culture medium, you can adjust the pH of the stock solution. To do this, you would need to use an aqueous-based stock, which is not the primary recommendation due to lower solubility. If attempting an aqueous stock, start by dissolving in a small amount of sterile water and then adjust the pH with sterile 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise while monitoring with a sterile pH probe until the desired pH is reached. Note that water solubility is low.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Working Concentration of this compound

This experiment will help determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • Prepared this compound stock solution (10 mg/mL)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, L-glutamine)

  • Sterile multi-well plates (e.g., 24-well plate)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, you can prepare final concentrations of 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and a control with no antibiotic.

  • Dispense 1 mL of each concentration into triplicate wells of a 24-well plate.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Observe the wells for any signs of precipitation at regular intervals (e.g., 1, 6, 24, and 48 hours) using a light microscope.

  • The highest concentration that remains clear and free of precipitate over the desired experimental duration is your optimal working concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application to Cells weigh Weigh Loracarbef Hydrate Powder dissolve Dissolve in Sterile DMSO weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot & Store at -20°C filter->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Gently & Thoroughly dilute->mix add Add to Cell Culture mix->add incubate Incubate at 37°C add->incubate observe Observe for Precipitation incubate->observe

Figure 1. Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_conc Is Stock Concentration High? start->check_conc check_ph Is Media pH Near Isoelectric Point? start->check_ph check_mixing Was Mixing Adequate? start->check_mixing check_working_conc Is Working Concentration Too High? start->check_working_conc check_stability Consider Drug Degradation start->check_stability sol_conc Reduce Stock Concentration check_conc->sol_conc sol_ph Adjust pH of Stock or Add Dropwise check_ph->sol_ph sol_mix Improve Mixing Technique check_mixing->sol_mix sol_working_conc Lower Working Concentration check_working_conc->sol_working_conc sol_stability Prepare Fresh Media More Frequently check_stability->sol_stability

Figure 2. Logical troubleshooting flow for this compound precipitation.

References

Validation & Comparative

Comparative In Vitro Activity of Loracarbef Hydrate and Cefaclor Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Loracarbef hydrate and cefaclor against key respiratory pathogens, supported by in vitro experimental data and detailed methodologies.

This guide provides an objective comparison of the in vitro activity of this compound, a carbacephem antibiotic, and cefaclor, a second-generation cephalosporin, against common respiratory pathogens. The data presented is compiled from peer-reviewed studies to assist researchers and scientists in understanding the relative potency of these two antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The in vitro activity of loracarbef and cefaclor is most effectively compared using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The tables below summarize the MIC values (in µg/mL) for loracarbef and cefaclor against key respiratory pathogens. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
** Haemophilus influenzae ** (β-lactamase negative)Loracarbef0.250.25 - 8.00.25 - 8.0
Cefaclor2.08.0Not specified
** Haemophilus influenzae ** (β-lactamase positive)Loracarbef0.54.0 - 16.00.5 - 16.0
Cefaclor8.0>32Not specified
** Moraxella catarrhalis ** (β-lactamase negative)Loracarbef0.120.250.12 - 0.25
Cefaclor0.130.5Not specified
** Moraxella catarrhalis ** (β-lactamase positive)Loracarbef0.52.0 - 8.00.5 - 8.0
Cefaclor0.52.0Not specified
** Streptococcus pneumoniae Loracarbef0.250.5 - 2.00.25 - 2.0
CefaclorNot specifiedNot specifiedNot specified
Streptococcus pyogenes **Loracarbef≤ 0.060.25 - 1.0≤ 0.06 - 1.0
CefaclorNot specifiedNot specifiedNot specified

Note: Data is compiled from multiple studies and variations in MIC ranges can be attributed to differences in geographical location of isolates and testing methodologies.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations for loracarbef and cefaclor was primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Susceptibility Testing Protocol

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and cefaclor are prepared according to the manufacturer's instructions, typically by dissolving the powdered antibiotic in a suitable solvent to a high concentration (e.g., 1000 µg/mL).

  • Serial two-fold dilutions of the stock solutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the final desired concentration range for testing.

2. Inoculum Preparation:

  • Bacterial isolates are subcultured onto an appropriate agar medium (e.g., chocolate agar for H. influenzae, blood agar for Streptococcus species) and incubated for 18-24 hours to obtain fresh, pure colonies.

  • Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • This standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

3. Microdilution Plate Inoculation:

  • Standard 96-well microtiter plates are used. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included for each isolate tested.

4. Incubation:

  • The inoculated microdilution plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like H. influenzae and S. pneumoniae, incubation may be performed in an atmosphere with 5% CO2.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mandatory Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both loracarbef and cefaclor are β-lactam antibiotics that exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by their binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAG->Lipid_II Synthesis UDP_NAM UDP-NAM-pentapeptide UDP_NAM->Lipid_II Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Nascent_PG PBP->Crosslinked_PG Loracarbef Loracarbef Loracarbef->PBP Inhibition Cefaclor Cefaclor Cefaclor->PBP

Caption: Mechanism of action of Loracarbef and Cefaclor.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the broth microdilution method used to determine the in vitro susceptibility of respiratory pathogens to loracarbef and cefaclor.

G start Start: Isolate Pathogen prep_colonies 1. Prepare Pure Colonies (18-24h incubation) start->prep_colonies prep_inoculum 2. Create 0.5 McFarland Standard Suspension prep_colonies->prep_inoculum dilute_inoculum 3. Dilute to Final Inoculum Density prep_inoculum->dilute_inoculum inoculate_plate 5. Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_antibiotics 4. Prepare Serial Dilutions of Loracarbef & Cefaclor prep_antibiotics->inoculate_plate incubate 6. Incubate Plate (16-20h at 35-37°C) inoculate_plate->incubate read_results 7. Read MIC Results incubate->read_results end End: Determine MIC read_results->end

Caption: Broth microdilution experimental workflow.

Loracarbef Hydrate: A Preclinical Efficacy Comparison in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of loracarbef hydrate, a synthetic carbacephem antibiotic, in established animal models of bacterial infection. While extensive clinical data exists for loracarbef, this document focuses on the available, albeit limited, preclinical evidence and provides context for its evaluation against other beta-lactam antibiotics.

Executive Summary

Loracarbef is an oral beta-lactam antibiotic with a spectrum of activity against common respiratory tract pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][2][3] Clinical trials have demonstrated its efficacy to be comparable to agents such as amoxicillin and amoxicillin/clavulanic acid in treating infections like pneumonia and otitis media.[4][5][6][7][8] However, detailed public data on the preclinical efficacy of loracarbef in animal infection models is sparse. This guide synthesizes the available information and outlines the standard experimental protocols used in such evaluations.

In Vitro Activity Profile

A prerequisite for in vivo efficacy is potent in vitro activity. Loracarbef has demonstrated effectiveness against a range of bacterial isolates.

PathogenLoracarbef MIC90 (µg/mL)Amoxicillin/Clavulanate MIC90 (µg/mL)Cefaclor MIC90 (µg/mL)
Streptococcus pneumoniae0.25 - 2.0--
Haemophilus influenzae (β-lactamase positive)0.5 - 16.0--
Haemophilus influenzae (β-lactamase negative)0.25 - 8.0--
Moraxella catarrhalis (β-lactamase positive)0.5 - 8.0--
Moraxella catarrhalis (β-lactamase negative)0.12 - 0.25--
Staphylococcus aureus (β-lactamase positive)8.0--
Staphylococcus aureus (β-lactamase negative)1.0 - 2.0--
Streptococcus pyogenes≤0.06 - 1.0--
Escherichia coli2.0 - 25--
Klebsiella pneumoniae0.25 - 8.0--
Proteus mirabilis1.0 - 8.0--

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are compiled from a review of the literature.[3] Direct comparative MIC90 data from single studies is limited.

Preclinical Animal Models of Infection

Murine Systemic Infection (Septicemia) Model

This model is a primary screening tool to assess the in vivo efficacy of an antibiotic against a lethal bacterial challenge.

Experimental Protocol:

  • Animal Model: Typically, male or female mice (e.g., Swiss Webster or BALB/c) weighing 20-25g are used.

  • Infection: A lethal inoculum of the target pathogen (e.g., Streptococcus pneumoniae) is administered intraperitoneally (IP). The inoculum size is calibrated to cause mortality in untreated control animals within a defined timeframe (e.g., 24-48 hours).

  • Treatment: this compound and comparator antibiotics (e.g., amoxicillin) are administered orally (PO) or subcutaneously (SC) at various doses at specific time points post-infection (e.g., 1 and 6 hours).

  • Endpoint: The primary endpoint is the survival rate over a period of 7-14 days.

  • Data Analysis: The 50% protective dose (PD50), the dose at which 50% of the animals survive, is calculated for each antibiotic.

Logical Workflow for Murine Systemic Infection Model

G cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_observation Observation & Endpoint A Select Animal Model (e.g., Mice) B Prepare Bacterial Inoculum (e.g., S. pneumoniae) A->B C Intraperitoneal Injection B->C D Administer Loracarbef (PO/SC) C->D E Administer Comparator (e.g., Amoxicillin) C->E F Administer Vehicle (Control) C->F G Monitor Survival (7-14 days) D->G E->G F->G H Calculate PD50 G->H

Caption: Workflow of a murine systemic infection model for antibiotic efficacy testing.

Chinchilla Otitis Media Model

This model is highly relevant for assessing antibiotics intended for respiratory tract infections, particularly otitis media, as the chinchilla ear anatomy and pathophysiology of infection are similar to humans.

Experimental Protocol:

  • Animal Model: Adult chinchillas are used.

  • Infection: A clinical isolate of a relevant pathogen (e.g., non-typeable Haemophilus influenzae or Streptococcus pneumoniae) is inoculated directly into the middle ear cavity (transbullar injection).

  • Treatment: Oral formulations of this compound and comparator antibiotics are administered for a defined period (e.g., 7-10 days).

  • Endpoints:

    • Clinical Scoring: Otoscopic examination to assess signs of inflammation.

    • Bacterial Culture: Middle ear fluid is collected at the end of treatment to determine bacterial clearance.

    • Histopathology: Examination of the middle ear mucosa for signs of inflammation and tissue damage.

  • Data Analysis: Comparison of bacterial clearance rates, reduction in clinical scores, and histopathological changes between treatment groups.

Experimental Workflow for Chinchilla Otitis Media Model

G A Animal Acclimation (Chinchilla) B Transbullar Inoculation (e.g., H. influenzae) A->B C Initiate Oral Treatment (Loracarbef vs. Comparator) B->C D Monitor Otoscopic Signs C->D E Endpoint Analysis C->E F Bacterial Culture (Middle Ear Fluid) E->F G Histopathology (Middle Ear Mucosa) E->G

Caption: Key stages in the chinchilla model of bacterial otitis media.

Comparative Efficacy Data (Clinical)

In the absence of detailed, publicly available preclinical data, clinical comparative data provides the best available evidence for loracarbef's efficacy relative to alternatives.

Infection Model (Clinical)Loracarbef EfficacyComparator EfficacyReference
Bronchopneumonia and Lobar Pneumonia100% favorable clinical responseAmoxicillin/Clavulanate: 92.3% favorable clinical response[4]
Bronchopneumonia and Lobar Pneumonia95.5% favorable clinical responseAmoxicillin: 95% favorable clinical response[6]
Acute Bacterial Exacerbations of Chronic Bronchitis93.8% favorable clinical responseAmoxicillin/Clavulanate: 95.0% favorable clinical response[8]
Acute Otitis Media87.3% favorable post-therapy clinical responseAmoxicillin/Clavulanate: 91.5% favorable post-therapy clinical response[7]

Signaling Pathway: Beta-Lactam Antibiotic Mechanism of Action

Loracarbef, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis PBP->CW_Synth Inhibits Lysis Cell Lysis CW_Synth->Lysis Leads to Loracarbef Loracarbef Loracarbef->PBP Binds to

Caption: Mechanism of action of Loracarbef via inhibition of cell wall synthesis.

Conclusion

This compound is an effective oral carbacephem antibiotic with a well-established clinical efficacy profile comparable to other commonly used beta-lactams for respiratory tract infections. While specific quantitative data from preclinical animal models is not extensively published, the established in vitro activity against key pathogens suggests that loracarbef would demonstrate efficacy in standard murine systemic infection and chinchilla otitis media models. The provided experimental workflows represent the standard methodologies used to generate such preclinical data, which is a critical step in the drug development pipeline for novel anti-infective agents. Further research and publication of preclinical data would be beneficial for a more complete understanding of loracarbef's in vivo characteristics.

References

Head-to-head comparison of Loracarbef hydrate and other cephalosporins against urinary tract pathogens

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro activity of loracarbef, a carbacephem antibiotic, against other commonly prescribed oral cephalosporins for the treatment of urinary tract infections (UTIs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents against key uropathogens.

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. The most common pathogens responsible for UTIs include Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Specifically, the MIC90 values (the concentration required to inhibit 90% of tested isolates) are presented for a head-to-head comparison.

PathogenLoracarbefCefaclorCefuroxime axetilCefixime
Escherichia coli2.0 - 25 µg/mL[1]Similar to Loracarbef[1]Similar to Loracarbef[1]<2.0 µg/mL[2]
Klebsiella pneumoniae0.25 - 8.0 µg/mL[1]Similar to Loracarbef[1]Similar to Loracarbef[1]<2.0 µg/mL[2]
Proteus mirabilis1.0 - 8.0 µg/mL[1]Similar to Loracarbef[1]Similar to Loracarbef[1]<2.0 µg/mL[2]

Table 1: MIC90 Ranges of Oral Cephalosporins Against Common Gram-Negative Urinary Tract Pathogens.

PathogenLoracarbefCefaclorCefixime
Gram-positive speciesMore ActiveMore ActivePoorly Active

Table 2: General Activity Profile Against Gram-Positive Urinary Pathogens.[2]

Based on available in vitro data, the activity of loracarbef against common outpatient pathogens is comparable to that of other oral antimicrobials such as cefaclor and cefuroxime axetil.[1] Cefixime demonstrates potent activity against Gram-negative uropathogens, including Klebsiella pneumoniae and Proteus species.[2] Conversely, loracarbef and cefaclor exhibit greater activity against Gram-positive species compared to cefixime.[2]

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is paramount for evaluating the efficacy of antibiotics. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for reproducibility and comparability of data.

Antimicrobial Susceptibility Testing (AST) Workflow

A generalized workflow for determining the MIC of a given antibiotic against a urinary pathogen is outlined below. This process typically involves isolating the pathogen from a urine sample, followed by susceptibility testing.

G cluster_0 Sample Collection & Processing cluster_1 Pathogen Identification & Isolation cluster_2 Susceptibility Testing urine_sample Urine Sample Collection centrifugation Differential Centrifugation urine_sample->centrifugation bacterial_enrichment Bacterial Fraction Enrichment centrifugation->bacterial_enrichment urine_culture Urine Culture on Agar Plates bacterial_enrichment->urine_culture incubation Incubation (24-48h) urine_culture->incubation colony_isolation Isolation of Single Microorganism incubation->colony_isolation identification Pathogen Identification (e.g., MALDI-TOF MS) colony_isolation->identification inoculum_prep Prepare Standardized Inoculum colony_isolation->inoculum_prep ast_method Perform AST (e.g., Broth Microdilution, VITEK 2) inoculum_prep->ast_method incubation_ast Incubation (6-24h) ast_method->incubation_ast mic_determination Determine MIC incubation_ast->mic_determination

Antimicrobial Susceptibility Testing Workflow.
Broth Microdilution Method

  • Bacterial Isolate Preparation : A pure culture of the urinary pathogen is grown on an appropriate agar medium. Several colonies are then used to create a suspension in a sterile broth, which is adjusted to a 0.5 McFarland turbidity standard.

  • Antibiotic Dilution : Serial twofold dilutions of loracarbef hydrate and other comparator cephalosporins are prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The microtiter plates are incubated at 35-37°C for 18-24 hours.[3]

  • MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This protocol is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents and is crucial for generating the comparative data presented in this guide.[4][5]

Mechanism of Action: Beta-Lactam Antibiotics

Loracarbef, like other cephalosporins, belongs to the beta-lactam class of antibiotics. The bactericidal activity of these drugs is achieved through the inhibition of bacterial cell wall synthesis.

G cluster_0 Bacterial Cell beta_lactam Beta-Lactam Antibiotic (e.g., Loracarbef) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & inhibits cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Inhibition leads to

Mechanism of Action of Beta-Lactam Antibiotics.

The primary target of beta-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[6] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, loracarbef and other cephalosporins disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.[6] The stability of the antibiotic in the presence of beta-lactamases, enzymes produced by some resistant bacteria, is a key factor in its overall effectiveness.

References

Assessing the Cross-Reactivity of Loracarbef Hydrate in Beta-Lactam Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Loracarbef and Beta-Lactam Cross-Reactivity

Loracarbef is a synthetic carbacephem antibiotic, structurally similar to the second-generation cephalosporins. A key structural feature of Loracarbef is its beta-lactam ring, which is the active moiety responsible for its antibacterial activity. This ring is also the primary antigenic determinant recognized by antibodies in many beta-lactam specific immunoassays.

Cross-reactivity in beta-lactam immunoassays is predominantly influenced by the structural similarity of the R1 side chain of the antibiotic molecule. Antibiotics with similar R1 side chains are more likely to be recognized by the same antibodies, leading to cross-reactivity.

Comparative Data on Beta-Lactam Cross-Reactivity

While specific percentage cross-reactivity data for Loracarbef hydrate in various commercial immunoassays is not publicly available, a study investigating serum sickness-like reactions to cefaclor found a lack of in vitro cross-reactivity with Loracarbef in the patient cohort studied.[1] This suggests that despite structural similarities, the cross-reactivity between these two compounds may be low in certain biological contexts. However, this study did not use standard immunoassay formats.

To provide a framework for comparison, the following table includes a list of beta-lactam antibiotics that are commonly assessed for cross-reactivity. Researchers can use this table to guide their own comparative studies that include Loracarbef.

Beta-Lactam Antibiotic Class R1 Side Chain Similarity to Ampicillin/Amoxicillin Commonly Tested in Immunoassays
Penicillin GPenicillinDissimilarYes
Penicillin VPenicillinDissimilarYes
AmpicillinAminopenicillinIdenticalYes
AmoxicillinAminopenicillinIdenticalYes
Cefaclor1st Gen. CephalosporinSimilarYes
Cephalexin1st Gen. CephalosporinSimilarYes
Cefadroxil1st Gen. CephalosporinSimilarYes
Cefuroxime2nd Gen. CephalosporinDissimilarYes
Ceftriaxone3rd Gen. CephalosporinDissimilarYes
Ceftazidime3rd Gen. CephalosporinDissimilarYes
ImipenemCarbapenemDissimilarYes
MeropenemCarbapenemDissimilarYes
Loracarbef Carbacephem Similar to Cefaclor Data Needed

Experimental Protocols for Cross-Reactivity Assessment

To determine the cross-reactivity of this compound in a specific beta-lactam immunoassay, a competitive inhibition enzyme-linked immunosorbent assay (ELISA) is a commonly used method.

Principle of Competitive ELISA for Cross-Reactivity

In a competitive ELISA, a known amount of enzyme-labeled beta-lactam is competed against by the unlabeled beta-lactam (in this case, Loracarbef or other beta-lactams) in the sample for binding to a limited number of antibody-coated wells. The amount of enzyme-labeled beta-lactam that binds to the antibody is inversely proportional to the concentration of the unlabeled beta-lactam in the sample.

Materials
  • Microtiter plates coated with a specific anti-beta-lactam antibody.

  • This compound standard.

  • Standards of other beta-lactam antibiotics for comparison.

  • Enzyme-conjugated beta-lactam (e.g., Penicillin-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure
  • Preparation of Standards: Prepare a series of dilutions for Loracarbef and each of the other beta-lactam antibiotics to be tested. The concentration range should be chosen to elicit a full dose-response curve.

  • Assay Procedure: a. Add a fixed amount of the enzyme-conjugated beta-lactam to each well of the antibody-coated microtiter plate. b. Add the different concentrations of the Loracarbef or other beta-lactam standards to the wells. c. Incubate the plate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate to allow for color development. f. Stop the reaction by adding the stop solution. g. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Plot the absorbance values against the logarithm of the antibiotic concentration for each beta-lactam tested. b. Determine the concentration of each antibiotic that causes 50% inhibition of the maximum signal (IC50). c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of the primary beta-lactam / IC50 of Loracarbef) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound using a competitive ELISA.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_standards Prepare Loracarbef & Other Beta-Lactam Standards add_reagents Add Standards & Conjugate to Wells prep_standards->add_reagents prep_conjugate Prepare Enzyme-Conjugated Beta-Lactam prep_conjugate->add_reagents prep_plates Prepare Antibody-Coated Microtiter Plates prep_plates->add_reagents incubate Incubate for Competitive Binding add_reagents->incubate wash1 Wash Plates incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_color Incubate for Color Development add_substrate->incubate_color stop_reaction Add Stop Solution incubate_color->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance plot_curves Plot Dose-Response Curves read_absorbance->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for determining Loracarbef cross-reactivity via competitive ELISA.

Logical Relationship of Beta-Lactam Structures and Cross-Reactivity

The potential for cross-reactivity is directly linked to the molecular structure of the beta-lactam antibiotics. The following diagram illustrates this relationship.

G cluster_structure Molecular Structure cluster_reactivity Immunoassay Reactivity beta_lactam_ring Beta-Lactam Ring (Core Structure) antibody_binding Antibody Binding beta_lactam_ring->antibody_binding Primary Recognition Site r1_side_chain R1 Side Chain r1_side_chain->antibody_binding Major Determinant of Specificity cross_reactivity Cross-Reactivity antibody_binding->cross_reactivity Determined by Structural Similarity

Caption: Relationship between beta-lactam structure and immunoassay cross-reactivity.

Conclusion

While specific quantitative data on the cross-reactivity of this compound in commercial beta-lactam immunoassays is limited, this guide provides the necessary framework and detailed experimental protocols for researchers to perform their own assessments. By following the outlined competitive ELISA procedure, scientists can generate valuable data to compare the cross-reactivity of Loracarbef with other beta-lactam antibiotics. This information is critical for the development and validation of specific and reliable immunoassays for the detection of beta-lactam residues, ensuring the accuracy of clinical diagnostics and research findings.

References

A Guide to In Vitro Synergy Testing of Loracarbef Hydrate with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the in vitro synergistic potential of loracarbef hydrate, a carbacephem antibiotic, in combination with other classes of antimicrobial agents. While specific published synergy data for this compound is limited, this document outlines the standard experimental methodologies and data presentation formats that are crucial for such investigations. The information herein is intended to equip researchers with the necessary protocols and conceptual understanding to conduct their own synergy studies.

This compound possesses a spectrum of activity against common pathogens implicated in respiratory tract, skin, and urinary tract infections.[1][2] Combining antibiotics can broaden the spectrum of activity, prevent the emergence of resistance, and in some cases, produce a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects.[3] The primary methods for assessing in vitro synergy are the checkerboard assay and the time-kill curve analysis.[4][5]

Data Presentation: Quantifying Synergy

The Fractional Inhibitory Concentration (FIC) index, derived from a checkerboard assay, is the standard metric for quantifying antibiotic interactions. The FIC index is calculated using the following formula:

FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [4]

The interaction is typically interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[4]

The following table is an illustrative example of how synergy data for this compound in combination with other antibiotics could be presented.

Table 1: Illustrative Synergy Data for this compound Combinations against Streptococcus pneumoniae

Antibiotic ClassCombination AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Carbacephem This compound1.00.250.5Synergy
Aminoglycoside Gentamicin2.00.5
Carbacephem This compound1.00.51.0Additive
Macrolide Azithromycin0.50.25
Carbacephem This compound1.01.02.0Indifference
Fluoroquinolone Ciprofloxacin0.250.125

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be determined experimentally.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable synergy testing. Below are protocols for the two primary methods.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.[6][7]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis (columns), perform serial dilutions of this compound.

    • Along the y-axis (rows), perform serial dilutions of the second antibiotic.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 105 CFU/mL in each well). Add the inoculum to all wells except for a sterility control.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading Results: After incubation, determine the MIC for each antibiotic alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculation: Calculate the FIC index for each well that shows growth inhibition to determine the nature of the interaction.[4]

Time-Kill Assay Protocol

The time-kill assay assesses the bactericidal or bacteriostatic effect of antibiotic combinations over time.[3][5]

  • Preparation of Cultures: Grow the test organism in appropriate broth to the logarithmic phase. Dilute the culture to a standardized starting inoculum (e.g., ~5 x 105 to 5 x 106 CFU/mL).

  • Test Conditions: Prepare test tubes with:

    • The test organism in broth (growth control).

    • The organism with this compound alone (typically at a sub-MIC concentration, e.g., 0.25x MIC).

    • The organism with the second antibiotic alone (at a sub-MIC concentration).

    • The organism with the combination of this compound and the second antibiotic at the same concentrations.

  • Incubation and Sampling: Incubate all tubes at 35-37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw aliquots from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8]

Visualizing Experimental Workflows and Concepts

Diagrams can clarify complex experimental setups and theoretical relationships.

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis A Prepare Antibiotic Stock Solutions (Loracarbef & Drug B) C Serial Dilute Loracarbef (Columns) A->C D Serial Dilute Drug B (Rows) A->D B Prepare Standardized Bacterial Inoculum E Add Inoculum to Wells B->E C->E D->E F Incubate Plate (16-24h at 37°C) E->F G Determine MICs (Visual or OD Reading) H Calculate FIC Index G->H I Interpret Interaction (Synergy, Additive, etc.) H->I F->G

Caption: Workflow of the checkerboard synergy assay.

Time_Kill_Workflow cluster_prep Preparation cluster_tubes Test Conditions cluster_analysis Analysis A Prepare Log-Phase Bacterial Culture B Standardize Inoculum A->B C Growth Control B->C D Loracarbef Alone B->D E Drug B Alone B->E F Loracarbef + Drug B B->F G Incubate Tubes (Shaking at 37°C) C->G D->G E->G F->G I Perform Serial Dilutions & Plate Samples J Count Colonies (CFU/mL) I->J K Plot Time-Kill Curves (log10 CFU/mL vs. Time) J->K L Determine Synergy/ Bactericidal Activity K->L H Collect Samples at Time Points (0, 2, 4, 8, 24h) G->H H->I

Caption: Workflow of the time-kill synergy assay.

Synergy_Mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall Ribosome Ribosome ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth site of action Loracarbef Loracarbef (β-Lactam) Damage Cell Wall Damage Loracarbef->Damage inhibits synthesis Aminoglycoside Aminoglycoside Uptake Increased Uptake Aminoglycoside->Uptake Damage->CellWall Damage->Uptake facilitates Synergy Synergistic Bactericidal Effect Damage->Synergy Uptake->Ribosome leads to ProteinSynth->Synergy

Caption: Potential synergy between a β-lactam and an aminoglycoside.

References

A Comparative Analysis of the Solution Stability of Loracarbef Hydrate and Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical stability of two second-generation cephalosporin antibiotics, loracarbef hydrate and cefaclor, in aqueous solutions. Understanding the relative stability of these compounds is crucial for the development of robust pharmaceutical formulations and for defining appropriate storage conditions. This document summarizes key experimental findings on their degradation kinetics, outlines the analytical methodologies used for their assessment, and visualizes their respective degradation pathways.

Executive Summary

Loracarbef, a carbacephem antibiotic, is structurally analogous to the cephalosporin cefaclor, with the key difference being the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group. This seemingly minor structural modification confers a remarkable increase in chemical stability in solution. Experimental data demonstrates that loracarbef is significantly more stable than cefaclor, particularly in neutral to slightly alkaline conditions. One study found loracarbef to be 130 to 150 times more stable than cefaclor in a pH 7.4 phosphate buffer[1]. Both molecules exhibit pH-dependent stability, with U-shaped pH-rate profiles, indicating maximum stability near their isoelectric points[1]. The degradation of both compounds is influenced by factors such as pH, temperature, and buffer composition[1][2].

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of cefaclor and the comparative stability of loracarbef. While direct, side-by-side kinetic data under identical conditions are limited in the published literature, the provided information clearly illustrates the superior stability of loracarbef.

Table 1: Degradation of Cefaclor in Aqueous Buffer Solutions

pHTemperature (°C)Remaining Cefaclor (%) after 72 hours
2.54≥ 90
4.54≥ 90
6.0470
7.0446
8.0434
2.52595
4.52569
6.02516
7.0255
8.0253
2.53780
4.537< 20
6.037< 20
7.037< 20
8.037< 20

Data sourced from Foglesong et al., 1978[2]

Table 2: Comparative Stability of Loracarbef and Cefaclor

CompoundConditionRelative Stability
Loracarbef vs. CefaclorpH 7.4 phosphate buffer130-150 times more stable

Data sourced from Pasini & Indelicato, 1992[1]

Experimental Protocols

The stability of loracarbef and cefaclor is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following is a representative protocol synthesized from methodologies reported in the literature[3][4][5][6].

Objective: To determine the degradation rate of loracarbef and cefaclor in aqueous solutions under various pH and temperature conditions.

Materials:

  • This compound Reference Standard

  • Cefaclor Reference Standard

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (or other suitable buffer salts)

  • Phosphoric acid and sodium hydroxide for pH adjustment

  • Purified water

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 250 mm x 4.6 mm, 5 µm particle size)[3]

  • pH meter

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., phosphate, acetate, borate) at various pH levels (e.g., 2.5, 4.5, 7.4, 8.0).

  • Preparation of Stock Solutions: Accurately weigh and dissolve the reference standards of this compound and cefaclor in the appropriate solvent to prepare stock solutions of known concentrations.

  • Stability Study Setup:

    • For each compound, dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis.

    • Divide the solutions into aliquots and incubate them at different controlled temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Inject the samples into the HPLC system.

  • HPLC Conditions (Representative):

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.067 M potassium dihydrogen phosphate, pH 4.5) and an organic modifier like methanol or acetonitrile (e.g., 80:20 v/v)[4][5].

    • Flow Rate: 1.0 - 1.3 mL/min[4][5].

    • Detection Wavelength: 265 nm[3].

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Data Analysis:

    • Quantify the peak area of the parent drug at each time point.

    • Calculate the percentage of the drug remaining.

    • Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Degradation Pathways

The degradation of loracarbef and cefaclor proceeds through distinct chemical pathways, which are visualized below.

Cefaclor_Degradation Cefaclor Cefaclor Isomerization Isomerization (Double Bond Migration) Cefaclor->Isomerization Decarboxylation Decarboxylation Cefaclor->Decarboxylation RingContraction Ring Contraction (Thiazole Derivatives) Cefaclor->RingContraction Oxidation Oxidation (at C4) Cefaclor->Oxidation IntramolecularAttack Intramolecular Attack (Piperazine-2,5-diones) Cefaclor->IntramolecularAttack BetaLactamHydrolysis β-Lactam Hydrolysis Cefaclor->BetaLactamHydrolysis

Caption: Major degradation pathways of cefaclor in solution.

Loracarbef_Degradation Loracarbef Loracarbef BetaLactamHydrolysis β-Lactam Hydrolysis Loracarbef->BetaLactamHydrolysis Oxidation Oxidation of Primary Amine Loracarbef->Oxidation IntermolecularReaction Intermolecular Reaction BetaLactamHydrolysis->IntermolecularReaction Dimerization Dimer Formation IntermolecularReaction->Dimerization

Caption: Primary degradation pathways of loracarbef in acidic solution.

Conclusion

References

A Comparative Guide to Validating HPLC Methods for Loracarbef Hydrate Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Loracarbef hydrate in pharmaceutical formulations with alternative analytical techniques. The methodologies and validation parameters discussed are in alignment with the International Conference on Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable and robust data for regulatory submissions.

Introduction to this compound and Analytical Challenges

This compound is a synthetic β-lactam antibiotic belonging to the carbacephem class, structurally related to the cephalosporins. It is crucial to have a validated, stability-indicating analytical method to ensure the quality, efficacy, and safety of its pharmaceutical products. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential impurities and degradation products that may arise during manufacturing and storage.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and specificity. This section details a representative stability-indicating RP-HPLC method for the analysis of this compound.

Experimental Protocol: Representative Stability-Indicating RP-HPLC Method

Chromatographic Conditions:

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) (20:80 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile Phase

Standard Solution Preparation:

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

Sample Solution Preparation:

For capsules, empty and mix the contents of 20 capsules. Weigh a portion of the powder equivalent to 10 mg of Loracarbef and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation According to ICH Q2(R2) Guidelines

The following validation parameters are essential to demonstrate that the analytical method is suitable for its intended purpose.

1. Specificity (Forced Degradation Studies):

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance. The drug is subjected to stress conditions to produce potential degradation products.

  • Acid Hydrolysis: 1 N HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The HPLC chromatograms of the stressed samples should demonstrate complete separation of the Loracarbef peak from any degradation product peaks, proving the method's specificity.

2. Linearity:

A series of solutions are prepared from the standard stock solution in the concentration range of 10-150 µg/mL. The peak area response is plotted against the corresponding concentration, and the correlation coefficient (r²) is determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

3. Accuracy (Recovery):

The accuracy is determined by the standard addition method. A known amount of this compound reference standard is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). The percentage recovery is then calculated.

LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

4. Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) are performed on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is performed on a different day by a different analyst.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD (S/N ratio) ~3:1
LOQ (S/N ratio) ~10:1

6. Robustness:

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Mobile Phase pH ± 0.2 units
Column Temperature ± 2°C
Mobile Phase Composition ± 2% organic phase

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptable limits for all varied conditions.

Summary of Representative HPLC Validation Data
Validation ParameterResult
Specificity No interference from degradants or placebo
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Repeatability (%RSD) 0.8%
Intermediate Precision (%RSD) 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Method is robust

Alternative Analytical Methods for this compound

While HPLC is the predominant method, other techniques can be employed for the analysis of this compound. A comparison of their performance characteristics is presented below.

FeatureHPLCUV-Visible SpectrophotometryCapillary Electrophoresis (CE)High-Performance Thin-Layer Chromatography (HPTLC)
Specificity High (stability-indicating)Low (interference from excipients and degradants)High (good for separating charged species)Moderate to High
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Very High (ng/mL to pg/mL)Moderate (ng/spot)
Analysis Time Moderate (10-30 min per sample)Fast (<5 min per sample)Fast (5-15 min per sample)Fast (multiple samples simultaneously)
Cost per Analysis HighLowModerateLow
Instrumentation Cost HighLowHighModerate
Solvent Consumption HighLowVery LowLow
Quantitative Accuracy HighModerateHighModerate to High
Regulatory Acceptance HighLimited (mainly for assay)GrowingModerate
UV-Visible Spectrophotometry

Principle: This technique measures the amount of light absorbed by a substance at a specific wavelength.

Experimental Protocol (Representative):

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): ~265 nm

  • Procedure: Prepare a standard solution of this compound and a sample solution in 0.1 M HCl. Measure the absorbance of both solutions at 265 nm and calculate the concentration of the sample.

Comparison with HPLC: UV spectrophotometry is simple, rapid, and cost-effective. However, it lacks the specificity of HPLC and is prone to interference from excipients and degradation products that absorb at the same wavelength. It is generally not suitable as a stability-indicating method but can be used for simple assay determination in a controlled environment.

Capillary Electrophoresis (CE)

Principle: This technique separates ions based on their electrophoretic mobility in an electric field. As Loracarbef is an ionizable molecule, CE is a viable alternative.

Experimental Protocol (Representative for Cephalosporins):

  • Capillary: Fused-silica capillary (e.g., 50 cm x 75 µm i.d.)

  • Background Electrolyte (BGE): 25 mM Sodium phosphate buffer (pH 7.0)

  • Applied Voltage: 20 kV

  • Detection: UV at 214 nm or 265 nm

Comparison with HPLC: CE offers high separation efficiency, short analysis times, and very low solvent consumption. It can be a powerful tool for impurity profiling. However, it can have lower precision compared to HPLC, and method development can be more complex. Its adoption in routine QC is less widespread than HPLC.

High-Performance Thin-Layer Chromatography (HPTLC)

Principle: HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution and quantitative accuracy.

Experimental Protocol (Representative):

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., Toluene: Ethyl Acetate: Formic Acid)

  • Detection: Densitometric scanning at 265 nm

Comparison with HPLC: HPTLC allows for the simultaneous analysis of multiple samples, making it a high-throughput technique. It has lower solvent consumption compared to HPLC. However, the resolution is generally lower than HPLC, and the quantification can be less precise.

Visualizing the Workflow

To better understand the logical flow of validating an HPLC method for this compound, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Use MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase) MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize MV_Protocol Develop Validation Protocol MD_Optimize->MV_Protocol Proceed to Validation MV_Specificity Specificity (Forced Degradation) MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report RU_QC Quality Control Testing MV_Report->RU_QC Implement Method RU_Stability Stability Studies RU_QC->RU_Stability RU_Lifecycle Method Lifecycle Management RU_Stability->RU_Lifecycle

Caption: Workflow for HPLC Method Development and Validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_Alternatives Alternative Methods HPLC High-Performance Liquid Chromatography HPLC_Pro Pros: - High Specificity - High Accuracy - Widely Accepted HPLC->HPLC_Pro HPLC_Con Cons: - High Cost - High Solvent Consumption - Moderate Analysis Time HPLC->HPLC_Con UV UV-Vis Spectrophotometry CE Capillary Electrophoresis HPTLC HPTLC Loracarbef Loracarbef Hydrate Analysis Loracarbef->HPLC Loracarbef->UV Loracarbef->CE Loracarbef->HPTLC

Caption: Comparison of Analytical Methods for this compound.

Conclusion

The validation of analytical methods is a critical step in drug development and quality control. For this compound, a stability-indicating RP-HPLC method, validated according to ICH Q2(R2) guidelines, stands as the most robust and reliable approach for ensuring product quality. While alternative methods like UV-Visible Spectrophotometry, Capillary Electrophoresis, and HPTLC offer advantages in terms of speed, cost, or solvent consumption, they often lack the specificity and comprehensive validation history of HPLC for regulatory submissions. The choice of analytical method should be based on the specific requirements of the analysis, with a thorough understanding of the strengths and limitations of each technique.

A Comparative Guide to the Antimicrobial Activity of Loracarbef Hydrate and Meropenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of loracarbef hydrate and meropenem, focusing on their respective activities against clinical isolates of Pseudomonas aeruginosa. The following sections present a comparative summary of their antibacterial spectrum, quantitative data on meropenem's anti-pseudomonal activity, and the standardized experimental protocols used to derive such data. This comparison highlights the fundamental differences in the utility of these two β-lactam antibiotics against a critical opportunistic pathogen.

Comparative Analysis of Antibacterial Spectrum

Loracarbef and meropenem belong to different classes of β-lactam antibiotics, which dictates their spectrum of activity. Loracarbef is a synthetic carbacephem, structurally similar to second-generation cephalosporins, while meropenem is a carbapenem, known for its exceptionally broad spectrum of activity.

  • Loracarbef: The activity of loracarbef is primarily directed against common Gram-positive and Gram-negative bacteria responsible for community-acquired infections.[1][2][3][4] Its approved uses have included infections of the respiratory tract, skin, and urinary tract caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli.[1][2][5][6][7] Notably, loracarbef is inactive against Pseudomonas aeruginosa.[3]

  • Meropenem: In contrast, meropenem exhibits a very broad spectrum of activity that includes Gram-positive bacteria, a wide range of Gram-negative bacteria (including those producing extended-spectrum β-lactamases), and anaerobic pathogens.[8][9][10][11][12] A key feature of meropenem is its potent and reliable activity against P. aeruginosa, making it a critical agent for treating serious infections caused by this organism.[8][13][14][15]

The following table summarizes the key differences in their antibacterial coverage.

FeatureThis compoundMeropenem
Antibiotic Class Carbacephem (similar to 2nd Gen. Cephalosporin)[1][5][16]Carbapenem[8][10]
Spectrum Summary Moderate spectrum; active against common respiratory and UTI pathogens.[2][4]Very broad spectrum; active against many Gram-positive, Gram-negative, and anaerobic bacteria.[9][10][12]
Activity vs. S. aureus (MSSA) Active[1][2]Active[10][12]
Activity vs. S. pneumoniae Active[1][2]Active[10]
Activity vs. H. influenzae Active[1][2]Active[10]
Activity vs. Enterobacterales Active against E. coli, P. mirabilis[3]Excellent activity, stable against many β-lactamases (e.g., ESBLs).[11][12]
Activity vs. P. aeruginosa Inactive [3]Excellent Activity [8][13][14]
Activity vs. Anaerobes LimitedGood Activity[9][12]

Quantitative In Vitro Activity Data

Due to its lack of intrinsic activity, quantitative susceptibility data for loracarbef against P. aeruginosa is not available in clinical literature. The focus of quantitative assessment is therefore on meropenem, which is a first-line agent for anti-pseudomonal therapy. The minimum inhibitory concentration (MIC) is the primary metric used to quantify in vitro activity.

The table below presents a summary of meropenem's activity against clinical isolates of P. aeruginosa from various studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Study ReferenceNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trautmann M, et al. (1998)[13][17]108Not SpecifiedNot Specified2
Hoban DJ, et al. (1997)[14][15]1,182Not SpecifiedNot SpecifiedNot Specified
Fukushima K, et al. (1996)[18]42Not Specified0.393.13
Pancu DV, et al. (2013)[19]510.12 - 256Not SpecifiedNot Specified
MacGowan AP, et al. (2000)[20][21]67Not SpecifiedNot SpecifiedNot Specified

Note: The wide MIC range observed in some studies reflects the inclusion of both susceptible and highly resistant isolates.

Experimental Protocols

The determination of in vitro antimicrobial activity, specifically the MIC, is performed using standardized methods to ensure reproducibility and accuracy. The protocols are detailed by standards development organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (as per CLSI M07)

This is a reference method for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A pure culture of the test organism (P. aeruginosa) is grown on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution, which is then adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final standardized bacterial concentration in the test wells.

  • Antimicrobial Preparation: A stock solution of the antimicrobial agent (e.g., meropenem) is prepared. Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Inoculation: The prepared antimicrobial dilutions are dispensed into the wells of a microtiter plate. The standardized bacterial inoculum is then added to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Result Interpretation: After incubation, the plate is examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for antimicrobial susceptibility testing using the broth microdilution method.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase isolate 1. Isolate P. aeruginosa from clinical sample culture 2. Prepare pure culture on agar medium isolate->culture mcfarland 3. Create 0.5 McFarland standard suspension culture->mcfarland inoculum 4. Dilute to final inoculum concentration mcfarland->inoculum inoculate 7. Inoculate wells with standardized bacteria inoculum->inoculate drug_prep 5. Prepare serial dilutions of antimicrobial agent plate_prep 6. Dispense drug dilutions into microtiter plate wells drug_prep->plate_prep plate_prep->inoculate incubate 8. Incubate plate (35°C for 16-20h) inoculate->incubate read_results 9. Read for visible growth incubate->read_results determine_mic 10. Determine MIC value (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion

The comparison between this compound and meropenem with respect to Pseudomonas aeruginosa is one of stark contrast rather than degrees of activity. Loracarbef is a narrower-spectrum agent with no clinically relevant activity against P. aeruginosa. In contrast, meropenem is a broad-spectrum carbapenem with potent in vitro activity, making it an essential therapeutic option for infections caused by this challenging pathogen. For researchers and drug development professionals, this distinction underscores the importance of antibiotic class and spectrum when selecting agents for preclinical evaluation against specific, high-priority pathogens like P. aeruginosa.

References

Safety Operating Guide

Proper Disposal of Loracarbef Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals handling Loracarbef Hydrate, a beta-lactam antibiotic, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a procedural, step-by-step approach to the disposal of this compound, aligning with established safety and environmental standards.

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically, taking into account its classification as a non-hazardous pharmaceutical waste in many contexts, but also recognizing the importance of adhering to local, state, and federal regulations.

  • Initial Assessment and Collection:

    • Avoid contact with skin, eyes, and clothing during handling.[1]

    • Prevent ingestion and inhalation of the compound.[1]

    • Collect waste this compound in closed, suitable containers clearly labeled for disposal.[1]

  • Waste Classification:

    • Loracarbef is not typically considered a Resource Conservation and Recovery Act (RCRA) hazardous waste.[2]

    • It is important to consult your institution's environmental health and safety (EHS) department to confirm its classification under local and state regulations, as these may be more stringent than federal guidelines.[3]

  • Disposal of Small Quantities:

    • For smaller quantities, the material can often be disposed of with solid waste.[2]

    • To prevent accidental ingestion or environmental release, it is best practice to mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[4] Do not crush tablets or capsules if applicable.[4]

    • Place the mixture in a sealed container, such as a plastic bag, before placing it in the trash.[4]

  • Disposal of Large Quantities:

    • For larger quantities, consult with your institution's EHS department or a licensed hazardous waste disposal contractor to ensure proper disposal.

    • Do not dispose of large quantities in the regular trash without explicit approval from your EHS department.

  • Prohibited Disposal Methods:

    • Do not flush this compound down the toilet or drain. [5] This practice can lead to the contamination of water supplies, as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds.[5][6] Improper disposal of antibiotics into the environment contributes to the development of antimicrobial resistance.[7][8]

    • Do not dispose of in a manner that could lead to direct release into the environment.

Pharmaceutical Waste Classification

To aid in understanding the context of this compound disposal, the following table summarizes the general categories of pharmaceutical waste.

Waste CategoryDescriptionExamplesDisposal Considerations
Non-Hazardous Pharmaceutical Waste Medications that are not classified as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA).Loracarbef, most over-the-counter medications.Can often be disposed of in solid waste after being mixed with an undesirable substance. Always check state and local regulations.
RCRA Hazardous Waste (P- and U-listed) Chemicals that are specifically listed as hazardous waste. P-listed wastes are acutely toxic.P-listed: Warfarin, Nicotine. U-listed: Mitomycin, Lindane.Must be managed as hazardous waste from generation to disposal according to EPA and state regulations. Requires specialized collection and disposal.[9][10]
Characteristic Hazardous Waste Wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.Certain chemotherapy drugs, some solvents.Must be managed as hazardous waste.
Controlled Substances Drugs regulated by the Drug Enforcement Administration (DEA) due to their potential for abuse.Morphine, Codeine.Disposal must follow strict DEA regulations, often involving a reverse distributor.[9]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

LoracarbefDisposal start Start: this compound Waste Generated assess Assess Quantity and Institutional Policy start->assess small_quant Small Quantity? assess->small_quant prohibit Prohibited Disposal: - Do NOT flush - Do NOT pour down drain assess->prohibit mix Mix with unpalatable substance (e.g., cat litter, coffee grounds) small_quant->mix Yes large_quant Consult Institutional EHS / Waste Contractor small_quant->large_quant No seal Place in a sealed container mix->seal trash Dispose in municipal solid waste seal->trash end End: Proper Disposal Complete trash->end follow_ehs Follow EHS/Contractor Disposal Protocol large_quant->follow_ehs follow_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Loracarbef hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle Loracarbef hydrate. The following procedural information is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves are recommended. For prolonged contact or handling larger quantities, double-gloving is advised.[1]
Eye Protection Safety Glasses/GogglesANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
Body Protection Lab CoatA standard laboratory coat should be worn to prevent skin contact. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection RespiratorIf handling fine powders outside of a ventilated enclosure, a NIOSH-approved N95 or higher particulate respirator should be used to avoid inhalation.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps to be taken before, during, and after handling the compound.

Operational Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet Prepare Workspace Prepare & Decontaminate Workspace Review SDS->Prepare Workspace Don PPE Don Appropriate PPE Prepare Workspace->Don PPE Weighing Weighing (in ventilated enclosure) Don PPE->Weighing Dissolving Dissolving/Mixing Weighing->Dissolving Handling Solutions Handling Solutions Dissolving->Handling Solutions Decontaminate Workspace Decontaminate Workspace & Equipment Handling Solutions->Decontaminate Workspace Dispose Waste Dispose of Waste Properly Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Dispose Waste->Doff PPE

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound in a laboratory setting.

Experimental Protocol: Decontamination Procedure

In the event of a spill or for routine cleaning of surfaces and equipment, the following decontamination protocol should be followed:

  • Initial Containment: For spills, immediately cordon off the affected area. If the spill involves a powder, avoid creating dust.

  • Absorb Liquids: If the spill is a solution, absorb it with an inert material such as vermiculite or sand.

  • Wipe Surfaces: For both powder and liquid spills, gently wipe the area with a damp cloth or sponge.

  • Decontamination Solution: Prepare a mild detergent solution. Thoroughly wipe the contaminated area with this solution.

  • Rinse: Wipe the area with a cloth dampened with clean water.

  • Dry: Dry the surface completely.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Disposal of Unused this compound:

Smaller quantities of this compound can typically be disposed of with solid waste, but always in accordance with federal, state, and local regulations.[1] It is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance. This product is generally not considered a RCRA hazardous waste.[1]

Disposal of Contaminated Materials:

All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and cleaning materials, should be considered contaminated.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_packaging Packaging cluster_disposal Final Disposal Collect Solid Waste Collect Solid Waste (unused powder, contaminated consumables) Package Solids Place solid waste in a labeled, sealed container Collect Solid Waste->Package Solids Collect Liquid Waste Collect Liquid Waste (solutions) Package Liquids Place liquid waste in a labeled, sealed, leak-proof container Collect Liquid Waste->Package Liquids Consult EHS Consult Institutional EHS for Pickup/Disposal Procedures Package Solids->Consult EHS Package Liquids->Consult EHS Store Securely Store waste in a designated, secure area Consult EHS->Store Securely

Caption: A flowchart illustrating the proper procedure for the collection, packaging, and disposal of waste contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loracarbef hydrate
Reactant of Route 2
Loracarbef hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.